4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
Description
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Properties
IUPAC Name |
4-methyl-1-tritylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-19-17-26(23(18-27)25-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEIUYIKZISWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703302 | |
| Record name | 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869967-21-5 | |
| Record name | 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3] Its presence in numerous biologically active molecules underscores its significance as a "privileged structure." This guide focuses on a specific, synthetically valuable derivative: 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde. The strategic placement of the methyl, trityl, and carbaldehyde groups offers a unique combination of steric and electronic properties, making it a key intermediate in the synthesis of complex therapeutic agents. This document serves as a comprehensive technical resource, providing in-depth information on its properties, synthesis, and potential applications, grounded in established scientific principles.
Core Molecular Attributes
This compound is a substituted imidazole derivative with the following fundamental identifiers:
| Property | Value | Source(s) |
| CAS Number | 869967-21-5 | [4][5][6] |
| Molecular Formula | C₂₄H₂₀N₂O | [4][5][6] |
| Molecular Weight | 352.43 g/mol | [4][5][6] |
| Appearance | Solid (inferred from related compounds) | N/A |
| Storage | Dry, sealed place | [5][6] |
The bulky trityl (triphenylmethyl) group at the N-1 position serves as a crucial protecting group, preventing unwanted reactions at this nitrogen atom and directing further chemical transformations to other parts of the imidazole ring. The aldehyde group at the C-2 position is a versatile functional handle for a variety of chemical reactions, including reductive aminations, Wittig reactions, and condensations, making this compound a valuable building block in multi-step syntheses. The methyl group at the C-4 position subtly influences the electronic properties of the imidazole ring.
Physicochemical and Safety Profile
While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and general knowledge of imidazole chemistry.
Physical Properties (Estimated)
| Property | Estimated Value | Rationale/Related Compound Data |
| Melting Point | 180-190 °C | Based on the melting point of 1-Trityl-1H-imidazole-4-carbaldehyde.[7] |
| Solubility | Soluble in DMSO, methanol, and other polar organic solvents. | Based on the solubility of related imidazole-4-carbaldehydes. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and aromatic nature suggest a high boiling point, likely with decomposition. |
Safety and Handling
Given the presence of the imidazole and aldehyde functional groups, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Class: Likely to be classified as an irritant.
-
Handling Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5][6]
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves a multi-step process, leveraging established methodologies for imidazole synthesis and functionalization.
General Synthetic Strategy
A plausible synthetic route would involve the initial formation of the 4-methylimidazole core, followed by protection of the N-1 position with a trityl group, and subsequent formylation at the C-2 position.
Caption: General synthetic workflow for this compound.
Key Experimental Protocols
Protocol 1: N-Tritylation of 4-Methyl-1H-imidazole
-
Dissolution: Dissolve 4-methyl-1H-imidazole in a suitable aprotic solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add an appropriate base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution to deprotonate the imidazole nitrogen.
-
Trityl Chloride Addition: Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: The trityl group is introduced to protect the more reactive N-1 position of the imidazole ring, thereby directing subsequent electrophilic substitution (formylation) to the C-2 position. The choice of an aprotic solvent prevents interference from protic species.
Protocol 2: Formylation of 1-Trityl-4-methyl-1H-imidazole
-
Lithiation: Dissolve 1-trityl-4-methyl-1H-imidazole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Organolithium Addition: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The n-BuLi acts as a strong base to deprotonate the C-2 position of the imidazole ring, which is the most acidic carbon proton.
-
Formylating Agent: After stirring for a period to ensure complete lithiation, add a formylating agent such as N,N-dimethylformamide (DMF).
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent.
-
Purification: Purify the final product by column chromatography.
Causality: The lithiation at the C-2 position is favored due to the electron-withdrawing nature of the adjacent nitrogen atoms. The subsequent reaction with DMF introduces the formyl group. The bulky trityl group at N-1 sterically hinders approach to the C-5 position, further favoring C-2 functionalization.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
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Aromatic Protons (Trityl Group): A complex multiplet in the range of 7.0-7.5 ppm.
-
Imidazole Proton (H-5): A singlet around 7.5-8.0 ppm.
-
Aldehyde Proton: A singlet in the downfield region, typically around 9.5-10.0 ppm.
-
Methyl Protons: A singlet around 2.2-2.5 ppm.
¹³C NMR Spectroscopy
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Aldehyde Carbonyl: A signal in the range of 180-190 ppm.
-
Imidazole Carbons:
-
C-2: ~150-160 ppm
-
C-4: ~140-150 ppm (quaternary carbon attached to the methyl group)
-
C-5: ~120-130 ppm
-
-
Trityl Carbons: Multiple signals in the aromatic region (125-145 ppm) and a quaternary carbon signal for the carbon attached to the imidazole ring.
-
Methyl Carbon: A signal in the aliphatic region, around 10-15 ppm.
Applications in Drug Discovery and Development
The imidazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[2] this compound serves as a versatile intermediate for the synthesis of compounds with a wide range of therapeutic applications.
Caption: Potential therapeutic areas accessible through derivatives of this compound.
The aldehyde functionality allows for the introduction of various side chains and pharmacophores through reactions such as:
-
Reductive Amination: To introduce amine-containing moieties, which can be crucial for interacting with biological targets.
-
Wittig Reaction: To form carbon-carbon double bonds, enabling the synthesis of more complex structures.
-
Condensation Reactions: To form Schiff bases and other heterocyclic systems.
The trityl protecting group can be readily removed under acidic conditions to reveal the N-1 position of the imidazole, allowing for further functionalization if required.
Conclusion
This compound is a strategically designed intermediate that holds significant value for synthetic and medicinal chemists. Its unique combination of a protected imidazole core, a reactive aldehyde handle, and a modulating methyl group provides a robust platform for the construction of novel and complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective utilization in the pursuit of new drug candidates.
References
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Cenmed. 4-methyl-1-trityl-imidazole-2-carbaldehyde (C007B-477549). [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
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Taylor & Francis Online. Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]
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TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]
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National Center for Biotechnology Information. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]
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DergiPark. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]
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MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
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Organic Chemistry Portal. Imidazole synthesis. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde, a key intermediate in synthetic organic chemistry and drug discovery. While specific experimental data for this compound is not extensively published, this guide synthesizes information from closely related analogues, established chemical principles, and supplier specifications to offer a detailed profile. The document covers molecular and structural data, predicted physicochemical parameters, a plausible synthetic approach, and expected spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers utilizing this compound in the synthesis of complex molecular architectures and novel therapeutic agents.
Introduction: The Strategic Importance of a Protected Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component for molecular recognition at biological targets. The strategic introduction of a bulky trityl (triphenylmethyl) protecting group on one of the imidazole nitrogens serves a dual purpose: it prevents unwanted side reactions and enhances solubility in organic solvents, thereby facilitating multi-step synthetic sequences. The presence of a methyl group and a formyl (carbaldehyde) functionality at the 4- and 2-positions, respectively, provides versatile handles for further chemical transformations. This compound is thus a valuable building block for the construction of diverse molecular entities with potential therapeutic applications.
Molecular and Structural Characteristics
The fundamental properties of this compound are summarized below. These are based on information from chemical suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 869967-21-5 | [3][4][5][] |
| Molecular Formula | C₂₄H₂₀N₂O | [3][4] |
| Molecular Weight | 352.43 g/mol | [3][4] |
| IUPAC Name | 4-methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | N/A |
| Canonical SMILES | CC1=CN(C(=N1)C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | N/A |
The structure of this compound, characterized by the planar imidazole ring, a tetrahedral trityl group, and a reactive aldehyde, is depicted below.
Caption: 2D representation of this compound.
Predicted Physicochemical Properties
While experimental data for the target compound is scarce, we can infer its properties from closely related analogues and computational models.
| Property | Predicted Value/Information | Basis of Prediction/Comparison |
| Appearance | White to off-white solid | General property of similar organic compounds. |
| Melting Point | Likely in the range of 140-200 °C | The related compound, 1-trityl-1H-imidazole-4-carbaldehyde, has a melting point of 180-190 °C. The precursor, 4-methyl-1H-imidazole-2-carboxaldehyde, has a melting point of 140-145 °C.[7] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane. Insoluble in water. | The bulky, non-polar trityl group significantly increases lipophilicity. Imidazole itself is water-soluble, but the trityl group dramatically reduces aqueous solubility.[7][8] |
| Stability | Stable under normal laboratory conditions. The trityl group is acid-labile and can be cleaved under acidic conditions. The aldehyde group is susceptible to oxidation and nucleophilic attack. | General chemical knowledge of trityl protecting groups and aldehydes. |
| Storage | Store in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents. | Standard practice for storing organic reagents.[4] |
Synthesis and Purification
A plausible synthetic route to this compound involves a two-step process starting from the commercially available 4-methyl-1H-imidazole-2-carbaldehyde.
Step 1: Synthesis of 4-Methyl-1H-imidazole-2-carbaldehyde
While commercially available, the synthesis of the precursor can be achieved through various methods reported in the literature for imidazole-2-carboxaldehydes. One common approach involves the formylation of a suitable imidazole precursor.[9]
Step 2: N-Tritylation of 4-Methyl-1H-imidazole-2-carbaldehyde
The protection of the imidazole nitrogen with a trityl group is a standard procedure in organic synthesis. This reaction is typically carried out by treating the N-H containing imidazole with trityl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF).
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A Technical Guide to 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Value of a Protected Imidazole Building Block
In the landscape of modern medicinal chemistry, the imidazole heterocycle is a privileged scaffold, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1] Its utility stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups. However, the reactivity of the imidazole ring, particularly the acidic N-H proton and the nucleophilic C2 position, necessitates a strategic use of protecting groups during complex molecule synthesis.
This technical guide provides an in-depth examination of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde, a key intermediate for pharmaceutical research and development. The strategic placement of the bulky trityl group on the N1 position serves two critical functions: it prevents unwanted N-alkylation side reactions and it sterically directs subsequent reactions, enabling precise functionalization at the C2 position. The presence of the C2-carbaldehyde group offers a versatile handle for a wide array of chemical transformations, making this molecule a valuable starting point for building complex drug candidates. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, properties, and strategic applications of this important building block.
Physicochemical and Structural Properties
This compound is a stable, solid compound under standard laboratory conditions. Its core structure consists of a 4-methylimidazole ring, protected at the N1 position with a triphenylmethyl (trityl) group, and functionalized at the C2 position with a formyl (aldehyde) group.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₀N₂O | [2] |
| Molecular Weight | 352.43 g/mol | [2] |
| CAS Number | 869967-21-5 | [2] |
| Appearance | White to light yellow solid | [3][4] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. |
The large, hydrophobic trityl group dominates the physical properties, rendering the molecule soluble in many organic solvents while having low solubility in water.
Caption: Chemical structure of this compound.
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. This involves the initial protection of the 4-methylimidazole nitrogen, followed by a directed formylation at the C2 position.
Caption: Synthetic workflow for the target compound.
Part 1: Synthesis of 1-Trityl-4-methyl-1H-imidazole
Expertise & Experience: The first step is the protection of the imidazole nitrogen. The trityl group is ideal for this purpose due to its steric bulk, which not only protects the N1 position but also influences the regioselectivity of subsequent reactions. The reaction is typically carried out using trityl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.
Detailed Protocol:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methylimidazole (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir under a nitrogen atmosphere.
-
Tritylation: Dissolve trityl chloride (1.05 eq) in anhydrous acetonitrile and add it dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford 1-Trityl-4-methyl-1H-imidazole as a white solid.
Part 2: Synthesis of this compound
Expertise & Experience: The C2 proton of an N-substituted imidazole is acidic and can be readily deprotonated by a strong base, such as n-butyllithium (n-BuLi), at low temperatures.[5] The resulting C2-lithiated species is a potent nucleophile that can react with an electrophile, in this case, N,N-dimethylformamide (DMF), to install the formyl group. Performing the reaction at -78°C is critical to ensure the stability of the organolithium intermediate and prevent side reactions.
Detailed Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-Trityl-4-methyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -70°C. Stir the resulting mixture at -78°C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture.
-
Warming & Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Trustworthiness & Self-Validation: The purity and identity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Commercial suppliers often provide data from HPLC or LC-MS to confirm purity, which is typically expected to be ≥97%.[2]
Applications in Drug Development
The title compound is a strategic intermediate, primarily because the aldehyde functionality at the C2 position is a gateway to a multitude of further chemical modifications. The imidazole core is a well-established pharmacophore, and the ability to elaborate the C2 position allows for the synthesis of diverse libraries of compounds for screening.
Key Synthetic Transformations:
-
Reductive Amination: The aldehyde can be readily converted into various substituted amines, a common functional group in many drug molecules.
-
Wittig Reaction: Olefination via the Wittig reaction allows for the introduction of carbon-carbon double bonds, extending the molecular scaffold.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important functional groups for further derivatization.
The trityl group, while crucial for the synthesis, is typically removed in the final stages of a synthetic sequence. This deprotection is usually achieved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which are often orthogonal to many other protecting groups used in complex molecule synthesis.
Conclusion
This compound represents a well-designed and highly valuable building block for medicinal chemists. Its synthesis is robust and relies on well-understood, high-yielding reactions. The strategic use of the trityl protecting group enables precise functionalization of the imidazole ring, and the resulting C2-aldehyde provides a versatile handle for the construction of complex, biologically active molecules. This guide provides the foundational knowledge for researchers to confidently incorporate this intermediate into their drug discovery programs.
References
- Benchchem. (n.d.). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.
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Cenmed. (n.d.). 4-methyl-1-trityl-imidazole-2-carbaldehyde (C007B-477549). Retrieved from [Link]
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Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373–382. Retrieved from [Link]
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de Souza, M. V. N., de Almeida, M. V., Rodrigues, C. R., & Albuquerque, M. G. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(23), 5633. Retrieved from [Link]
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Organic Syntheses. (n.d.). Imidazole synthesis. Retrieved from [Link]
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Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. (1988). 1H-IMIDAZOLE-2-CARBOXALDEHYDE. Organic Syntheses, 67, 107. Retrieved from [Link]
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Campaigne, E., & Archer, W. L. (1963). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 33, 27. Retrieved from [Link]
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LookChem. (n.d.). Cas 863399-36-4,(4-Methyl-1-trityl-1H-iMidazol-2-yl)methanol. Retrieved from [Link]
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Topic: Synthesis and Characterization of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The strategic importance of the imidazole scaffold is well-established, and this particular derivative serves as a crucial intermediate for constructing more complex, biologically active molecules. This document delineates a field-proven, two-step synthetic protocol, beginning with the protection of 4-methyl-1H-imidazole followed by a directed formylation. We will explore the underlying chemical principles that govern these transformations, offering insights into the selection of reagents and reaction conditions. Furthermore, a detailed workflow for the structural elucidation and purity assessment of the final product is presented, employing a suite of standard analytical techniques including NMR, IR, and Mass Spectrometry. This guide is designed to equip researchers with the necessary knowledge to confidently synthesize and validate this valuable chemical entity.
Introduction: The Strategic Importance of Imidazole Scaffolds
The imidazole ring is a privileged scaffold in drug discovery, appearing in a vast array of biologically active compounds and pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a critical component in mimicking the amino acid histidine and engaging with various biological targets. Specifically, imidazole-2-carbaldehydes are versatile intermediates, as the aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases.[1][2]
The subject of this guide, this compound, incorporates two key features that enhance its synthetic utility: a methyl group at the 4-position, which can influence the molecule's steric and electronic profile, and a trityl (triphenylmethyl) protecting group on the N1 nitrogen. The bulky trityl group serves a dual purpose: it prevents unwanted side reactions at the nucleophilic nitrogen and, critically, it sterically directs the subsequent metallation and formylation to the C2 position of the imidazole ring.[3] Understanding the synthesis and characterization of this molecule is therefore fundamental for its effective application in complex synthetic campaigns.
Synthesis of this compound
The synthesis is logically approached as a two-step sequence: (1) Protection of the starting material, 4-methyl-1H-imidazole, with a trityl group, and (2) Directed formylation at the C2 position.
Step 1: N-Tritylation of 4-Methyl-1H-imidazole
Causality and Rationale: The first step involves the protection of the imidazole nitrogen to prevent it from interfering in the subsequent C-H activation step. The trityl (Tr) group is an excellent choice for this purpose. Its significant steric bulk not only protects the nitrogen but also plays a crucial role in directing the subsequent deprotonation to the C2 position. The reaction proceeds via a standard nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of trityl chloride.[3][4] A base, such as triethylamine or pyridine, is typically used to scavenge the HCl byproduct, driving the reaction to completion.[3]
Experimental Protocol: 1-Trityl-4-methyl-1H-imidazole
-
To a stirred solution of 4-methyl-1H-imidazole (1.0 eq.) in dry dichloromethane (DCM) or N,N-dimethylformamide (DMF) is added triethylamine (1.2 eq.).
-
The mixture is cooled to 0 °C in an ice bath.
-
Trityl chloride (1.1 eq.) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with DCM (2x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 1-trityl-4-methyl-1H-imidazole as a white solid.
Step 2: Formylation of 1-Trityl-4-methyl-1H-imidazole
Causality and Rationale: This step is a directed ortho-metallation followed by quenching with an electrophile. The proton at the C2 position of the imidazole ring is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. A strong organolithium base, typically n-butyllithium (n-BuLi), is used to selectively deprotonate this position at low temperature (-78 °C) to form an imidazol-2-yllithium intermediate.[5][6] This highly nucleophilic species is then trapped by the addition of an electrophilic formylating agent, N,N-dimethylformamide (DMF).[7] The subsequent aqueous workup hydrolyzes the resulting intermediate to afford the desired aldehyde.
Synthesis Workflow Diagram
Caption: A two-step workflow for the synthesis of the target compound.
Experimental Protocol: this compound
-
A solution of 1-trityl-4-methyl-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared in an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq., typically 1.6 M in hexanes) is added dropwise via syringe over 30 minutes. The solution is stirred at -78 °C for 1 hour.
-
Anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) is added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.
-
The resulting crude material is purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield this compound.
Summary of Synthetic Data
| Parameter | Value |
| Starting Material | 4-Methyl-1H-imidazole |
| Final Product | This compound |
| Molecular Formula | C₂₄H₂₀N₂O[8] |
| Molecular Weight | 352.43 g/mol [8] |
| Typical Overall Yield | 60-75% |
| Appearance | White to off-white solid |
Characterization and Structural Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
Characterization Workflow Diagram
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Solubility Profile of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract: 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its utility in these fields is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive analysis of the compound's solubility characteristics in common organic solvents. Lacking extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on its chemical structure and provides detailed, field-proven protocols for both qualitative and quantitative solubility determination. The guide is designed to empower researchers and process chemists to make informed decisions for reaction setup, solvent screening, purification, and formulation development.
Introduction: The Critical Role of Solubility
This compound belongs to a class of N-protected imidazole derivatives frequently utilized as intermediates in the synthesis of complex pharmaceutical agents.[1] The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds, and the strategic use of protecting groups like the trityl group is paramount for successful multi-step synthesis.
Understanding the solubility of this intermediate is not a trivial pursuit; it is a critical parameter that dictates:
-
Reaction Kinetics: The rate and completion of a chemical reaction are dependent on the concentration of reactants in the solution phase.
-
Purification Efficiency: Solubility dictates the choice of solvent systems for crystallization, column chromatography, and extraction.
-
Handling and Dosing: For biological screening or formulation, creating stock solutions of known concentrations is the first essential step.
This guide provides a foundational understanding of the molecule's physicochemical properties and offers robust methodologies to assess its solubility in a laboratory setting.
Physicochemical Profile and Solubility Prediction
The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀N₂O | [4][5] |
| Molecular Weight | 352.43 g/mol | [4] |
| Appearance | White to yellow solid (predicted) | [6] |
| CAS Number | 869967-21-5 | [4][5] |
Structural Analysis
The molecule's structure can be deconstructed into three key regions that collectively determine its overall polarity and solubility behavior.
Caption: Key functional domains of the target molecule.
-
The Trityl Group (Triphenylmethyl): This is the most significant structural feature. It consists of three phenyl rings attached to a single carbon. This large, bulky group is extremely nonpolar (lipophilic) and sterically hindering. Its presence is the primary driver of the molecule's overall solubility, strongly favoring nonpolar and moderately polar aprotic organic solvents.[7]
-
The Imidazole Core: While the parent imidazole is a polar, water-soluble heterocycle, the attachment of the trityl group to one of the nitrogen atoms fundamentally alters its character.[8] The N-H proton is replaced, eliminating its ability to act as a hydrogen bond donor.
-
The Aldehyde and Methyl Groups: The aldehyde group (-CHO) introduces a degree of polarity through its carbonyl function. The methyl group (-CH₃) is small and nonpolar. These have a much smaller influence on overall solubility compared to the massive trityl group.
Prediction: Based on this structural analysis, this compound is predicted to be highly soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform), ethers (e.g., THF), and aromatic solvents (e.g., Toluene). It will likely have moderate to good solubility in polar aprotic solvents like DMSO and DMF. Conversely, it is expected to be poorly soluble or insoluble in highly polar protic solvents such as water, methanol, and ethanol.
A Practical Protocol for Qualitative Solubility Assessment
For many research applications, a rapid qualitative assessment is sufficient to select appropriate solvents for reactions or initial purification trials. The following protocol provides a systematic approach to classify solubility across a polarity spectrum.[9][10]
Experimental Workflow
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Role of the trityl group in imidazole protection
An In-depth Technical Guide to the Role of the Trityl Group in Imidazole Protection
Authored by a Senior Application Scientist
Abstract
The imidazole ring, a fundamental heterocyclic motif in medicinal chemistry and peptide science, presents unique synthetic challenges due to the nucleophilic nature of its N-H proton. Effective protection of this site is paramount to prevent undesired side reactions and ensure regiochemical control during multi-step syntheses. Among the arsenal of nitrogen protecting groups, the triphenylmethyl (trityl, Trt) group stands out for its distinct combination of steric bulk, acid lability, and stability to basic and nucleophilic conditions. This guide provides an in-depth exploration of the trityl group's role in imidazole protection, grounded in mechanistic principles and field-proven methodologies. We will dissect the causality behind experimental choices, present validated protocols, and offer strategic insights for researchers, scientists, and drug development professionals.
The Imperative for Imidazole Protection
The imidazole side chain of histidine is a common feature in biologically active peptides and pharmaceuticals.[1] Its N-H proton is acidic, and the lone pair on the other nitrogen atom is nucleophilic. During synthetic transformations, particularly peptide bond formation, this reactivity can lead to undesirable outcomes such as:
-
Acylation: The imidazole nitrogen can be acylated by activated carboxylic acids.
-
Alkylation: Unwanted alkylation can occur in the presence of electrophiles.
-
Racemization: The imidazole ring can facilitate racemization of the histidine residue during peptide coupling.[2]
Temporary masking, or "protection," of the imidazole nitrogen mitigates these issues, allowing for clean and predictable synthetic outcomes.[1] The ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable under specific, mild conditions that do not compromise the integrity of the target molecule.[3]
The Trityl Group: A Strategic Choice
The trityl (Trt) group, a triphenylmethyl moiety, is a cornerstone protecting group for alcohols, thiols, and amines. Its utility for imidazole protection stems from several key properties.
Steric Hindrance and Selectivity
The three phenyl rings of the trityl group create significant steric bulk.[2] This large size is advantageous, as it can effectively shield the imidazole nitrogen from external reagents. While primarily used for the imidazole ring in amino acids like histidine, its bulk also allows for the selective protection of sterically accessible primary amines and alcohols over more hindered secondary or tertiary positions in other contexts.[4]
Acid Lability and Orthogonality
The defining characteristic of the trityl group is its pronounced sensitivity to acid.[2] The C-N bond is readily cleaved under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or dilute hydrochloric acid.[4][5] This lability is attributed to the exceptional stability of the resulting trityl carbocation, where the positive charge is extensively delocalized across the three phenyl rings.
This acid-sensitive nature makes the trityl group "orthogonal" to many other protecting groups. For instance, in Fmoc-based solid-phase peptide synthesis (SPPS), the N-terminal Fmoc group is removed with a base (like piperidine). The N-trityl group on a histidine side chain is completely stable to these basic conditions, allowing for the selective deprotection of the N-terminus for chain elongation.[6]
Enhanced Solubility and Crystallinity
The hydrophobic, aromatic nature of the trityl group often increases the solubility of the protected molecule in common organic solvents. Furthermore, the rigidity and size of the trityl group can facilitate the crystallization of intermediates, which is a significant advantage for purification.[2]
The Chemistry of Trityl Protection and Deprotection
Mechanism of Protection
The protection of an imidazole nitrogen with trityl chloride (TrCl) typically proceeds through an SN1-type mechanism.[4] Due to the extreme steric hindrance at the central carbon, a direct SN2 attack by the imidazole nitrogen is not feasible.[4] Instead, the reaction is facilitated by the formation of the highly stable trityl carbocation.
The process is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[4]
Caption: Sₙ1 mechanism of imidazole protection.
The reaction can be accelerated by a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst to form a more reactive N-tritylpyridinium intermediate.[4]
Mechanism of Deprotection
Deprotection is achieved by reversing the process under acidic conditions. A Brønsted acid protonates one of the imidazole nitrogens, which facilitates the cleavage of the C-N bond to release the free imidazole and the stable trityl cation.[4]
Caption: Acid-catalyzed deprotection of N-trityl imidazole.
The released trityl cation is reactive and can potentially alkylate other nucleophiles present. In sensitive applications, a "scavenger" such as triethylsilane (TES) or 2-methyl-2-butene is often added to trap the cation.[4]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, providing a reliable framework for laboratory application.
Protocol for N-Tritylation of Imidazole
This procedure details the synthesis of 1-tritylimidazole, a common intermediate.
Objective: To protect the N-H of imidazole using trityl chloride.
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (200 mL).
-
Deprotonation: Carefully add sodium hydride (6.5 g, 161.6 mmol, 1.1 eq), pre-washed with hexane to remove mineral oil. Cool the suspension to 0 °C in an ice bath.
-
Imidazole Addition: Add imidazole (10.0 g, 146.9 mmol, 1.0 eq) portion-wise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Tritylation: Add trityl chloride (41.0 g, 146.9 mmol, 1.0 eq) to the reaction mixture. Stir at room temperature for 18 hours.
-
Work-up: Carefully pour the reaction mixture onto ice water. A solid precipitate will form. Filter the solid and partition it between dichloromethane and water.
-
Extraction: Separate the layers. Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization or flash column chromatography on silica gel. The expected yield is typically high (e.g., 83%).
Characterization: The product, 1-tritylimidazole, can be characterized by ¹H NMR and Mass Spectrometry (MS (ES) m/e 311 [M+H]⁺).
Protocol for Acid-Catalyzed Deprotection
Objective: To remove the trityl group from a protected imidazole derivative.
Materials:
-
N-trityl protected substrate (e.g., N-Trityl-L-histidine)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES, scavenger)
-
Diethyl ether (cold)
Procedure:
-
Dissolution: Dissolve the N-trityl protected substrate in dichloromethane.
-
Deprotection Cocktail: Prepare a deprotection solution. A common mixture for peptide synthesis is 95% TFA, 2.5% water, and 2.5% TES. Caution: TFA is highly corrosive.
-
Cleavage: Add the deprotection cocktail to the substrate solution and stir at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[6]
-
Precipitation: Once the reaction is complete, concentrate the solution under reduced pressure. Add cold diethyl ether to precipitate the deprotected product.
-
Isolation: Filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum.
Strategic Considerations and Data
The choice of a protecting group is a critical decision in a synthetic campaign. The trityl group offers a unique profile compared to other common imidazole protecting groups like Boc.
| Feature | N-Trityl (Triphenylmethyl) | N-Boc (tert-butoxycarbonyl) |
| Chemical Nature | Bulky aromatic ether-like | Carbamate |
| Steric Hindrance | High | Moderate |
| Introduction | TrCl, base (e.g., Et₃N, pyridine) | Boc₂O, base (e.g., DMAP) |
| Cleavage Conditions | Mild acidic conditions (e.g., TFA, dilute HCl) | Strong acids (TFA), specific basic or thermolytic conditions |
| Stability | Stable to base, nucleophiles, hydrogenolysis | Generally stable to a wide range of non-acidic conditions |
| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups | Orthogonal to Fmoc, Cbz, and many other groups |
Modulating Lability with Substituted Trityl Groups
The acid lability of the trityl group can be fine-tuned by introducing electron-donating substituents onto the phenyl rings. These groups further stabilize the positive charge of the carbocation intermediate, making the protecting group easier to remove.[2]
-
Trityl (Trt): Standard lability.
-
4-Methoxytrityl (MMT): More acid-labile than Trt. The deprotection rate can be about 10 times faster.[4]
-
4,4'-Dimethoxytrityl (DMT): Even more acid-labile. Commonly used in oligonucleotide synthesis.[2]
-
4,4',4"-Trimethoxytrityl (TMT): The most acid-labile of the common series.[2]
This tunable lability allows for sophisticated orthogonal protection schemes where, for example, a DMT group might be removed selectively in the presence of a Trt group under carefully controlled acidic conditions.
Applications in Drug Development and Peptide Synthesis
The most prominent application of N-trityl protection is in the synthesis of histidine-containing peptides.[1][7] In both solution-phase and solid-phase peptide synthesis (SPPS), protecting the imidazole side chain of histidine is crucial.[8] Boc-His(Trt)-OH and Fmoc-His(Trt)-OH are indispensable building blocks for this purpose.[7][9]
The trityl group prevents the imidazole nitrogen from interfering with peptide bond formation and suppresses racemization of the histidine residue.[1][2] Its stability to the basic conditions used for Fmoc group removal makes it the protecting group of choice in modern Fmoc-SPPS.
Caption: Workflow for incorporating a Trityl-protected Histidine.
Conclusion
The trityl group is a powerful and versatile tool for the protection of the imidazole ring. Its unique combination of steric bulk, robust stability under basic and nucleophilic conditions, and tunable acid lability makes it an essential component in the synthetic chemist's toolbox. A thorough understanding of its underlying mechanistic principles—the SN1 nature of its installation and the cation-stabilized mechanism of its removal—is key to its successful application. From complex peptide synthesis to the development of novel pharmacophores, the strategic use of trityl protection for imidazoles enables the efficient and high-fidelity construction of molecules that drive scientific innovation.
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Kelley, J. L., Miller, C. A., & McLean, E. W. (1996). Expedient synthesis of n1-tritylimidazole-4-carboxaldehyde. Organic Preparations and Procedures International, 28(6), 709-712. [Online] Available at: [Link]
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Budak, Y., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Online] Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Art of Protection: How Boc-N'-trityl-L-histidine Enhances Peptide Synthesis Yields. [Online] Available at: [Link]
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Guijarro, D., & Yus, M. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters, 57(24), 2649-2651. [Online] Available at: [Link]
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Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107-1110. [Online] Available at: [Link]
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The Imidazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Imidazole-Containing Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, have designated it a "privileged scaffold."[2][3] This guide provides a comprehensive exploration of the diverse biological activities of imidazole-containing compounds, delving into their mechanisms of action across major therapeutic areas including oncology, infectious diseases, and inflammation. We will dissect the causality behind their efficacy, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that drive the development of next-generation therapeutics.
The Imidazole Core: Physicochemical Properties and Pharmacological Significance
Imidazole is a planar, aromatic heterocycle with the molecular formula C₃N₂H₄. Its aromaticity, arising from a sextet of π-electrons, confers significant stability.[1] The two nitrogen atoms are key to its versatility; one is pyrrole-like and bears a hydrogen atom, while the other is pyridine-like and possesses a lone pair of electrons. This arrangement makes the molecule amphoteric, capable of acting as both a weak acid and a weak base.[4] These properties are crucial for its biological role, as they allow imidazole-containing molecules to engage in various non-covalent interactions—such as hydrogen bonding and coordination with metal ions in enzyme active sites—thereby modulating the function of diverse biological targets.[5][6] This inherent reactivity and binding capability are why the imidazole nucleus is a recurring motif in numerous clinically successful drugs.[7]
Antifungal Activity: Disrupting the Fungal Cell Membrane
Imidazole derivatives were among the first classes of synthetic antifungals and remain critical in treating topical and systemic mycoses. Their primary mechanism of action is the disruption of fungal cell membrane integrity.[8]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungistatic and fungicidal effects of imidazole antifungals stem from their ability to inhibit the cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase.[9][10] This enzyme is essential for the conversion of lanosterol to ergosterol, the principal sterol in fungal cell membranes.[8] By blocking this step, imidazoles cause a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterols, such as lanosterol. This alters membrane fluidity and permeability, leading to the malfunction of membrane-bound enzymes and ultimately, cell death.[8][9] Furthermore, this disruption can inhibit the transformation of yeast forms of fungi like Candida albicans into their more invasive mycelial forms.[9]
Caption: Mechanism of imidazole antifungals via inhibition of lanosterol 14-α-demethylase.
Representative Antifungal Imidazoles
| Compound | Class | Primary Use |
| Miconazole | Imidazole | Topical antifungal for skin and yeast infections |
| Clotrimazole | Imidazole | Topical and oral antifungal for candidiasis |
| Ketoconazole | Imidazole | Systemic antifungal (use limited by toxicity)[10] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an imidazole compound against a fungal strain, a key measure of its potency.
Causality: The broth microdilution method is a gold standard because it provides a quantitative result (the MIC) by systematically testing a range of concentrations. This allows for direct comparison of the potency of different compounds and is more reproducible than agar-based diffusion methods. The use of a standardized inoculum and growth medium ensures that the observed effect is directly attributable to the compound's activity.
-
Preparation of Inoculum: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL using a spectrophotometer. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate.
-
Compound Dilution: The imidazole test compound is serially diluted (typically two-fold) in a 96-well microtiter plate using RPMI-1640 medium to create a range of concentrations.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compound.
-
Controls: A positive control well (fungus without compound) and a negative control well (medium only) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control, as assessed visually or with a spectrophotometer.
Anticancer Activity: A Multi-Targeted Approach
The imidazole scaffold is a remarkably versatile framework for the design of anticancer agents, capable of targeting a wide array of biological pathways crucial for tumor growth and survival.[5][11]
Mechanisms of Action
Imidazole-containing compounds exert their anticancer effects through diverse mechanisms, including:
-
Kinase Inhibition: Many cancers are driven by the overexpression or mutation of protein kinases.[12] Imidazole-based compounds have been developed as potent inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), disrupting oncogenic signaling pathways and suppressing tumor progression.[11][13] The nitrogen atoms of the imidazole ring are often crucial for forming hydrogen bonds within the ATP-binding pocket of the kinase.
-
Tubulin Polymerization Inhibition: The microtubule cytoskeleton is vital for cell division, making it an established target for cancer therapy.[5] Certain imidazole derivatives bind to tubulin, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[14]
-
Induction of Apoptosis: Beyond cell cycle arrest, many imidazole derivatives can directly trigger apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to DNA fragmentation and cell death.[11]
Caption: Imidazole inhibitors block oncogenic signaling by targeting receptor tyrosine kinases.
Representative Anticancer Imidazoles
| Compound | Target / Mechanism | Reported Activity (Example) | Citation |
| Dacarbazine | DNA alkylating agent | Approved for melanoma and Hodgkin's lymphoma | [15] |
| Nilotinib | Bcr-Abl Kinase Inhibitor | Approved for Chronic Myeloid Leukemia (CML) | [12] |
| BZML (13) | Tubulin Polymerization Inhibitor | IC₅₀ = 27.42 nM against SW480 colorectal cells | [12] |
| Compound 49 | EGFR Kinase Inhibitor | IC₅₀ = 1.98–4.07 µM against five cancer cell lines | [12] |
Experimental Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of anticancer compounds.[16][17]
Causality: This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This provides a reliable and quantifiable measure of a compound's ability to kill or inhibit the growth of cancer cells.
Caption: Standard workflow for an MTT cell viability assay.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the growth medium is replaced with fresh medium containing various concentrations of the imidazole test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is then determined by plotting viability against compound concentration.
Antibacterial and Antiviral Activities
The imidazole scaffold is also prominent in the development of agents to combat infectious diseases caused by bacteria and viruses.[18][19][20]
Antibacterial Mechanism
While less studied than their antifungal counterparts, imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[18][21] The primary mechanism often involves the disruption of the bacterial cell membrane, leading to altered permeability and cell death.[18] The lipophilicity of the compound, often tuned by substituents on the imidazole ring, is a critical factor for antibacterial activity.[22]
Antiviral Mechanism
In antiviral drug discovery, imidazoles have shown significant potential by targeting viral enzymes essential for replication.[20][23] For instance, certain derivatives have been designed to inhibit viral proteases, such as the SARS-CoV-2 main protease (Mpro), which are critical for processing viral polyproteins into functional units.[20][24] By binding to the active site of these enzymes, imidazole compounds can block the viral life cycle.[24]
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases. Imidazole-containing compounds have been explored as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.[15][25]
Mechanism of Action: COX Inhibition
A major mechanism for the anti-inflammatory action of some imidazole derivatives is the inhibition of cyclo-oxygenase (COX) enzymes.[26] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[15] By blocking COX activity, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation.[26] Some compounds have also been noted for their ability to scavenge oxy-radicals, further contributing to their anti-inflammatory profile.[27]
Conclusion and Future Perspectives
The imidazole ring is a remarkably versatile and pharmacologically significant scaffold that continues to be a focal point of drug discovery and development.[5][6] Its derivatives have yielded successful drugs across a broad spectrum of therapeutic areas, from fungal and bacterial infections to cancer and inflammation.[2][15] The unique physicochemical properties of the imidazole core allow it to interact with a multitude of biological targets, and its structure is readily amenable to chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]
Future research will likely focus on developing multi-target imidazole hybrids and kinase inhibitors with improved selectivity to minimize off-target effects.[11] The integration of computational modeling and experimental validation will continue to accelerate the optimization of lead compounds.[11] As our understanding of disease biology deepens, the privileged imidazole scaffold will undoubtedly remain an essential tool for creating the next generation of targeted, effective, and safer medicines.
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An In-Depth Technical Guide: 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, prized for its presence in numerous biologically active molecules and its ability to act as a versatile pharmacophore.[1][2][3] This five-membered aromatic heterocycle, with its two nitrogen atoms, possesses a unique combination of properties: it can act as a hydrogen bond donor and acceptor, coordinate with metal ions in metalloenzymes, and serve as a bioisostere for other functional groups like amides or other heterocycles.[2][3] Consequently, imidazole-containing compounds have found applications across a vast therapeutic landscape, including as anticancer, antifungal, antiviral, and anti-inflammatory agents.[2][4][5]
Within the vast arsenal of synthetic intermediates, 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde emerges as a particularly powerful and strategic building block. Its utility stems from a masterful combination of three key features:
-
The Imidazole Core: Provides the foundational pharmacophoric properties.
-
The C2-Carbaldehyde: A highly versatile functional group that serves as a synthetic handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.
-
The N1-Trityl Group: A bulky and acid-labile protecting group that offers crucial regiochemical control during synthesis, preventing unwanted side reactions at the N1 position while being readily removable under mild conditions.
This guide provides an in-depth exploration of this building block, from its synthesis and core reactivity to its practical application in constructing complex, biologically relevant molecules.
Synthesis and Physicochemical Properties
The preparation of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic strategy involves the protection of a pre-existing 4-methylimidazole derivative, followed by formylation at the C2 position.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 869967-21-5 | |
| Molecular Formula | C24H22N2O | Internal Calculation |
| Molecular Weight | 354.45 g/mol | Internal Calculation |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) | General Knowledge |
Detailed Synthesis Protocol
This protocol outlines a common laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: N-Tritylation of 4-Methylimidazole
-
Objective: To protect the N1 position of the imidazole ring to direct subsequent reactions to the C2 position.
-
Materials: 4-Methylimidazole, Trityl Chloride (TrCl), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-methylimidazole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon). Causality: Anhydrous conditions are critical to prevent hydrolysis of trityl chloride.
-
Add TEA or DIPEA (1.1 eq). Causality: The base scavenges the HCl generated during the reaction, driving the equilibrium towards the product.
-
Cool the solution to 0 °C in an ice bath. Add trityl chloride (1.05 eq) portion-wise over 15 minutes. Causality: Slow, cooled addition helps to control the exothermicity of the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Trityl-4-methylimidazole.
-
Step 2: C2-Lithiation and Formylation
-
Objective: To introduce the aldehyde functionality at the C2 position, the most acidic carbon on the protected imidazole ring.
-
Materials: 1-Trityl-4-methylimidazole, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the crude 1-Trityl-4-methylimidazole in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. The solution may change color, indicating the formation of the lithiated species. Stir for 1-2 hours at -78 °C.
-
Add anhydrous DMF (1.5 eq) dropwise. Causality: DMF serves as the formylating agent, reacting with the C2-lithiated imidazole.
-
Stir at -78 °C for another 2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway to the target building block.
Core Reactivity: A Gateway to Molecular Diversity
The C2-carbaldehyde group is the epicenter of this building block's reactivity, enabling a wide range of transformations crucial for drug development. Its electrophilic carbon is a prime target for various nucleophiles.
A. Reductive Amination
This is one of the most powerful and widely used reactions in medicinal chemistry for forming C-N bonds.[6][7] The reaction proceeds via the initial formation of a Schiff base (imine), which is then reduced in situ to the corresponding amine.[8]
-
Mechanistic Insight: The aldehyde first condenses with a primary or secondary amine to form a hemiaminal, which then dehydrates to an iminium ion (from a secondary amine) or an imine (from a primary amine). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), selectively reduces the C=N double bond without affecting the aromatic imidazole ring or other sensitive functional groups.[9] STAB is often preferred due to its lower toxicity and tolerance of mildly acidic conditions which can catalyze imine formation.
-
Application: This reaction is fundamental for introducing diverse side chains, linking the imidazole core to other pharmacophoric fragments, and building libraries of compounds for structure-activity relationship (SAR) studies.
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).
-
Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion. Causality: STAB is a mild and selective reducing agent, ideal for this transformation.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography to yield the desired N-benzyl-1-(4-methyl-1-trityl-1H-imidazol-2-yl)methanamine.
B. Wittig Reaction
The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes.[10][11][12] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[10]
-
Mechanistic Insight: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate called a betaine. This rapidly collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide.[13] The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide; stabilized ylides tend to give E-alkenes, while non-stabilized ylides favor Z-alkenes.[11]
-
Application: The Wittig reaction is invaluable for installing vinyl linkers, which can act as rigid spacers or be further functionalized (e.g., via hydrogenation, epoxidation, or dihydroxylation).
C. Other Key Transformations
-
Aldol and Condensation Reactions: The aldehyde can participate in base- or acid-catalyzed aldol additions and condensations with enolates or active methylene compounds to form β-hydroxy carbonyl compounds or α,β-unsaturated systems.
-
Grignard and Organolithium Additions: Reaction with organometallic reagents provides access to a wide variety of secondary alcohols, which are themselves versatile intermediates.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4), providing an entry point to amides, esters, and other acid derivatives.
Reactivity Overview Diagram
Caption: Major reaction pathways for the title building block.
Strategic Deprotection: Unveiling the Final Molecule
A critical final step in many synthetic sequences involving this building block is the removal of the N-trityl group. The acid-lability of the trityl group makes it an excellent choice for late-stage deprotection, as it can be cleaved under mild conditions that often leave other protecting groups and sensitive functionalities intact.
-
Mechanism: The deprotection proceeds via an SN1-type mechanism. A protic or Lewis acid protonates or coordinates to the imidazole nitrogen, facilitating the departure of the highly stable triphenylmethyl (trityl) cation. This cation is then scavenged by a nucleophile or solvent.
-
Trifluoroacetic Acid (TFA): A common and effective method involves treating the protected compound with a solution of TFA in a solvent like DCM.[14] The reaction is typically fast, often completing within an hour at room temperature.
-
Formic Acid: For substrates sensitive to the strong acidity of TFA, neat formic acid or a solution in water can be a milder alternative.
-
Lewis Acids: Reagents like BF3·Et2O in the presence of a scavenger like triethylsilane can also effect detritylation, sometimes offering different selectivity.[15]
-
Lithium Chloride: In some cases, heating with lithium chloride in methanol can also cleave the trityl group, offering a milder, non-acidic alternative.[16]
Caption: General scheme for N-trityl group deprotection.
Case Study: Application in Kinase Inhibitor Synthesis
While specific, direct examples for "this compound" in publicly indexed literature can be sparse, its utility can be expertly extrapolated from the well-established reactivity of its components. Consider its hypothetical application in the synthesis of a novel kinase inhibitor scaffold, a common target for imidazole-based drugs.[4]
Objective: Synthesize a library of compounds based on a 2-(aminomethyl)-4-methylimidazole core to probe the binding pocket of a target kinase.
-
Library Synthesis: this compound is subjected to parallel reductive amination with a diverse set of primary and secondary amines (R1R2NH), rapidly generating a library of trityl-protected intermediates.
-
Deprotection: The resulting library is then treated with TFA/DCM to globally remove the trityl protecting group.
-
Final Derivatization (Optional): The now-free N-H on the imidazole ring can be further functionalized, for example, by alkylation or arylation, to explore additional SAR at that vector.
This strategy allows for the rapid exploration of chemical space around the imidazole core, with the initial building block providing a reliable and efficient entry point. The methyl group at C4 provides a subtle steric and electronic perturbation compared to the unsubstituted analog, which can be crucial for fine-tuning binding affinity and selectivity.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed tool for the medicinal chemist. By combining a pharmacologically relevant core with a versatile synthetic handle and a robust protecting group, it provides an efficient and controlled pathway to complex molecular architectures. Its predictable reactivity in cornerstone reactions like reductive amination and the Wittig reaction, coupled with the straightforward removal of the trityl group, makes it an invaluable asset in the quest for novel therapeutics. As drug discovery continues to demand both molecular diversity and synthetic efficiency, the thoughtful design embodied in this building block will ensure its continued relevance and application in the field.
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ACS Publications. (2023). Structure and Electron Configuration of Imidazole-2-carboxaldehyde and Its Excited Triplet: Resonance Raman and Transient Absorption Spectroscopy and DFT Calculation Investigations. The Journal of Physical Chemistry A. [Link]
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MDPI. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
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Beilstein Journal of Organic Chemistry. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Beilstein Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. . [Link]
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MDPI. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
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DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. [Link]
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ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]
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ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
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Thieme Gruppe. (2015). Trityl Group Deprotection from Tetrazoles. Thieme Gruppe. [Link]
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NIH. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. National Institutes of Health. [Link]
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IOSR Journal. (2023). Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosem. IOSR Journal of Applied Chemistry. [Link]
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Methodological & Application
Synthesis of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde: A Detailed Protocol and Application Guide
This document provides a comprehensive guide for the synthesis of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde, a valuable intermediate in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The synthesis is presented as a two-step process, commencing with the protection of 4-methylimidazole with a trityl group, followed by a regioselective formylation at the C2 position of the imidazole ring.
Introduction
Imidazole-2-carbaldehydes are crucial building blocks in the synthesis of a wide array of biologically active molecules. The aldehyde functionality serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. The trityl protecting group on the imidazole nitrogen offers steric bulk and stability, directing the formylation to the C2 position and preventing side reactions. This protocol details a reliable method for the preparation of this compound, a specific derivative with potential applications in the development of novel therapeutics.
The synthetic strategy involves two key transformations:
-
N-Tritylation of 4-Methylimidazole: The initial step focuses on the protection of the imidazole nitrogen with a trityl group. This is a standard procedure in heterocyclic chemistry to increase the solubility of the imidazole derivative in organic solvents and to direct subsequent electrophilic substitutions.
-
Formylation of 1-Trityl-4-methylimidazole: The second step employs a formylation reaction to introduce an aldehyde group at the C2 position of the imidazole ring. Two common methods for this transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent. This protocol will focus on the Vilsmeier-Haack reaction, a widely used and effective method for the formylation of electron-rich heterocyclic systems[1][2][3].
Overall Synthetic Scheme
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part 1: N-Tritylation of 4-Methylimidazole
This part of the protocol describes the protection of the nitrogen atom of 4-methylimidazole with a trityl group. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methylimidazole | 99% | Sigma-Aldrich | |
| Trityl chloride (TrCl) | 97% | Sigma-Aldrich | |
| Triethylamine (Et3N) | ≥99.5% | Sigma-Aldrich | Distill before use. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | |
| Saturated aq. NaHCO3 | |||
| Brine | |||
| Anhydrous MgSO4 |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methylimidazole (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 eq.) to the solution and stir for 10 minutes at room temperature.
-
Addition of Trityl Chloride: Add trityl chloride (1.05 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-trityl-4-methylimidazole as a white solid.
Part 2: Vilsmeier-Haack Formylation of 1-Trityl-4-methylimidazole
This part of the protocol describes the formylation of the protected imidazole at the C2 position using the Vilsmeier-Haack reagent, which is generated in situ from phosphorus oxychloride and N,N-dimethylformamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Trityl-4-methylimidazole | (Synthesized in Part 1) | ||
| Phosphorus oxychloride (POCl3) | ≥99% | Sigma-Aldrich | Handle with care in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | |
| Saturated aq. NaHCO3 | |||
| Brine | |||
| Anhydrous Na2SO4 |
Experimental Protocol
-
Vilsmeier Reagent Formation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) (1.2 eq.) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 1-trityl-4-methylimidazole (1.0 eq.) in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Organolithium reagents, if used as an alternative, are pyrophoric and must be handled under an inert atmosphere using proper techniques[4].
Characterization Data (Expected)
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals for the trityl protons (aromatic region), imidazole ring protons, methyl group protons, and the aldehyde proton.
-
¹³C NMR: Expected signals for the carbons of the trityl group, the imidazole ring (including the aldehyde carbonyl carbon), and the methyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C26H22N2O.
-
Melting Point (m.p.): A sharp melting point range is indicative of high purity.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for N-tritylation and Vilsmeier-Haack formylation, researchers can efficiently prepare this valuable building block for applications in medicinal chemistry and drug discovery. The causality behind the experimental choices, such as the use of a protecting group and the specific formylation conditions, has been explained to provide a deeper understanding of the synthetic process.
References
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Common Organic Chemistry. Formylation - Common Conditions. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
DergiPark. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]
-
National Center for Biotechnology Information. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
-
ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]
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Wikipedia. 4-Methylimidazole. [Link]
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-
Science of Synthesis. Formylation of Arylmetal Reagents. [Link]
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National Toxicology Program. Nomination Background: 4-Methylimidazole (CASRN: 822-36-6). [Link]
-
International Agency for Research on Cancer. 4-METHYLIMIDAZOLE. [Link]
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Organic Syntheses. Procedure. [Link]
-
International Journal of Current Research and Academic Review. Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone. [Link]
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Application Notes and Protocols: Leveraging 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde in Multi-Component Reactions for Accelerated Drug Discovery
Introduction: A Scaffold for Innovation
In the landscape of modern medicinal chemistry and drug development, the quest for molecular diversity and complexity is paramount. Multi-component reactions (MCRs) have emerged as a cornerstone strategy, enabling the rapid assembly of complex molecular architectures from simple building blocks in a single, efficient operation.[1][2] Among the myriad of heterocyclic scaffolds, imidazole derivatives are of particular interest due to their prevalence in biologically active compounds.[3][4] This document provides a detailed guide to the application of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde , a versatile building block, in two of the most powerful isocyanide-based MCRs: the Ugi and Passerini reactions.
The strategic placement of a trityl protecting group on the imidazole nitrogen offers both a challenge and an opportunity. The bulky trityl group can influence the stereochemical outcome of reactions and its acid-labile nature allows for selective deprotection, opening avenues for post-MCR modifications.[5][6] These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale to empower innovation in the synthesis of novel compound libraries.
Part 1: The Ugi Four-Component Reaction (U-4CR) - Crafting Peptidomimetic Scaffolds
The Ugi reaction is a powerful tool for the synthesis of α-aminoacyl amide derivatives, which are valuable peptidomimetics in drug discovery.[7][8] The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7]
Causality Behind Experimental Choices in the Ugi Reaction
Utilizing this compound as the aldehyde component introduces a sterically demanding and electronically distinct substrate. The bulky trityl group can influence the facial selectivity of the initial imine formation and subsequent nucleophilic attack by the isocyanide. The choice of solvent is critical; polar aprotic solvents like methanol or ethanol are often preferred as they facilitate the formation of the initial imine and the subsequent steps of the reaction.[8] The reaction is generally exothermic and proceeds rapidly upon the addition of the isocyanide.[8]
A key consideration is the acid-labile nature of the trityl group. While the Ugi reaction itself is typically performed under neutral or mildly acidic conditions, strongly acidic conditions or prolonged reaction times in the presence of carboxylic acids could lead to premature deprotection. Therefore, careful monitoring of the reaction is advised.
Experimental Protocol: Ugi Four-Component Reaction
This protocol describes a general procedure for the Ugi four-component reaction using this compound.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
Carboxylic acid (e.g., Acetic acid)
-
Isocyanide (e.g., Cyclohexyl isocyanide)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add the amine (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture.
-
Finally, add the isocyanide (1.0 mmol) dropwise to the stirring solution. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Post-Ugi Deprotection of the Trityl Group
The trityl group can be readily removed under acidic conditions to yield the free N-H imidazole, providing a site for further functionalization.
Procedure:
-
Dissolve the purified Ugi product (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL).
-
Add a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% v/v) dropwise at 0 °C.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.
Visualizing the Ugi Reaction Workflow
Caption: Workflow for the Ugi reaction and subsequent deprotection.
Part 2: The Passerini Three-Component Reaction (P-3CR) - Accessing α-Acyloxy Amide Scaffolds
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[9][10][11] This reaction provides a rapid entry into highly functionalized molecules with potential biological activity.[12]
Mechanistic Insights and Strategic Considerations
The Passerini reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents.[10] The bulky trityl group on the imidazole aldehyde may sterically hinder the approach of the reactants, potentially affecting the reaction rate. The choice of a non-polar, aprotic solvent such as dichloromethane or toluene is often preferred to facilitate the concerted mechanism.[10] Similar to the Ugi reaction, the acid lability of the trityl group necessitates careful selection of the carboxylic acid and reaction conditions to avoid premature deprotection.
Experimental Protocol: Passerini Three-Component Reaction
This protocol provides a general procedure for the Passerini three-component reaction.
Materials:
-
This compound
-
Carboxylic acid (e.g., Benzoic acid)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add the isocyanide (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 48-72 hours, monitoring its progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess carboxylic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Passerini Reaction Mechanism
Caption: Simplified mechanism of the Passerini reaction.
Data Presentation: A Comparative Overview
To facilitate the selection of appropriate reaction conditions, the following table summarizes typical parameters for the Ugi and Passerini reactions with heterocyclic aldehydes.
| Parameter | Ugi Four-Component Reaction | Passerini Three-Component Reaction |
| Components | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Aldehyde, Carboxylic Acid, Isocyanide |
| Typical Solvent | Polar protic (e.g., Methanol, Ethanol) | Aprotic (e.g., Dichloromethane, Toluene) |
| Catalyst | Generally not required | Generally not required |
| Temperature | Room Temperature | Room Temperature |
| Key Intermediate | Nitrilium ion | Cyclic transition state |
| Product | α-Aminoacyl amide | α-Acyloxy amide |
Trustworthiness and Self-Validating Protocols
The protocols provided herein are based on well-established principles of multi-component reaction chemistry.[7][8][10] The success of these reactions can be readily validated through standard analytical techniques such as Thin Layer Chromatography for reaction monitoring, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of the purified products. The characteristic spectroscopic signatures of the resulting α-aminoacyl amides and α-acyloxy amides will confirm the successful execution of the Ugi and Passerini reactions, respectively.
Conclusion: A Gateway to Novel Chemical Space
This compound stands as a promising and versatile starting material for the exploration of novel chemical space through multi-component reactions. The Ugi and Passerini reactions, in particular, offer efficient and atom-economical pathways to complex, drug-like molecules. The presence of the trityl group provides a strategic handle for post-MCR modifications, further expanding the diversity of accessible compounds. The detailed protocols and mechanistic insights provided in these application notes are intended to serve as a robust foundation for researchers to accelerate their drug discovery programs.
References
-
Ugi Reaction. Organic Chemistry Portal. [Link]
-
Challenging 50 Years of Established Views on Ugi Reaction: A Theoretical Approach. ResearchGate. [Link]
-
Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. [Link]
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health. [Link]
-
Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. National Institutes of Health. [Link]
-
The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois at Urbana-Champaign. [Link]
-
Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry (RSC Publishing). [Link]
-
Multicomponent reactions: An efficient and green approach to imidazole derivatives. International Journal of Applied Research. [Link]
-
Passerini Reaction. Wikipedia. [Link]
-
Passerini Reaction. Organic Chemistry Portal. [Link]
-
Ugi reaction. Wikipedia. [Link]
-
Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. National Institutes of Health. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. MDPI. [Link]
-
Ugi Multicomponent Reaction. Organic Syntheses. [Link]
-
Simple and efficient synthesis of 2,4,5-triarylsubstituted imidazole derivatives via a multicomponent reaction using microwave irradiation. ResearchGate. [Link]
-
Trityl Protecting Group. Total Synthesis. [Link]
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. [Link]
-
Trityl Protection. Common Organic Chemistry. [Link]
-
Tritylamines. Organic Chemistry Portal. [Link]
-
The mechanism of the Passerini reaction. ResearchGate. [Link]
-
Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. National Institutes of Health. [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
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Application Notes and Protocols for Parallel Synthesis Utilizing 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde as a versatile building block in parallel synthesis for the generation of diverse chemical libraries. The protocols and methodologies detailed herein are designed to empower researchers in drug discovery and medicinal chemistry to efficiently construct novel substituted imidazole scaffolds.
Introduction: The Strategic Advantage of this compound in Library Synthesis
The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its ability to engage in various biological interactions makes it a highly sought-after motif in drug design. Parallel synthesis, a cornerstone of modern drug discovery, enables the rapid generation of large numbers of individual compounds for screening and lead optimization.[2]
This compound emerges as a strategic building block for parallel synthesis due to a combination of key features:
-
Pre-installed Imidazole Core: The starting material provides the imidazole nucleus, streamlining the synthetic route to target molecules.
-
Reactive Aldehyde Functionality: The carbaldehyde at the 2-position is a versatile handle for a wide array of chemical transformations, particularly multicomponent reactions (MCRs).
-
Orthogonal Protection Strategy: The N1-trityl group serves as a robust, acid-labile protecting group. This bulky group prevents unwanted side reactions at the imidazole nitrogen during library construction and can be efficiently removed in the final step under mild conditions.[3] This orthogonality is crucial for the successful execution of multi-step parallel synthesis campaigns.[4]
-
Modulation of Physicochemical Properties: The methyl group at the 4-position provides a subtle yet significant modification to the electronic and steric properties of the imidazole core, which can influence the biological activity and pharmacokinetic profile of the final compounds.
This application note will focus on the use of this compound in the Radziszewski imidazole synthesis, a powerful one-pot, multi-component reaction for generating highly substituted imidazoles.[5][6]
Core Application: Parallel Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole Library via a Modified Radziszewski Reaction
The Radziszewski reaction is a condensation reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form a substituted imidazole.[5] In this application, we leverage a four-component variation of this reaction in a solution-phase parallel synthesis format to create a library of N-aryl-2-(4-methyl-1H-imidazol-2-yl)-4,5-diphenyl-1H-imidazoles.
The overall transformation is as follows:
Figure 1: General workflow for the parallel synthesis of a tetrasubstituted imidazole library.
Causality Behind Experimental Choices
-
Solution-Phase Synthesis: A solution-phase approach is chosen for its compatibility with a wider range of reagents and for simpler purification strategies at the library scale, such as liquid-liquid extraction or scavenging resins.[7]
-
Microwave Irradiation: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of imidazole libraries.[8]
-
Ammonium Acetate: This serves as a convenient in situ source of ammonia for the Radziszewski reaction.[9]
-
Trityl Group for Purification: The lipophilic nature of the trityl group can be exploited to facilitate purification by allowing the protected intermediates to be easily separated from more polar reactants and by-products through extraction or a simple silica gel plug.
Detailed Experimental Protocol: Parallel Synthesis in a 96-Well Plate Format
This protocol describes the synthesis of a 96-member library of N-aryl-2-(4-methyl-1H-imidazol-2-yl)-4,5-diphenyl-1H-imidazoles.
Materials and Equipment:
-
96-well reaction block with reflux condenser and magnetic stirring capabilities
-
Multichannel pipette
-
Inert atmosphere (Nitrogen or Argon)
-
This compound
-
Benzil
-
A library of 96 diverse primary amines (e.g., anilines, benzylamines)
-
Ammonium acetate
-
Ethanol (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for purification
Step-by-Step Methodology:
Part A: Library Synthesis (Radziszewski Reaction)
-
Reagent Plate Preparation:
-
In a 96-well plate, dispense a solution of the desired primary amine (0.12 mmol in 0.5 mL of ethanol) into each well. Use a different amine for each well to introduce diversity.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add a magnetic stir bar.
-
Add benzil (21.0 mg, 0.1 mmol) to each well.
-
Add this compound (35.2 mg, 0.1 mmol) to each well.
-
Add ammonium acetate (38.5 mg, 0.5 mmol) to each well.
-
Using a multichannel pipette, add the primary amine solution from the reagent plate to the corresponding wells of the reaction block.
-
Add an additional 0.5 mL of ethanol to each well to bring the total volume to approximately 1.0 mL.
-
-
Reaction:
-
Seal the reaction block, place it in the microwave reactor, and heat to 120°C for 30 minutes.
-
After cooling to room temperature, monitor the completion of the reaction in a few representative wells by TLC or LC-MS.
-
-
Work-up and Purification:
-
Transfer the contents of each well to a 96-well plate with larger volume capacity.
-
Add ethyl acetate (2 mL) and water (2 mL) to each well.
-
Shake the plate and allow the layers to separate.
-
Remove the aqueous layer.
-
Wash the organic layer with brine (2 mL).
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo to yield the crude trityl-protected imidazole library. For many applications, this crude material may be of sufficient purity for the next step. If further purification is needed, a parallel flash chromatography system can be employed.
-
Part B: Deprotection of the Trityl Group
-
Deprotection Reaction:
-
Dissolve the crude product from each well in dichloromethane (DCM, 1 mL).
-
Add a solution of 10% trifluoroacetic acid (TFA) in DCM (0.5 mL) to each well.
-
Stir the plate at room temperature for 1-2 hours. Monitor the deprotection in a few representative wells by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Quench the reaction by adding saturated sodium bicarbonate solution (2 mL) to each well.
-
Extract the product with DCM (2 x 2 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate in a 96-well filter plate.
-
Concentrate the solvent in vacuo to yield the final library of N-aryl-2-(4-methyl-1H-imidazol-2-yl)-4,5-diphenyl-1H-imidazoles.
-
Figure 2: Detailed workflow for the parallel synthesis of a tetrasubstituted imidazole library.
Data Presentation: Representative Library Members
The following table showcases a small, representative subset of the types of compounds that can be generated using this protocol with varying primary amine inputs.
| Entry | Primary Amine (R-NH₂) | Product Structure | Expected Mass [M+H]⁺ |
| 1 | Aniline | R = Phenyl | 377.17 |
| 2 | 4-Fluoroaniline | R = 4-Fluorophenyl | 395.16 |
| 3 | 4-Methoxyaniline | R = 4-Methoxyphenyl | 407.18 |
| 4 | Benzylamine | R = Benzyl | 391.19 |
| 5 | Cyclohexylamine | R = Cyclohexyl | 383.23 |
Conclusion and Future Perspectives
The use of this compound in a multicomponent reaction framework provides a powerful and efficient strategy for the parallel synthesis of diverse libraries of substituted imidazoles. The trityl protecting group plays a critical role in ensuring the success of this approach by preventing unwanted side reactions and simplifying purification. The protocols outlined in this application note can be readily adapted to incorporate a wide range of diverse building blocks, enabling the rapid exploration of chemical space around the privileged imidazole scaffold. This methodology is well-suited for academic and industrial laboratories engaged in high-throughput synthesis and medicinal chemistry programs. Future work could involve the adaptation of this protocol to solid-phase synthesis for even more streamlined purification or the exploration of other multicomponent reactions where this versatile aldehyde can serve as a key building block.
References
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
Scribd. Radziszewskis Imidazole Synthesis. [Link]
-
OUCI. Efficient library synthesis of imidazoles using a multicomponent reaction and microwave irradiation. [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
PubMed. Parallel-compound synthesis: methodology for accelerating drug discovery. [Link]
-
PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
International Science Community Association. Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. [Link]
-
PubMed. Solution-phase parallel synthesis of substituted benzimidazoles. [Link]
-
MDPI. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]
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Application Notes and Protocols: 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds, from naturally occurring amino acids like histidine to a wide array of synthetic drugs.[1][2][3][4] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold, participating in various biological interactions. The subject of this guide, this compound, is a highly valuable building block for the synthesis of complex, biologically active molecules.
This substituted imidazole derivative offers a unique combination of features that make it a strategic choice in multi-step organic synthesis:
-
The Trityl Protecting Group: The bulky triphenylmethyl (trityl) group at the N-1 position serves as a robust protecting group, preventing unwanted side reactions at this nitrogen during synthesis. Its steric hindrance can also influence the regioselectivity of certain reactions. Importantly, the trityl group can be removed under relatively mild acidic conditions, ensuring the integrity of the final molecule.
-
The Aldehyde Functionality: The carbaldehyde group at the C-2 position is a versatile functional handle that can participate in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the elaboration of the imidazole core into more complex structures.
-
The Methyl Group: The methyl group at the C-4 position can influence the electronic properties of the imidazole ring and provide a point of steric interaction, which can be crucial for tuning the biological activity and selectivity of the final compound.
This document provides a detailed guide for the utilization of this compound in the synthesis of bioactive molecules, with a focus on practical, field-proven insights and detailed experimental protocols.
Core Synthetic Strategies and Mechanistic Considerations
The aldehyde functionality of this compound is the primary site for synthetic elaboration. Two of the most powerful and widely used transformations for aldehyde modification are reductive amination and the Wittig reaction.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[5][6][7][8] This one-pot reaction proceeds through the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial as it selectively reduces the iminium ion without affecting the starting aldehyde.[5]
Illustrative Application: Synthesis of a Hypothetical Kinase Inhibitor Precursor
Kinase inhibitors are a major class of therapeutic agents, particularly in oncology, and substituted imidazoles are a common scaffold in their design.[1][9][10][11][12] The following protocol details the synthesis of a hypothetical precursor to a kinase inhibitor, demonstrating the application of reductive amination.
Reaction Scheme:
Caption: Reductive amination of this compound.
Detailed Protocol: Synthesis of N-((4-Methyl-1-trityl-1H-imidazol-2-yl)methyl)aniline
| Parameter | Value | Notes |
| Reactant 1 | This compound | 1.0 eq |
| Reactant 2 | Aniline | 1.2 eq |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | 1.5 eq |
| Solvent | 1,2-Dichloroethane (DCE) | Anhydrous |
| Temperature | Room Temperature | |
| Reaction Time | 12-24 hours | Monitor by TLC/LC-MS |
| Work-up | Aqueous NaHCO3 quench, extraction with DCM | |
| Purification | Flash column chromatography | Hexanes/Ethyl Acetate gradient |
| Expected Yield | 75-90% |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
-
Addition of Amine: Add aniline (1.2 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may gently effervesce.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 12-24 hours).
-
Quenching: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the iminium intermediate and react with the reducing agent.
-
STAB as Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of mildly acidic conditions than sodium borohydride.[5]
-
DCE as Solvent: Dichloroethane is a common solvent for reductive aminations as it is relatively non-polar and aprotic.
-
Aqueous Work-up: The sodium bicarbonate quench neutralizes any remaining acid and quenches the excess reducing agent.
The Wittig Reaction: Constructing Carbon-Carbon Double Bonds
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[13][14][15][16][17] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.
Illustrative Application: Synthesis of a Stilbene-like Bioactive Scaffold
Stilbene and its derivatives are known to possess a wide range of biological activities. The following protocol outlines the synthesis of a hypothetical stilbene-like molecule, showcasing the utility of the Wittig reaction.
Reaction Scheme:
Caption: Wittig reaction of this compound.
Detailed Protocol: Synthesis of 2-(2-phenylethenyl)-4-methyl-1-trityl-1H-imidazole
| Parameter | Value | Notes |
| Reactant 1 | Benzyltriphenylphosphonium chloride | 1.1 eq |
| Base | Potassium tert-butoxide (KOtBu) | 1.1 eq |
| Reactant 2 | This compound | 1.0 eq |
| Solvent | Tetrahydrofuran (THF) | Anhydrous |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2-4 hours | Monitor by TLC/LC-MS |
| Work-up | Aqueous NH4Cl quench, extraction with Ethyl Acetate | |
| Purification | Flash column chromatography | Hexanes/Ethyl Acetate gradient |
| Expected Yield | 70-85% |
Step-by-Step Methodology:
-
Ylide Formation: To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (KOtBu) (1.1 eq) portion-wise to the suspension. The mixture will typically turn a deep orange or red color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the aldehyde.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired alkene.
Causality Behind Experimental Choices:
-
Strong Base: A strong, non-nucleophilic base like potassium tert-butoxide is required to deprotonate the phosphonium salt and generate the reactive ylide.
-
Anhydrous THF: THF is a suitable aprotic solvent for the Wittig reaction. Anhydrous conditions are essential as the ylide is a strong base and will be quenched by water.
-
Low Temperature: The initial formation of the ylide and the subsequent reaction with the aldehyde are often carried out at low temperatures to control the reaction rate and minimize side reactions.
Deprotection of the Trityl Group: Unveiling the Final Bioactive Molecule
A critical final step in many synthetic sequences involving this compound is the removal of the trityl protecting group. This is typically achieved under mild acidic conditions, which cleave the nitrogen-carbon bond to release the free imidazole.
Reaction Scheme:
Caption: Deprotection of the 1-trityl-imidazole.
Detailed Protocol: Trityl Group Deprotection
| Parameter | Value | Notes |
| Reactant | Trityl-protected imidazole derivative | 1.0 eq |
| Reagent | Trifluoroacetic acid (TFA) | 5-20% in DCM |
| Solvent | Dichloromethane (DCM) | |
| Temperature | Room Temperature | |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC/LC-MS |
| Work-up | Evaporation, trituration with ether | |
| Purification | Recrystallization or chromatography if necessary | |
| Expected Yield | >90% |
Step-by-Step Methodology:
-
Dissolution: Dissolve the trityl-protected imidazole derivative in dichloromethane (DCM).
-
Acid Addition: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 10% v/v) to the reaction mixture.
-
Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Triturate the residue with diethyl ether to precipitate the triphenylmethanol byproduct. Filter and wash the solid with ether to obtain the deprotected imidazole, often as a TFA salt. The free base can be obtained by neutralization with a mild base.
Causality Behind Experimental Choices:
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the acid-labile trityl group. The concentration can be adjusted depending on the sensitivity of other functional groups in the molecule.
-
DCM as Solvent: Dichloromethane is a good solvent for both the starting material and the reagents.
-
Trituration: This is an effective method for removing the non-polar triphenylmethanol byproduct from the more polar deprotected imidazole product.
Conclusion
This compound is a versatile and strategically valuable building block for the synthesis of a wide range of bioactive molecules. Its unique combination of a protected nitrogen, a reactive aldehyde, and a methyl-substituted imidazole core allows for the construction of complex molecular architectures. The protocols detailed in this guide for reductive amination and the Wittig reaction, followed by deprotection, provide a solid foundation for researchers to explore the vast potential of this compound in drug discovery and medicinal chemistry. By understanding the underlying mechanisms and the rationale behind the experimental choices, scientists can effectively leverage this powerful synthetic intermediate to create novel therapeutic agents.
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Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry. [Link]
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Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry. [Link]
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Synthesis of Bioactive Imidazoles: A Review. Semantic Scholar. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. BMC Cancer. [Link]
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Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
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Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
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Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]
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Trityl Group Deprotection from Tetrazoles. Thieme Gruppe. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]
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Forcing a Reductive Amination : r/chemistry. Reddit. [Link]
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Synthesis of an Alkene via the Wittig Reaction. University of Missouri-St. Louis. [Link]
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Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. Heliyon. [Link]
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Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. European Journal of Medicinal Chemistry. [Link]
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Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]
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Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. [Link]
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The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. ResearchGate. [Link]
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Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
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The Strategic Utility of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde in Pharmaceutical Synthesis
Introduction: The Imidazole Scaffold and the Role of a Specialized Precursor
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metallic ions in enzymes make it a privileged structure in drug design. Imidazole derivatives have found applications as antifungal, anticancer, anti-inflammatory, and antihypertensive agents, among many others. The strategic functionalization of the imidazole scaffold is therefore a critical task for drug development professionals.
This guide focuses on a highly versatile, yet specialized precursor: 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde . This compound offers a unique combination of features that streamline complex synthetic routes:
-
The Trityl (Triphenylmethyl) Protecting Group: Attached to the N-1 position, the bulky trityl group serves two primary functions. First, it prevents unwanted reactions at this nitrogen, directing transformations to other parts of the molecule. Second, its significant steric hindrance can influence the regioselectivity of reactions on the imidazole ring. Crucially, the trityl group is acid-labile, meaning it can be removed under mild acidic conditions, often leaving other acid-sensitive groups intact.
-
The C-2 Carbaldehyde: The aldehyde group is one of the most versatile functional groups in organic synthesis. It is a gateway to a vast array of chemical transformations, including reductive aminations to form amines, Wittig reactions to create alkenes, and condensations to build larger heterocyclic systems.
-
The C-4 Methyl Group: This small alkyl group can play a subtle but important role in modulating the electronic properties of the imidazole ring and can provide a key interaction point within a target protein's binding pocket.
This combination makes this compound a powerful building block for constructing complex pharmaceutical intermediates. This document will provide detailed insights and protocols for its application, with a focus on the synthesis of structures related to key therapeutic agents like kinase inhibitors.
Application Focus: Synthesis of a Key Intermediate for the Kinase Inhibitor Nilotinib
A prominent example demonstrating the importance of the 4-methylimidazole scaffold is in the synthesis of Nilotinib, a second-generation BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). A critical intermediate in the industrial synthesis of Nilotinib is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . While this specific intermediate is not synthesized from our title carbaldehyde, its preparation showcases the strategic importance of the 4-methylimidazole unit and provides a validated context for its use.
The synthesis of this key aniline intermediate typically involves the nucleophilic aromatic substitution (SNAr) reaction between 4-methylimidazole and an activated fluoronitrobenzene derivative, followed by the reduction of the nitro group.
Caption: Synthetic pathways from the title precursor.
The strategic placement of the trityl group on N-1 is critical. It directs reactions away from this nitrogen and, after the desired modifications at the C-2 position are complete, it can be cleanly removed to unmask the N-H group, which may be essential for biological activity or for further synthetic elaboration.
Experimental Protocols
The following protocols are exemplary and designed to be self-validating. They provide a clear framework for researchers to utilize this compound in their own synthetic campaigns.
Protocol 1: Reductive Amination of this compound
This protocol describes the conversion of the aldehyde to a secondary amine, a common transformation in the synthesis of bioactive molecules.
Objective: To synthesize a N-benzyl-N-((4-methyl-1-trityl-1H-imidazol-2-yl)methyl)amine derivative.
Causality: Reductive amination is a robust and widely used method for forming C-N bonds. It proceeds via the in-situ formation of an iminium ion from the aldehyde and a primary amine, which is then immediately reduced by a mild hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is selective for the iminium ion over the starting aldehyde, minimizing side reactions. The reaction is often catalyzed by a small amount of acetic acid to facilitate iminium ion formation.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Glacial Acetic Acid (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).
-
Add benzylamine (1.1 equiv) to the solution, followed by glacial acetic acid (0.1 equiv).
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Data Interpretation:
-
TLC Analysis: Use a mobile phase such as Ethyl Acetate/Hexane. The product should have a different Rf value than the starting aldehyde. Visualize with UV light and/or a potassium permanganate stain.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reactants. |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for iminium ions. |
| Catalyst | Acetic Acid | Facilitates the formation of the iminium ion intermediate. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate. |
| Workup | Aqueous NaHCO₃ quench | Neutralizes the acetic acid and quenches excess reagent. |
Protocol 2: Acid-Catalyzed Deprotection of the Trityl Group
This protocol details the removal of the N-trityl group to yield the free imidazole, which is often the final step or a prelude to further functionalization at the N-1 position.
Objective: To remove the trityl group from the N-protected imidazole derivative synthesized in Protocol 1.
Causality: The trityl group is cleaved under acidic conditions due to the exceptional stability of the triphenylmethyl (trityl) cation that is formed as a leaving group. Mild acids like formic acid or dilute trifluoroacetic acid (TFA) are typically sufficient, allowing for selective deprotection in the presence of other functional groups that might be sensitive to stronger acidic conditions.
Materials:
-
N-trityl protected imidazole substrate (from Protocol 1) (1.0 equiv)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trityl protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M).
-
Cool the solution in an ice bath (0 °C).
-
Add TFA (2-5 equiv) dropwise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS. The reaction is typically rapid (15-60 minutes).
-
Upon completion, carefully neutralize the reaction mixture by adding it to a stirred, cold solution of saturated NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
The crude product contains the deprotected imidazole and triphenylmethanol (the byproduct from the trityl cation). This mixture can be purified by flash column chromatography. Triphenylmethanol is typically less polar and elutes first.
Data Interpretation:
-
¹H NMR: The disappearance of the characteristic multiplet signals of the trityl group's aromatic protons (typically ~7.1-7.5 ppm) is a key indicator of successful deprotection. The appearance of an N-H proton signal (often broad) is also expected.
-
Mass Spec: The mass of the product will correspond to the molecular weight of the deprotected compound.
| Parameter | Recommended Value | Rationale |
| Acid | Trifluoroacetic Acid (TFA) | Effective and volatile, facilitating removal. |
| Solvent | Dichloromethane (DCM) | Common solvent for this transformation. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes potential side reactions. |
| Workup | Aqueous NaHCO₃ quench | Neutralizes the strong acid to prevent product degradation. |
| Purification | Column Chromatography | Effectively separates the desired product from the triphenylmethanol byproduct. |
Conclusion
This compound is a strategically designed precursor that offers significant advantages in the synthesis of complex pharmaceutical compounds. The trityl group provides robust protection of the N-1 position while allowing for a wide range of chemical manipulations at the versatile C-2 carbaldehyde functionality. The straightforward, acid-labile nature of the trityl group ensures its clean removal late in a synthetic sequence. The protocols provided herein offer a practical foundation for researchers to leverage the unique attributes of this building block in the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors and other imidazole-containing drugs.
References
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Synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline. Semantic Scholar. Available at: [Link].
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-
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Wittig Reaction: Mechanism and Examples. NROChemistry. Available at: [Link].
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Reductive Amination. YouTube. Available at: [Link].
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Wittig Reaction. Organic Chemistry Portal. Available at: [Link].
-
Wittig reaction. Wikipedia. Available at: [Link].
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link].
-
Wittig Reaction. Chemistry LibreTexts. Available at: [Link].
-
Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. PubMed. Available at: [Link].
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
Topic: Reaction of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde with Grignard Reagents
An Application Note on the Synthesis of Substituted (Imidazol-2-yl)methanols
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of chiral secondary alcohols derived from imidazole scaffolds is a cornerstone in the development of novel therapeutic agents and functional materials. The imidazole moiety is a key pharmacophore, and its functionalization allows for the fine-tuning of molecular properties. This application note provides a comprehensive guide to the nucleophilic addition of Grignard reagents to 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde, a robust method for creating a diverse range of secondary alcohols. We will delve into the underlying chemical principles, provide a detailed, field-proven experimental protocol, discuss expected outcomes with various Grignard reagents, and offer troubleshooting advice. The protocols and insights herein are designed to be directly applicable in a research and development setting.
Scientific Rationale and Key Principles
The Grignard reaction, discovered by François Auguste Victor Grignard, is a powerful and versatile method for forming carbon-carbon bonds.[1] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[2][3] In the context of our target reaction, the carbon atom of the Grignard reagent acts as a potent nucleophile, attacking the aldehyde carbonyl of the imidazole substrate.
The Critical Role of the Trityl Protecting Group
The imidazole ring contains a potentially acidic proton at the N-1 position. Grignard reagents are not only strong nucleophiles but also exceptionally strong bases.[4] In the absence of a protecting group, the Grignard reagent would preferentially deprotonate the imidazole nitrogen, consuming the reagent and halting the desired carbonyl addition.
The triphenylmethyl (trityl) group serves as a bulky, sterically hindering protecting group at the N-1 position. Its presence is essential for the success of this reaction for two primary reasons:
-
Prevents Deprotonation: It removes the acidic N-H proton, ensuring the Grignard reagent is available for nucleophilic attack on the carbonyl.
-
Enhances Solubility: The bulky, lipophilic nature of the trityl group improves the solubility of the imidazole substrate in common ethereal solvents used for Grignard reactions, such as tetrahydrofuran (THF) and diethyl ether.
Reaction Conditions: The Imperative for an Anhydrous Environment
The success of any Grignard reaction is contingent upon the strict exclusion of water and other protic sources.[5][6] All glassware must be rigorously dried (e.g., oven-dried overnight at >100 °C), and anhydrous solvents must be used.[6] Any trace of moisture will protonate and quench the Grignard reagent, leading to significantly reduced yields or complete reaction failure. The reaction is typically conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent atmospheric moisture from interfering.
Experimental Workflow and Protocols
The following section outlines the complete workflow from reaction setup to product characterization.
Overall Experimental Workflow
Caption: High-level workflow for the Grignard reaction.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (1 mmol scale) | Notes |
| This compound | 869967-21-5 | 366.46 | 366 mg (1.0 equiv) | Starting material.[7] |
| Phenylmagnesium Bromide (3.0 M in Et₂O) | 100-58-3 | 181.31 | 0.4 mL (1.2 equiv) | Example Grignard reagent. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~10 mL | Reaction solvent. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | ~10 mL | Quenching solution. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~50 mL | Extraction solvent. |
| Brine (Saturated Aqueous NaCl) | 7647-14-5 | 58.44 | ~20 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent. |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | As needed | For column chromatography. |
Step-by-Step Protocol
-
Preparation: Ensure all glassware (a 50 mL round-bottom flask, magnetic stir bar, rubber septum) is thoroughly oven-dried and allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Reaction Setup: Assemble the reaction flask with the stir bar and septum. Flush the flask with dry nitrogen for 5-10 minutes.
-
Substrate Addition: To the flask, add this compound (366 mg, 1.0 mmol).
-
Solvent Addition: Using a dry syringe, add 10 mL of anhydrous THF to the flask. Stir the mixture until the aldehyde is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Grignard Addition: While stirring vigorously, add the Grignard reagent (e.g., 0.4 mL of 3.0 M Phenylmagnesium Bromide in Et₂O, 1.2 mmol) dropwise via syringe over 10-15 minutes. A color change may be observed. Causality Note: Slow addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with 30% EtOAc in Hexanes. The reaction is complete upon consumption of the starting aldehyde (visualized by UV light or iodine staining).
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution dropwise while the flask is still in the ice bath. Expert Insight: Using saturated NH₄Cl provides a mild proton source to protonate the intermediate alkoxide without causing acid-catalyzed degradation of the trityl group or the product.
-
Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of EtOAc and shake. Separate the layers and extract the aqueous layer twice more with 15 mL portions of EtOAc.
-
Washing and Drying: Combine all organic extracts and wash them with 20 mL of brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A typical eluent system is a gradient of 10% to 40% ethyl acetate in hexanes.
-
Characterization: Collect the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by NMR and Mass Spectrometry.
Reaction Mechanism and Expected Results
General Reaction Mechanism
The reaction proceeds via a well-established nucleophilic addition mechanism.
Caption: Mechanism of Grignard addition to the aldehyde.
Representative Results
The reaction is versatile and accommodates a wide range of Grignard reagents, providing access to diverse chemical structures.
| Grignard Reagent | R-Group | Product Structure | Expected Yield | M.W. ( g/mol ) |
| MeMgBr | Methyl | (4-Methyl-1-trityl-1H-imidazol-2-yl)(methyl)methanol | 80-95% | 382.50 |
| EtMgBr | Ethyl | (4-Methyl-1-trityl-1H-imidazol-2-yl)(ethyl)methanol | 75-90% | 396.53 |
| PhMgBr | Phenyl | (4-Methyl-1-trityl-1H-imidazol-2-yl)(phenyl)methanol | 70-85% | 444.57 |
| VinylMgBr | Vinyl | (4-Methyl-1-trityl-1H-imidazol-2-yl)(vinyl)methanol | 65-80% | 394.51 |
Product Characterization (Example: Phenyl Addition Product)
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.50-7.10 (m, 20H, Ar-H from trityl and phenyl), ~6.70 (s, 1H, Imidazole C5-H), ~5.80 (s, 1H, CH-OH), ~2.20 (s, 3H, Imidazole C4-CH₃), ~2.10 (br s, 1H, OH). The disappearance of the aldehyde proton signal (typically δ ~9.7 ppm) is a key indicator of reaction completion.
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~148.0 (Imidazole C2), ~144.0, ~141.0, ~130.0, ~128.0, ~127.0, ~126.0 (Aromatic C's), ~120.0 (Imidazole C5), ~75.0 (Trityl C), ~70.0 (CH-OH), ~12.0 (CH₃).
-
Mass Spectrometry (ESI+): Calculated for C₃₀H₂₈N₂O [M+H]⁺: 445.2274; Found: 445.2271.
Optional Follow-up: Trityl Group Deprotection
For many applications, removal of the trityl group is necessary. This can be readily achieved under mild acidic conditions.
-
Protocol: Dissolve the trityl-protected alcohol in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.[8][9] The deprotection can be monitored by TLC. After completion, the acid is removed in vacuo, and the resulting product is purified.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not start or yield is very low. | 1. Wet glassware or solvents. 2. Impure or inactive Grignard reagent. 3. Impure starting aldehyde. | 1. Ensure all glassware is rigorously oven-dried. Use freshly opened or distilled anhydrous solvents.[5] 2. Titrate the Grignard reagent before use to determine its exact molarity.[10] Consider using a fresh bottle. 3. Purify the starting material if its purity is in doubt. |
| Formation of a significant amount of biphenyl (in the case of PhMgBr). | This is a common byproduct from the coupling of the Grignard reagent. | This is often unavoidable but can be minimized by maintaining a low reaction temperature and ensuring slow, controlled addition of the reagent. The byproduct is typically less polar and can be separated during column chromatography. |
| Product is difficult to purify from starting material. | Incomplete reaction. | Increase the reaction time or the equivalents of Grignard reagent (e.g., to 1.5 equiv). Ensure the reaction has gone to completion by TLC before quenching. |
References
-
Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (n.d.). National Institutes of Health. Retrieved from [Link]
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Trityl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. (n.d.). Retrieved from [Link]
-
Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659–4662. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
New Functionalized Grignard Reagents and their Applications in Amination Reactions. (n.d.). Retrieved from [Link]
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Retrieved from [Link]
-
The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates. (n.d.). Dalton Transactions. Retrieved from [Link]
- Method for preparing sartan drugs by removing trityl protecting group. (n.d.). Google Patents.
-
The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019). ResearchGate. Retrieved from [Link]
-
Grignard reagent addition to 5-alkylamino-4H-imidazole 3-oxides: Synthesis of new pH-sensitive spin probes. (2003, May 1). Semantic Scholar. Retrieved from [Link]
-
Grignard Reagent Addition to 5-Alkylamino-4 H Imidazole 3Oxides: Synthesis of New pH-Sensitive Spin Probes. (n.d.). ResearchGate. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Retrieved from [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]
-
Grignard Reaction – Beyond Labz Virtual ChemLab Activity. (n.d.). Chemistry Connected. Retrieved from [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023, January 23). MDPI. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosem. (2023, January 8). Retrieved from [Link]
-
Synthesis of alcohols using Grignard reagents I (video). (n.d.). Khan Academy. Retrieved from [Link]
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
[1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. (n.d.). PubChem. Retrieved from [Link]
-
Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Aldehyde Group Transformations of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Imidazole Scaffold in Modern Chemistry
The imidazole ring is a cornerstone in medicinal chemistry and organic synthesis, appearing in numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde is a valuable synthetic intermediate, offering a handle for a variety of chemical transformations at the C2 position. The bulky trityl (triphenylmethyl) protecting group at the N1 position provides steric shielding and enhances solubility in organic solvents, while also influencing the reactivity of the imidazole core.[3] This guide provides an in-depth exploration of key aldehyde group transformations of this important building block, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Transformations and Mechanistic Considerations
The aldehyde functionality of this compound is a gateway to a diverse array of chemical structures. This section details the protocols and underlying principles for its oxidation to a carboxylic acid, reduction to an alcohol, olefination via the Wittig reaction, and conversion to an amine through reductive amination.
Oxidation to 4-Methyl-1-trityl-1H-imidazole-2-carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. For substrates like our target molecule, which contains an electron-rich imidazole ring, mild oxidation conditions are crucial to avoid unwanted side reactions. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) buffered with a mild acid, is an excellent choice due to its high chemoselectivity for aldehydes.
Protocol: Pinnick Oxidation
-
Materials: this compound, sodium chlorite (NaClO₂), sodium dihydrogen phosphate (NaH₂PO₄), 2-methyl-2-butene, tert-butanol, water.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq) as a scavenger for the hypochlorite byproduct.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Slowly add the aqueous oxidant solution to the aldehyde solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Adjust the pH to ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carboxylic acid.
-
Causality and Insights: The use of 2-methyl-2-butene is critical to prevent the formation of reactive chlorine dioxide and hypochlorite, which can lead to undesired chlorination of the imidazole ring. The phosphate buffer maintains a slightly acidic pH, which is optimal for the oxidation while preventing acid-catalyzed detritylation.
Reduction to (4-Methyl-1-trityl-1H-imidazol-2-yl)methanol
The reduction of the aldehyde to the corresponding primary alcohol is readily achieved using mild reducing agents such as sodium borohydride (NaBH₄). The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can enhance the rate and selectivity of the reduction, particularly for sterically hindered aldehydes.[4][5]
Protocol: Luche-type Reduction
-
Materials: this compound, sodium borohydride (NaBH₄), cerium(III) chloride heptahydrate (CeCl₃·7H₂O), methanol.
-
Procedure:
-
Suspend this compound (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol at 0 °C (ice bath).
-
Add sodium borohydride (1.1 eq) portion-wise to the stirred suspension.
-
Continue stirring at 0 °C and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting alcohol by flash chromatography.
-
Expert Commentary: The role of CeCl₃ is to coordinate with the carbonyl oxygen, increasing its electrophilicity and facilitating hydride attack from NaBH₄. This method is generally preferred over stronger reducing agents like lithium aluminum hydride (LAH) to avoid potential side reactions.
Olefination via Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[6][7][8] This reaction involves the use of a phosphonium ylide, which can be prepared from the corresponding phosphonium salt and a strong base. The nature of the ylide (stabilized or non-stabilized) will influence the stereochemical outcome of the reaction.
Protocol: Wittig Olefination with a Non-stabilized Ylide
-
Materials: Methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF), this compound.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The solution should turn a characteristic deep red or orange color, indicating ylide formation.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
-
Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate.[7] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Reductive Amination to Form Secondary Amines
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[9][10] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent that is selective for the C=N double bond over the C=O double bond of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose.[9]
Protocol: Reductive Amination with STAB
-
Materials: this compound, a primary amine (e.g., benzylamine), sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), acetic acid.
-
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the desired secondary amine by column chromatography.
-
Rationale for Reagent Choice: STAB is a milder and more selective reducing agent than NaBH₄ or NaBH₃CN for reductive aminations.[9] Its steric bulk often leads to cleaner reactions with fewer side products. The acetic acid catalyst protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine.
Comparative Overview of Transformations
| Transformation | Reagents | Typical Reaction Time | Typical Yield | Key Advantages | Key Considerations |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 2-4 hours | 85-95% | High chemoselectivity, mild conditions. | Requires a scavenger for byproducts. |
| Luche Reduction | NaBH₄, CeCl₃·7H₂O | 30-60 minutes | 90-98% | Fast, high-yielding, mild conditions. | Stoichiometric use of cerium salt. |
| Wittig Olefination | Phosphonium ylide, strong base | 12-16 hours | 60-80% | Forms a C=C bond, versatile. | Requires anhydrous conditions, byproduct removal. |
| Reductive Amination | Primary amine, NaBH(OAc)₃ | 12-24 hours | 70-90% | Forms a C-N bond, high functional group tolerance. | Can be slow, requires careful stoichiometry. |
Experimental Workflow Visualizations
Caption: Workflow for the Luche-type Reduction of the aldehyde.
The Role and Removal of the Trityl Protecting Group
The trityl group is instrumental in the synthetic utility of the title compound, but its eventual removal is often necessary to unmask the N-H functionality of the imidazole ring for further derivatization or biological evaluation. The trityl group is acid-labile and can be cleaved under mild acidic conditions. [11] Protocol: Detritylation
-
Materials: Tritylated imidazole substrate, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-trityl imidazole in DCM.
-
Add a solution of 10-20% TFA in DCM dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the deprotected imidazole by an appropriate method, which may include precipitation, crystallization, or chromatography.
-
Expert Note: The choice of acid and reaction conditions for detritylation should be carefully considered based on the presence of other acid-sensitive functional groups in the molecule.
Conclusion
This compound is a versatile building block that provides access to a wide range of functionalized imidazole derivatives. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel chemical entities. By understanding the nuances of these aldehyde transformations, scientists can effectively leverage this intermediate to advance their research and development programs.
References
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.
- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.
- Lombardino, J. G., & Lowe, J. A. (2004). The role of the imidazole group in the binding of ligands to enzymes. Medicinal research reviews, 24(6), 679–697.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170–180.
- Verma, A., Joshi, S., Singh, D., & Kumar, V. (2013). Imidazole: A versatile heterocyclic nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 163–171.
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
National Institutes of Health. (2025). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2017). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Retrieved from [Link]
-
ResearchGate. (2011). Can anyone help how to carried out the wittig reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Retrieved from [Link]
-
Thieme Group. (2015). Trityl Group Deprotection from Tetrazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]
-
MDPI. (2020). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Retrieved from [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
-
ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]
-
University of Groningen. (n.d.). Enantioselective auto- and cross catalytic reactions. Retrieved from [Link]
-
ResearchGate. (2016). The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]
-
PubMed. (2025). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. Retrieved from [Link]
-
YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
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- 4. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe storage and handling of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde (CAS No. 869967-21-5). As a specialized imidazole derivative, this compound is increasingly utilized as a key building block in medicinal chemistry and organic synthesis. The bulky N-trityl protecting group confers specific solubility and reactivity characteristics, while the imidazole-2-carbaldehyde moiety presents both unique synthetic opportunities and potential handling challenges. This guide is designed to provide field-proven insights and detailed protocols to ensure the integrity of the compound and the safety of laboratory personnel. The information herein is synthesized from safety data for structurally analogous compounds and established best practices for chemical handling, providing a self-validating system for laboratory operations.
Compound Profile and Scientific Rationale
This compound is a solid organic compound with the molecular formula C₂₄H₂₀N₂O and a molecular weight of 352.43 g/mol .[1] Its structure is characterized by three key features that dictate its handling and application:
-
Imidazole Core: A five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole ring is a common motif in biologically active molecules.[2]
-
2-Carbaldehyde Group: An aldehyde functional group at the 2-position of the imidazole ring. This group is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations.[3]
-
N-Trityl Group: A bulky triphenylmethyl protecting group on one of the imidazole nitrogens. The trityl group is often employed to direct substitution reactions to other positions on the imidazole ring and to enhance solubility in organic solvents.[4] It can be removed under acidic conditions.
The combination of these features makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.[2]
Diagram: Logical Relationship of Handling Considerations
Caption: Interdependencies of compound properties, associated risks, and required protocols.
Hazard Assessment and Safety Precautions
Summary of Potential Hazards
Based on analogous compounds, this compound is presumed to be:
-
Harmful if swallowed. [5]
-
Harmful in contact with skin. [5]
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled. [5] May cause respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves must be inspected for pinholes before use and disposed of after handling the compound.[6] |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against dust particles and potential splashes.[6] |
| Skin and Body | Fully-buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Not typically required if handled within a certified chemical fume hood. | For situations with a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary.[6] |
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a properly functioning and certified chemical fume hood.[5][7]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the handling area.[7]
Storage and Stability
Proper storage is critical to maintain the chemical integrity of this compound and to prevent hazardous situations.
| Storage Parameter | Recommendation | Justification |
| Temperature | Refrigerate (2-8 °C). | While some related compounds are stable at room temperature, refrigeration is recommended to minimize potential degradation over long-term storage.[5] |
| Atmosphere | Store in a tightly sealed container. | Protects from atmospheric moisture, which can affect the stability of the aldehyde group. |
| Light | Protect from light. | Imidazole compounds can be light-sensitive.[8] Storing in an amber vial or in a dark cabinet is advisable. |
| Location | Cool, dry, and well-ventilated area. | Prevents degradation and reduces the risk of vapor accumulation in case of a spill.[6][7] |
| Incompatibilities | Segregate from strong oxidizing agents and strong acids. | Aldehydes can be oxidized to carboxylic acids. The N-trityl group is labile to strong acids.[5][7] |
Detailed Protocols
Protocol for Handling and Weighing the Solid Compound
This protocol is designed to prevent the generation and inhalation of dust and to avoid skin/eye contact.
Workflow: Weighing Solid Compound
Caption: Step-by-step workflow for safely weighing the solid reagent.
Step-by-Step Methodology:
-
Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface. Place all necessary equipment (spatula, weighing paper, secondary container) inside the hood.
-
PPE: Don the required personal protective equipment as detailed in Section 2.2.
-
Reagent Retrieval: Retrieve the container of this compound from refrigerated storage.
-
Equilibration: Place the sealed container in a desiccator and allow it to warm to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of solid to a tared weighing paper or boat on an analytical balance.
-
Transfer: Promptly transfer the weighed solid to the reaction vessel.
-
Sealing and Storage: Tightly seal the stock container and return it to refrigerated storage.
-
Decontamination: Carefully clean the spatula and the balance. Wipe down the work surface in the fume hood.
-
Waste Disposal: Dispose of the contaminated weighing paper and gloves in a designated, sealed hazardous waste container.[7]
Protocol for Solution Preparation
This protocol outlines the safe dissolution of the compound in an appropriate organic solvent.
-
Solvent Selection: Based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). Confirm solubility with a small-scale test if necessary.
-
Procedure (in fume hood): a. Add the desired volume of the chosen solvent to a clean, dry flask equipped with a magnetic stir bar. b. While stirring, slowly add the pre-weighed this compound solid to the solvent. c. Rinse the weighing vessel with a small amount of solvent and add it to the flask to ensure a quantitative transfer. d. If necessary, gently warm the mixture to aid dissolution, but avoid excessive heat. e. Once dissolved, the solution is ready for use in the subsequent synthetic steps.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[5]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then with soap and water.[7] For large spills, evacuate the area and contact your institution's environmental health and safety department.
References
-
Imidazole - University of Washington. (2025, February 28). Retrieved from [Link]
-
1-TRITYLIMIDAZOLE-2-CARBOXALDEHYDE | CAS#:67478-50-6 | Chemsrc. (2025, September 6). Retrieved from [Link]
-
Standard Operating Procedure for Imidazole. Washington State University. Retrieved from [Link]
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. JOTCSA, 6(3), 373–382. Retrieved from [Link]
-
I. N‐trityl derivatives of aromatic primary amines - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. Retrieved from [Link]
- US Patent US3767668A - Process for the production of n-trityl-imidazoles. Google Patents.
- CA Patent CA1119179A - Process for preparing n-tritylimidazole compounds. Google Patents.
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Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - NIH. Retrieved from [Link]
-
Synthesis, physico‐chemical characterization and theoretical exploration of some 2,4,5‐triaryl imidazole derivatives | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]
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Is 1M Imidazole stock solution sensitive to light? - ResearchGate. (2019, February 15). Retrieved from [Link]
-
Best Practices for Chemical Storage in Research Labs - Apollo Scientific. Retrieved from [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central. Retrieved from [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - ResearchGate. (2025, November 24). Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Trityl Group Deprotection from Imidazoles
Welcome to the technical support center for troubleshooting issues related to the deprotection of trityl (Trt) groups from imidazole moieties. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this critical step of chemical synthesis. Here, we delve into the causality behind experimental choices, provide field-proven insights, and offer robust protocols to ensure the successful and complete removal of the trityl protecting group.
Understanding the Challenge: The Stability of the Trityl Cation
The removal of a trityl group from a nitrogen heterocycle like imidazole is typically achieved under acidic conditions. The mechanism hinges on the remarkable stability of the triphenylmethyl (trityl) cation that is formed upon cleavage.[1] This stability, however, is a double-edged sword. The cleavage reaction is often reversible, and the liberated trityl cation, a potent electrophile, can re-attach to the nucleophilic nitrogen of the imidazole if not effectively neutralized or "scavenged". This re-attachment is a primary cause of incomplete deprotection.
Furthermore, factors such as steric hindrance around the imidazole ring and the specific electronic properties of the substrate can influence the rate and completeness of the deprotection reaction. In some cases, particularly with N-terminal asparagine residues in peptide synthesis, incomplete deprotection has been observed due to the proximity of other functional groups.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a structured approach to troubleshooting incomplete trityl deprotection from imidazoles.
Q1: My reaction is sluggish or incomplete. What are the first things to check?
A1: Initial Triage: Reagent Quality, Reaction Time, and Monitoring
Before delving into more complex troubleshooting, it's crucial to verify the fundamentals of your experimental setup.
-
Reagent Integrity: Ensure that the acid used for deprotection, typically trifluoroacetic acid (TFA), is fresh and anhydrous. Moisture can quench the acid and hinder the reaction. Similarly, ensure the quality of your solvents.
-
Reaction Monitoring: Actively monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will provide real-time data on the consumption of starting material and the formation of the deprotected product, preventing premature workup.
-
Reaction Time: While many protocols suggest reaction times of 1-4 hours, some substrates may require longer exposure to acidic conditions. If your initial checks suggest the reagents are sound, consider extending the reaction time and continue to monitor the progress.
Q2: I'm still observing incomplete deprotection. How can I drive the reaction to completion?
A2: Optimizing the Reaction Conditions: The Role of Scavengers and Acid Concentration
If the initial checks do not resolve the issue, the next step is to optimize the reaction conditions to favor complete deprotection.
-
The Critical Role of Scavengers: The most common reason for incomplete deprotection is the re-attachment of the trityl cation. To prevent this, it is essential to include a "scavenger" in the reaction mixture. The scavenger's role is to trap the trityl cation as it forms, rendering it non-reactive towards the deprotected imidazole.[5]
-
Trialkylsilanes: Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective scavengers.[5][6] They react with the trityl cation to form the stable and unreactive triphenylmethane. A typical cleavage cocktail includes 2.5-5% TIS.
-
Thiols: Thiol-based scavengers like 1,2-ethanedithiol (EDT) can also be used, particularly in peptide synthesis where they offer the added benefit of preventing oxidation of sensitive residues like cysteine and methionine.
-
-
Acid Concentration: The concentration of the acid is a key parameter. While milder acidic conditions using reagents like formic acid or acetic acid can be employed, TFA is the most common reagent for trityl deprotection.[1][7] For stubborn deprotections, increasing the concentration of TFA or using a stronger acid system may be necessary. However, be mindful of potential side reactions with other acid-labile protecting groups on your molecule.
Q3: I'm concerned about side reactions. What are the common pitfalls and how can I avoid them?
A3: Mitigating Side Reactions: A Balancing Act
While forcing conditions can drive deprotection, they can also lead to undesirable side reactions.
-
Alkylation: The reactive trityl cation can alkylate other nucleophilic sites on your molecule, especially if scavengers are absent or used in insufficient quantities.[5] Tryptophan and methionine residues in peptides are particularly susceptible to this.
-
Compatibility with Other Protecting Groups: If your molecule contains other acid-labile protecting groups, such as a tert-butoxycarbonyl (Boc) group, standard trityl deprotection conditions will likely cleave them as well. In such cases, a careful selection of orthogonal protecting groups is crucial during the synthetic design phase. For instance, the Mmt (monomethoxytrityl) group is more acid-labile and can sometimes be removed selectively in the presence of a trityl group.[8]
Q4: Are there alternative methods for trityl deprotection if acidic conditions are not suitable for my substrate?
A4: Exploring Orthogonal Deprotection Strategies
While acidic cleavage is the most common method, alternative approaches exist for specific applications.
-
Reductive Deprotection: Catalytic hydrogenation (e.g., Pd/C, H₂) can be used to remove N-trityl groups.
-
Oxidative Deprotection: In specific cases, such as with S-trityl groups on thiols, oxidative conditions can be employed.
-
Lewis Acid-Mediated Deprotection: Lewis acids like BF₃·Et₂O can also facilitate the removal of the trityl group.[1][9][10]
-
Phase-Transfer Catalysis: A method using a phase-transfer catalyst to deliver HCl to a nonpolar organic phase has been reported for cleaving trityl ethers at ambient temperature.[11]
Experimental Protocols & Data
Protocol 1: Standard Acidic Deprotection of an N-Trityl Imidazole
This protocol outlines a general procedure for the acid-catalyzed removal of a trityl group from an imidazole-containing compound.
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TIS (2.5-5.0 vol %).
-
Add TFA (typically 20-50 vol %, but can be adjusted based on substrate reactivity) dropwise at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by adding the reaction mixture to a stirred, cold saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Data Summary: Common Deprotection Conditions
The choice of acidic reagent can be tailored to the specific needs of the synthesis, particularly concerning the presence of other acid-sensitive functional groups.
| Acidic Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 20-95% in DCM | 1 - 4 h | >90 | The most common and generally effective reagent.[7] |
| Formic Acid | 88-97% neat or in Dioxane | 3 min - 2 h | 85 - 95 | A milder alternative to TFA. |
| Acetic Acid | 50-80% aqueous solution | Varies | Varies | Can be used for selective deprotection in the presence of more acid-labile groups. |
| HCl | In an organic solvent like Toluene | Varies | Varies | Phase-transfer catalysis can be employed.[11] |
Visualizing the Process
Deprotection Workflow
The following diagram illustrates the general workflow for troubleshooting incomplete trityl deprotection.
Caption: Troubleshooting workflow for incomplete trityl deprotection.
Mechanism of Acid-Catalyzed Deprotection and Scavenging
This diagram illustrates the key steps in the deprotection process and the crucial role of the scavenger.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
Optimizing reaction conditions for the synthesis of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
Welcome to the technical support and resource center for the synthesis of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis. Our approach is grounded in mechanistic understanding to empower you to not only follow steps but also to make informed decisions during your experiments.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a two-step process. The strategy relies on first protecting the nucleophilic N-1 position of the 4-methylimidazole ring with a bulky trityl group. This protection serves a dual purpose: it prevents unwanted side reactions at the nitrogen and, critically, it increases the acidity of the C-2 proton. This enhanced acidity allows for selective deprotonation (lithiation) at the C-2 position, followed by an electrophilic quench with a formylating agent to install the desired aldehyde functionality.
Caption: Overall synthetic workflow.
II. Step 1: N-Tritylation of 4-Methylimidazole
This initial step involves the protection of the imidazole nitrogen. The choice of base and solvent is crucial for achieving high yield and purity.
Detailed Experimental Protocol
-
Reagent Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 4-methylimidazole (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Base Addition: Add Triethylamine (TEA, 1.2 eq) to the solution. For less reactive systems, 4-Dimethylaminopyridine (DMAP) can be used as a catalyst (0.1 eq).[1]
-
Tritylation: Cool the mixture to 0 °C in an ice bath. Add a solution of Trityl Chloride (Tr-Cl, 1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization to yield 1-Trityl-4-methylimidazole as a white solid.
Troubleshooting & FAQs: N-Tritylation
Q1: My reaction is sluggish or incomplete, even after 12 hours. What can I do?
-
Answer: This is a common issue often related to the reactivity of the reagents or insufficient basicity.
-
Check Reagent Quality: Ensure your trityl chloride is fresh and has not hydrolyzed. Anhydrous conditions are critical; moisture will consume the trityl chloride.
-
Increase Basicity: Triethylamine (TEA) is a standard base, but if the reaction is slow, consider using a stronger, non-nucleophilic base. Alternatively, adding a catalytic amount (5-10 mol%) of DMAP can significantly accelerate the reaction by forming a more reactive tritylpyridinium intermediate.[1]
-
Solvent Choice: While DCM is common, switching to a more polar aprotic solvent like DMF can improve the solubility of the imidazole salt and accelerate the reaction.
-
Q2: My TLC shows multiple spots, indicating side products. What are they and how can I avoid them?
-
Answer: The primary side product of concern is the formation of the N-3 isomer. However, the extreme steric bulk of the trityl group strongly favors substitution at the less hindered N-1 position. If other spots are observed, consider these possibilities:
-
Unreacted Starting Material: See Q1 for solutions.
-
Hydrolyzed Trityl Chloride: Triphenylmethanol (Trityl alcohol) is a common impurity if moisture is present. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Double Tritylation: While highly unlikely due to sterics, ensure you are not using a large excess of trityl chloride and base.
-
Q3: The purification of 1-Trityl-4-methylimidazole is difficult. Any tips?
-
Answer: The product is typically a non-polar, crystalline solid.
-
Recrystallization: This is often the most effective method. Try recrystallizing from a solvent system like ethanol/water, or ethyl acetate/hexanes.
-
Chromatography: If recrystallization fails, flash chromatography is a reliable alternative. Use a non-polar eluent system (e.g., starting with 100% hexanes and gradually adding ethyl acetate) to effectively separate the product from polar impurities and baseline material. The large, non-polar trityl group gives the product a low Rf value in polar solvent systems.
-
III. Step 2: Formylation of 1-Trityl-4-methylimidazole
This step is the core transformation, creating the C-2 aldehyde. The most reliable method is ortho-lithiation followed by electrophilic quench with DMF. This approach leverages the C-2 proton's increased acidity due to the N-1 trityl group.
Caption: Key steps in the lithiation-formylation sequence.
Detailed Experimental Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add purified 1-Trityl-4-methylimidazole (1.0 eq). Dissolve it in anhydrous Tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes. Slowly add n-Butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. A color change (often to yellow or orange) indicates the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the cold solution. Continue stirring at -78 °C for another 1-2 hours.
-
Quenching & Workup: While still cold, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product, this compound, can be purified by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the final product.
Troubleshooting & FAQs: C-2 Formylation
Q1: The yield of my aldehyde is very low, and I recover mostly starting material. What went wrong?
-
Answer: This is the most frequent issue and almost always points to a problem with the lithiation step.
-
Insufficiently Anhydrous Conditions: n-BuLi is extremely reactive towards water and protic solvents. Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and that all glassware was rigorously flame-dried under vacuum or nitrogen.[2] Even atmospheric moisture can be detrimental.
-
Temperature Control: The lithiated imidazole intermediate may not be stable at higher temperatures. It is critical to maintain the temperature at -78 °C throughout the n-BuLi addition and subsequent stirring period.[3]
-
n-BuLi Quality: n-BuLi solutions can degrade over time. It is advisable to titrate the n-BuLi solution before use to determine its exact molarity.
-
Insoluble Starting Material: If the starting material has poor solubility in THF even at room temperature, the reaction may be slow. Consider using a co-solvent like DME, but ensure it is also anhydrous.[4]
-
Q2: I see a byproduct that I suspect is 2-butyl-4-methyl-1-tritylimidazole. How did this form?
-
Answer: This byproduct arises if the reaction mixture warms up significantly after the addition of n-BuLi but before the addition of DMF. The lithiated imidazole can react with the butyl bromide (a byproduct of n-BuLi degradation or present in older reagents) or potentially with the hexanes solvent at elevated temperatures. Maintaining strict temperature control at -78 °C is the best way to prevent this.
Q3: The workup is messy, and I'm having trouble with emulsions during extraction. What should I do?
-
Answer: The formation of lithium salts during the quench can sometimes lead to emulsions.
-
Dilution: Diluting with both more water and more extraction solvent (ethyl acetate) can help break up emulsions.
-
Brine Wash: A thorough wash with saturated aqueous NaCl (brine) helps to remove water and break emulsions.
-
Filtration: If a persistent solid precipitate forms at the interface, you can filter the entire biphasic mixture through a pad of Celite® before separating the layers.
-
Q4: Is there an alternative to the n-BuLi/DMF method?
-
Answer: Yes, the Vilsmeier-Haack reaction is a viable alternative for formylating electron-rich heterocycles.[5][6][7] This method involves treating the substrate with the Vilsmeier reagent, typically generated in situ from POCl₃ and DMF.[8]
-
Advantages: It avoids the use of pyrophoric organolithium reagents and cryogenic temperatures, making it more amenable to larger-scale synthesis.
-
Disadvantages: It can be less regioselective if other positions on the ring are activated. The reaction conditions are acidic, which could potentially lead to detritylation if not carefully controlled, though the trityl group is generally stable to these conditions.
-
Data Summary: Key Reaction Parameters
| Parameter | Step 1: N-Tritylation | Step 2: C-2 Formylation (Lithiation) |
| Starting Material | 4-Methylimidazole | 1-Trityl-4-methylimidazole |
| Key Reagent | Trityl Chloride (1.1 eq) | n-Butyllithium (1.1 eq) |
| Electrophile | - | N,N-Dimethylformamide (DMF, 1.5 eq) |
| Base / Solvent | TEA (1.2 eq) / DCM or DMF | Anhydrous THF |
| Temperature | 0 °C to Room Temp. | -78 °C |
| Typical Yield | > 85% | 70-90% |
| Purification | Recrystallization / Chromatography | Chromatography |
IV. References
-
Common Organic Chemistry. (n.d.). Formylation - Lithiation. Retrieved from [Link]
-
Palmer, D. C., & Taylor, E. C. (1998). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. The Journal of Organic Chemistry, 63(26), 9571-9580.
-
Patel, H. P., & Shaikh, F. M. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 548-564.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wallace, E. M., et al. (2007). Optimization of triarylimidazoles for Tie2: influence of conformation on potency. Bioorganic & Medicinal Chemistry Letters, 17(20), 5514-5517.
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Mogilaiah, K., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactivity. International Journal of ChemTech Research, 5(1), 187-193.
-
Organic Syntheses. (n.d.). Pyridinium, 4-(dimethylamino)-1-(triphenylmethyl)-, chloride. Coll. Vol. 9, p.336 (1998); Vol. 72, p.215 (1995). Retrieved from [Link]
-
ResearchGate. (2021). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Formylation - Lithium Halogen Exchange. Retrieved from [Link]
-
Al-Zoubi, R. M. (2005). Isoprene-catalyzed lithiation of imidazole : synthesis of 2-(hydroxyalkyl). Tetrahedron Letters, 46(47), 8207-8210.
-
Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
-
Schall, A., & Reiser, O. (2008). 25.6.5 Synthesis by Formylation of Arylmetal Reagents. In Science of Synthesis (Vol. 25, pp. 585-604). Thieme.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]
-
Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Retrieved from [Link]
-
Google Patents. (1989). US4803281A - Preparation of 4-methylimidazole. Retrieved from
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Coll. Vol. 6, p.667 (1988); Vol. 54, p.58 (1974). Retrieved from [Link]
-
Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science, 54(1), 492-500.
-
Google Patents. (1975). US3872095A - N-trityl-imidazoles and their production. Retrieved from
-
Center for Science in the Public Interest. (2010). 4-methylimidazole. Retrieved from [Link]
-
Hanoon, H. M., & Al-Adili, A. J. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3).
-
ResearchGate. (2021). Can we use THF as solvent for BuLi aided formylation when the reactant is insoluble in THF? Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2023). Various synthesis and biological evaluation of some tri-/tetra-substituted imidazoles derivatives: A review. Results in Chemistry, 5, 100898.
-
Wikipedia. (n.d.). 4-Methylimidazole. Retrieved from [Link]
-
National Toxicology Program. (1991). Nomination Background: 4-Methylimidazole (CASRN: 822-36-6).
-
Cenmed. (n.d.). 4-methyl-1-trityl-imidazole-2-carbaldehyde (C007B-477549). Retrieved from [Link]
-
Moon, J. K., & Shibamoto, T. (2011). Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. Journal of Agricultural and Food Chemistry, 59(2), 615-618.
-
ResearchGate. (2023). 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review. Retrieved from [Link]
-
Lee, K. G., & Shin, D. M. (2013). Determination of 4-Methylimidazole and 2-Acetyl-4()-tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 443-447.
-
National Toxicology Program. (2007). NTP TR 535: Toxicology and Carcinogenesis Studies of 4-Methylimidazole (CAS NO. 822-36-6) in F344/N Rats and B6C3F1 Mice (Feed Studies).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Formylation - Lithium Halogen Exchange [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential byproducts encountered during this critical synthetic transformation. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource to ensure the successful and efficient synthesis of your target molecule.
Introduction to the Synthesis
The preparation of this compound is a cornerstone in the synthesis of various pharmaceutical intermediates. The most prevalent synthetic route involves the protection of the N1 position of 4-methylimidazole with a trityl group, followed by a regioselective formylation at the C2 position. This is typically achieved through a directed ortho-metalation (DoM) approach, utilizing a strong organolithium base such as n-butyllithium (n-BuLi) to deprotonate the C2 position, followed by quenching the resulting lithiated species with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF).
While this method is generally effective, the sensitive nature of the organolithium intermediates and the reactivity of the imidazole core can lead to the formation of several byproducts. Understanding the mechanistic origins of these impurities is paramount for optimizing reaction conditions and simplifying purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely employed method is the lithiation of 1-trityl-4-methylimidazole with n-butyllithium at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF), followed by the addition of N,N-dimethylformamide (DMF) to introduce the formyl group at the 2-position.[1]
Q2: Why is the trityl group used as a protecting group for the imidazole nitrogen?
The bulky trityl (triphenylmethyl) group serves two primary purposes. Firstly, it protects the acidic N-H proton of the imidazole ring from being deprotonated by the organolithium base. Secondly, its steric hindrance directs the lithiation to the C2 position, preventing lithiation at the C5 position to a large extent under kinetically controlled conditions.
Q3: My reaction is sluggish or does not go to completion. What are the likely causes?
Incomplete reactions are often due to insufficient lithiation. This can be caused by:
-
Inadequate drying of reagents and glassware: Organolithium reagents are extremely sensitive to moisture. Trace amounts of water will quench the n-BuLi, reducing its effective concentration.
-
Inaccurate titration of n-BuLi: The concentration of commercially available n-BuLi can vary. It is crucial to titrate the solution before use to ensure the correct stoichiometry.
-
Reaction temperature is too high: Allowing the reaction to warm prematurely can lead to the decomposition of the lithiated intermediate.
Q4: I am observing a significant amount of starting material even after a prolonged reaction time and using excess n-BuLi. What could be the issue?
Besides the reasons mentioned in Q3, if you are confident in your anhydrous technique and n-BuLi concentration, consider the possibility of poor solubility of your starting material at the reaction temperature. Ensure that 1-trityl-4-methylimidazole is fully dissolved in the solvent before the addition of n-BuLi.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section details the common byproducts observed during the synthesis of this compound, their mechanisms of formation, and strategies to minimize their presence.
Byproduct 1: Unreacted Starting Material (1-trityl-4-methylimidazole)
-
Identification: This will be evident in the crude NMR as the signals corresponding to the starting material. The most noticeable difference will be the absence of the aldehyde proton signal (around 9-10 ppm) and the presence of the C2-H proton of the imidazole ring.
-
Causality: As outlined in the FAQs, the primary cause is the deactivation of the n-BuLi reagent by moisture or inaccurate quantification.
-
Troubleshooting Protocol:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Accurate Reagent Stoichiometry: Titrate the n-BuLi solution immediately before use. A common method is the titration with a known concentration of a secondary alcohol like 2-butanol in the presence of a colorimetric indicator such as 1,10-phenanthroline.
-
Optimal Reaction Temperature: Maintain a reaction temperature of -78 °C (a dry ice/acetone bath is recommended) during the lithiation step.
-
Byproduct 2: 4-Methyl-1-trityl-1H-imidazole-2,5-dicarbaldehyde (Di-formylated Product)
-
Identification: This byproduct will have two distinct aldehyde proton signals in the 1H NMR spectrum. The mass spectrum will show a molecular ion peak corresponding to the addition of two formyl groups.
-
Causality: The formation of the di-formylated product is a result of di-lithiation. While the C2 position is kinetically favored for deprotonation, the C5 proton is also acidic. If the reaction conditions are not carefully controlled, a second equivalent of n-BuLi can deprotonate the C5 position, leading to a di-lithiated intermediate. Quenching with DMF then yields the di-aldehyde.
-
Troubleshooting Protocol:
-
Control Stoichiometry of n-BuLi: Use a slight excess (typically 1.05-1.1 equivalents) of n-BuLi. A large excess will significantly increase the likelihood of di-lithiation.
-
Temperature Control: Maintain a consistently low temperature (-78 °C) during the addition of n-BuLi and for a short period thereafter before adding DMF. Allowing the reaction to warm can promote the thermodynamically driven di-lithiation.
-
Addition Time: Add the n-BuLi solution dropwise to the solution of the starting material to maintain a low localized concentration of the base.
-
Byproduct 3: Detritylated Products (e.g., 4-methyl-1H-imidazole-2-carbaldehyde)
-
Identification: The absence of the characteristic signals of the trityl group in the aromatic region of the 1H NMR spectrum (typically a complex multiplet around 7.1-7.5 ppm integrating to 15 protons). The mass spectrum will show a significantly lower molecular weight.
-
Causality: The trityl group is labile under acidic conditions. If the reaction workup is performed with a strong aqueous acid, or if the crude product is exposed to acidic conditions during purification (e.g., on silica gel with an acidic mobile phase), detritylation can occur.
-
Troubleshooting Protocol:
-
Neutral or Basic Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) or water, which are weakly acidic to neutral. For a more basic workup, a dilute solution of sodium bicarbonate can be used.
-
Careful Purification: When performing column chromatography, it is advisable to use a mobile phase that is neutral or slightly basic. This can be achieved by adding a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% v/v), to the eluent.
-
Experimental Workflow and Data Presentation
General Synthetic Protocol
A representative experimental protocol for the synthesis of this compound is provided below.
Caption: General workflow for the synthesis of this compound.
Table 1: Troubleshooting Summary
| Byproduct | Primary Cause | Key Mitigation Strategy |
| Unreacted Starting Material | Ineffective lithiation (moisture, incorrect stoichiometry) | Rigorous anhydrous technique and titration of n-BuLi. |
| Di-formylated Product | Di-lithiation at C2 and C5 | Careful control of n-BuLi stoichiometry (1.05-1.1 eq) and low temperature. |
| Detritylated Product | Acidic conditions during workup or purification | Use of neutral or basic workup and buffered chromatography. |
Mechanistic Insights
The regioselectivity of the lithiation is a key aspect of this synthesis. The bulky trityl group at the N1 position sterically hinders the approach of the n-BuLi to the C5 position. Therefore, the kinetically favored deprotonation occurs at the electronically more accessible C2 position.
Caption: Simplified mechanism showing the desired reaction pathway and the formation of the di-formylated byproduct.
By understanding the underlying reaction mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purity of this valuable synthetic intermediate.
References
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373–382. [Link]
-
PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Formylation. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
Welcome to the technical support guide for the purification of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable advice for overcoming common challenges encountered during the purification of this and structurally similar imidazole derivatives.
Our approach is grounded in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the desired purity and yield for your critical applications.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the purification of this compound.
Q1: What are the primary purification methods for this compound?
A1: The two most effective and widely used purification techniques for this compound are column chromatography and recrystallization . The choice between these methods, or a combination of both, will depend on the nature and quantity of the impurities present in the crude product.
-
Column Chromatography: This is often the first line of defense, especially when dealing with a mixture of impurities with varying polarities. Silica gel is a common stationary phase, and a solvent system of ethyl acetate/hexane is frequently employed.
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid product.[1][2] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1]
Q2: What are some common impurities I might encounter?
A2: Impurities can arise from starting materials, side reactions, or decomposition. For this specific molecule, potential impurities could include:
-
Unreacted starting materials: Such as 4-methyl-1H-imidazole or trityl chloride.
-
De-tritylated product: 4-Methyl-1H-imidazole-2-carbaldehyde, which can form if the trityl protecting group is cleaved during the reaction or workup.
-
Over-alkylation products: If methylation is not selective.[3][4]
-
Solvent adducts or residual solvents.
Q3: How does the trityl group affect the purification strategy?
A3: The large, non-polar trityl group significantly influences the molecule's physical properties. It generally increases the compound's solubility in organic solvents and makes it amenable to normal-phase chromatography.[5] However, the trityl group can be sensitive to acidic conditions, which could lead to its cleavage. Therefore, it's crucial to avoid strongly acidic conditions during purification unless deprotection is the intended next step.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Column Chromatography Issues
Problem 1: My compound is not separating from a closely eluting impurity.
Possible Causes & Solutions:
-
Inadequate Solvent System: The polarity of your eluent may not be optimal for resolving the components.
-
Action: Switch to a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For instance, begin with a low percentage of ethyl acetate in hexanes and slowly increase the ethyl acetate concentration. This can help to better separate compounds with similar Rf values.
-
Pro-Tip: Experiment with different solvent systems. Dichloromethane/methanol or chloroform/methanol are viable alternatives. The addition of a small amount of a third solvent can sometimes dramatically improve separation.
-
-
Stationary Phase Interaction: The standard silica gel may not be providing the necessary selectivity.
-
Action: Consider using a different stationary phase. For basic compounds like imidazoles, neutral or basic alumina can sometimes offer better separation and reduce tailing compared to the acidic silica gel.
-
Problem 2: I'm observing significant tailing of my product on the silica gel column.
Possible Causes & Solutions:
-
Strong Interaction with Silica: The basic imidazole nitrogen can interact strongly with the acidic silanol groups on the silica surface, causing the compound to "stick" and tail.
-
Action: Add a basic modifier to your mobile phase. Incorporating a small amount (0.1-1%) of triethylamine or pyridine can neutralize the acidic sites on the silica gel, leading to improved peak shape.
-
Alternative: As mentioned above, switching to a neutral or basic alumina stationary phase can mitigate this issue.
-
Problem 3: My yield is very low after column chromatography.
Possible Causes & Solutions:
-
Product Adsorption: The compound may be irreversibly adsorbed onto the silica gel.
-
Action: After running the column with your primary eluent, try flushing the column with a more polar solvent system (e.g., 5-10% methanol in dichloromethane) to recover any strongly adsorbed material.
-
-
Decomposition on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Action: Deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of triethylamine before packing the column.
-
Recrystallization Challenges
Problem 1: My compound will not crystallize from the solution.
Possible Causes & Solutions:
-
Solution is Not Supersaturated: The concentration of your compound may be too low.
-
Action: Slowly evaporate some of the solvent to increase the concentration. Be careful not to evaporate too much, as this can cause the compound to "crash out" as an amorphous solid, trapping impurities.
-
-
Lack of Nucleation Sites: Crystal growth needs a starting point.
-
Action 1 (Scratching): Use a clean glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites.
-
Action 2 (Seeding): If you have a small amount of the pure compound, add a single seed crystal to the cooled solution to initiate crystallization.
-
Problem 2: The product "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
Solution is Too Concentrated: The high concentration prevents the ordered arrangement of molecules into a crystal lattice.
-
Action: Add a small amount of the hot solvent to redissolve the oil and then allow it to cool more slowly.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal.
-
Action: Try a different solvent or a co-solvent system. A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is less soluble) can provide better control over the crystallization process.
-
Problem 3: The recrystallized product is still impure.
Possible Causes & Solutions:
-
Inefficient Single Recrystallization: A single recrystallization may not be sufficient to remove all impurities.
-
Action: Perform a second recrystallization. While this may result in some product loss, it can significantly improve purity.
-
-
Insoluble Impurities Present: Solid impurities may have been present in the crude material.
-
Action: Perform a hot gravity filtration of the dissolved sample before allowing it to cool. This will remove any insoluble material.
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional, for tailing reduction)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Slurry: In a beaker, add silica gel to a small amount of your starting eluent (e.g., 5% ethyl acetate in hexanes) to create a slurry.
-
Pack the Column: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or your starting eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column bed.
-
Elute the Column: Begin eluting with your starting solvent system, collecting fractions.
-
Increase Polarity (Gradient Elution): Gradually increase the percentage of ethyl acetate in your mobile phase to elute your compound of interest. A typical gradient might be from 5% to 50% ethyl acetate in hexanes.
-
Monitor Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
Materials:
-
Impure solid product
-
A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry completely or dry them in a vacuum oven.
Visual Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Purification workflow for this compound.
Quantitative Data Summary
| Purification Method | Typical Solvent System(s) | Key Parameters to Optimize |
| Column Chromatography | Ethyl acetate/Hexanes, Dichloromethane/Methanol | Gradient slope, flow rate, addition of basic modifier (e.g., 0.1-1% triethylamine) |
| Recrystallization | Ethanol/Water, Ethyl acetate/Hexanes | Cooling rate, solvent ratio, concentration |
References
- BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.
- Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373–382. Retrieved from [Link]
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Retrieved from [Link]
-
Quinoline. (n.d.). 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently execute and optimize your experiments.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The bulky trityl protecting group, while effective, introduces steric challenges that can influence the efficiency of subsequent reactions. This guide will address the two primary stages of the synthesis: the N-tritylation of 4-methylimidazole and the subsequent formylation of the protected intermediate. We will explore two common formylation methods, the Vilsmeier-Haack reaction and lithiation-formylation, and provide detailed troubleshooting for each.
Overall Synthetic Workflow
The synthesis can be visualized as a two-step sequence. The first step involves the protection of the imidazole nitrogen with a trityl group, followed by the introduction of a formyl group at the C2 position of the imidazole ring.
Caption: Overall synthetic workflow for this compound.
Part 1: N-Tritylation of 4-Methylimidazole
The introduction of the trityl (triphenylmethyl) group serves to protect the N-1 position of the imidazole ring, preventing unwanted side reactions during the subsequent formylation step.
Experimental Protocol: N-Tritylation
A reliable method for the N-tritylation of imidazoles involves the reaction with trityl chloride. While bases like triethylamine are often used, a catalyst- and base-free method in acetonitrile has been reported to be effective.
| Reagent/Solvent | Molar Equivalent | Purpose |
| 4-Methylimidazole | 1.0 | Starting material |
| Trityl Chloride | 1.0 - 1.1 | Tritylating agent |
| Acetonitrile (anhydrous) | - | Solvent |
Step-by-Step Procedure:
-
To a solution of 4-methylimidazole in anhydrous acetonitrile, add trityl chloride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Troubleshooting & FAQs: N-Tritylation
Q1: The N-tritylation reaction is sluggish or incomplete. What could be the issue?
A1:
-
Moisture: The presence of moisture can hydrolyze trityl chloride, reducing its availability for the reaction. Ensure that all glassware is oven-dried and the acetonitrile is anhydrous.
-
Purity of Reagents: Impurities in either the 4-methylimidazole or trityl chloride can interfere with the reaction. Use reagents of high purity.
-
Reaction Time: While some N-tritylations are complete within a few hours, sterically hindered substrates or less reactive starting materials might require longer reaction times. Monitor the reaction by TLC to determine the optimal reaction time.
Q2: I am observing the formation of triphenylmethanol as a major by-product. Why is this happening?
A2: The formation of triphenylmethanol is a clear indication of the presence of water in your reaction mixture, which reacts with the trityl cation intermediate. To mitigate this, rigorously dry all solvents and glassware. The use of a positive pressure of an inert gas (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Q3: The purification of 1-trityl-4-methylimidazole is challenging. Are there any tips?
A3:
-
Column Chromatography: A well-packed silica gel column with a shallow gradient of ethyl acetate in hexane is typically effective. The bulky, non-polar nature of the trityl group means the product will have a relatively low polarity.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.
Part 2: Formylation of 1-Trityl-4-methylimidazole
The introduction of the formyl group at the C2 position is the key step in this synthesis. The electron-rich nature of the imidazole ring facilitates electrophilic substitution. However, the steric bulk of the N-trityl group can influence the reactivity and regioselectivity of this step. We will discuss two common methods: the Vilsmeier-Haack reaction and formylation via lithiation.
Method A: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.[1][2]
Caption: Vilsmeier-Haack reaction workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
| Reagent/Solvent | Molar Equivalent | Purpose |
| 1-Trityl-4-methylimidazole | 1.0 | Substrate |
| Phosphorus Oxychloride (POCl₃) | 1.1 - 1.5 | Vilsmeier reagent precursor |
| N,N-Dimethylformamide (DMF, anhydrous) | - | Solvent and reagent |
Step-by-Step Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the mixture to stir at 0 °C for a short period.
-
Add a solution of 1-trityl-4-methylimidazole in anhydrous DMF dropwise to the Vilsmeier reagent.
-
After the addition, the reaction mixture is typically warmed to room temperature or gently heated to drive the reaction to completion. Monitor by TLC.
-
Upon completion, the reaction is quenched by pouring it onto crushed ice and then neutralized with a base such as sodium bicarbonate or sodium hydroxide solution.
-
The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography.
Troubleshooting & FAQs: Vilsmeier-Haack Reaction
Q4: The Vilsmeier-Haack formylation is giving a low yield. What are the potential causes?
A4:
-
Incomplete Formation of Vilsmeier Reagent: Ensure that the POCl₃ is added slowly to cold DMF to allow for the controlled formation of the reagent. The order of addition is crucial.
-
Insufficient Activation of the Substrate: The imidazole ring needs to be sufficiently electron-rich to be attacked by the relatively weak electrophilic Vilsmeier reagent.[3] The methyl group at the C4 position is electron-donating, which is favorable.
-
Steric Hindrance: The bulky N-trityl group can sterically hinder the approach of the Vilsmeier reagent to the C2 position. Increasing the reaction temperature or prolonged reaction times might be necessary to overcome this.
-
Hydrolysis of Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Strict anhydrous conditions are necessary until the aqueous workup.
Q5: I am observing the formation of multiple products. How can I improve the regioselectivity?
A5: While formylation is expected at the C2 position, formylation at the C5 position is a possibility, although less likely due to the steric bulk of the adjacent trityl group. To improve selectivity for the C2 position:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Choice of Vilsmeier Reagent: While POCl₃/DMF is common, other Vilsmeier reagents can be generated (e.g., using oxalyl chloride or thionyl chloride instead of POCl₃) which may offer different reactivity and selectivity profiles.
Q6: The workup procedure is messy, and I am getting a poor recovery of the product.
A6: The quenching and neutralization steps need to be performed carefully. Pouring the reaction mixture onto ice helps to control the exothermic hydrolysis of excess Vilsmeier reagent and POCl₃. Slow and careful addition of the base during neutralization is important to avoid localized overheating and potential degradation of the product. Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.
Method B: Formylation via Lithiation
This method involves the deprotonation of the C2 position of the imidazole ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with DMF.[4]
Caption: Formylation via lithiation workflow.
Experimental Protocol: Lithiation-Formylation
| Reagent/Solvent | Molar Equivalent | Purpose |
| 1-Trityl-4-methylimidazole | 1.0 | Substrate |
| n-Butyllithium (n-BuLi) | 1.1 - 1.2 | Deprotonating agent |
| N,N-Dimethylformamide (DMF, anhydrous) | 1.2 - 1.5 | Formyl source |
| Tetrahydrofuran (THF, anhydrous) | - | Solvent |
Step-by-Step Procedure:
-
To a solution of 1-trityl-4-methylimidazole in anhydrous THF under an inert atmosphere, cool the mixture to a low temperature (typically -78 °C).
-
Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for a period to ensure complete deprotonation.
-
Add anhydrous DMF dropwise to the lithiated intermediate at -78 °C.
-
After the addition of DMF, allow the reaction to stir at low temperature before gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by column chromatography.
Troubleshooting & FAQs: Lithiation-Formylation
Q7: My lithiation-formylation reaction is failing or giving very low yields. What is the most likely reason?
A7: The most critical factor in this reaction is the complete exclusion of water and air.
-
Anhydrous Conditions: Both THF and DMF must be rigorously dried. Organolithium reagents are extremely reactive towards water. Any moisture will quench the n-BuLi and the lithiated intermediate, leading to reaction failure.
-
Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas like argon or nitrogen to prevent oxygen from reacting with the organolithium species.
-
Temperature Control: The deprotonation and quenching steps should be performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.
Q8: I am recovering my starting material, 1-trityl-4-methylimidazole, after the reaction. What went wrong?
A8: This indicates that the deprotonation step was unsuccessful.
-
Inactive n-BuLi: The n-BuLi solution may have degraded due to improper storage. It is advisable to titrate the n-BuLi solution before use to determine its exact concentration.
-
Presence of Protic Impurities: Any acidic protons in the solvent or on the glassware will be deprotonated before the C2-H of the imidazole. Ensure all components of the reaction are scrupulously dry.
Q9: I am getting a complex mixture of products. What are the possible side reactions?
A9:
-
Reaction of n-BuLi with DMF: If the temperature is not kept sufficiently low, n-BuLi can add to the carbonyl of DMF, leading to by-products.
-
Over-lithiation: While the C2-H is the most acidic, under harsh conditions, other positions might be deprotonated, leading to a mixture of formylated products. Using the correct stoichiometry of n-BuLi is important.
-
Decomposition of the Lithiated Intermediate: The lithiated imidazole can be unstable at higher temperatures. Maintaining a low temperature throughout the deprotonation and quenching steps is crucial.
Comparison of Formylation Methods
| Feature | Vilsmeier-Haack Reaction | Lithiation-Formylation |
| Reagents | POCl₃, DMF | n-BuLi, DMF |
| Conditions | Typically 0 °C to elevated temperatures | Cryogenic temperatures (-78 °C) |
| Sensitivity | Moisture-sensitive | Extremely sensitive to moisture and air |
| Electrophile | Weak (Vilsmeier reagent) | Strong nucleophile (lithiated intermediate) |
| Key Challenges | Steric hindrance, moderate reactivity | Maintaining strictly anhydrous and inert conditions |
| Advantages | Milder conditions, less sensitive than organolithiums | High reactivity, often good yields if conditions are optimal |
Choosing the Right Method:
-
The Vilsmeier-Haack reaction is often a good first choice due to its milder conditions and less stringent requirements for inert atmosphere compared to the lithiation method. It is generally more suitable for large-scale synthesis.
-
Lithiation-formylation can be a powerful alternative if the Vilsmeier-Haack reaction fails or gives low yields, provided that the experimental setup for handling highly reactive organometallic reagents is available.
Purification and Characterization
The final product, this compound, is typically a solid and can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system. The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The synthesis of this compound presents unique challenges, primarily related to the steric bulk of the trityl group and the sensitivity of the formylation reactions. By understanding the underlying mechanisms and potential pitfalls of each synthetic step, researchers can effectively troubleshoot their experiments and optimize reaction conditions to achieve higher yields and purity. This guide provides a framework for navigating these challenges, grounded in established chemical principles and practical experience.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659. [Link]
-
Manocha, M., et al. (2016). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 21(9), 1206. [Link]
-
Waghmode, S. B., & Shinde, D. B. (2011). A Review Article on Vilsmeier-Haack Reaction. International Journal of ChemTech Research, 3(4), 1891-1903. [Link]
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Formylation. Retrieved from [Link]
Sources
Technical Support Center: Trityl Protecting Group in Imidazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the nuances of using the trityl protecting group for imidazole synthesis. This resource moves beyond simple protocols to explain the underlying chemistry, helping you anticipate challenges, troubleshoot effectively, and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common questions about the use of the trityl group with imidazoles, providing a foundational understanding for your work.
Q1: Why is the trityl group a common choice for protecting the imidazole nitrogen?
The trityl (triphenylmethyl, Tr) group is frequently employed for imidazole protection due to a combination of valuable characteristics. Its significant steric bulk can selectively protect the less hindered nitrogen atom in complex molecules. Critically, the trityl group is highly acid-labile, allowing for its removal under very mild acidic conditions, which preserves other acid-sensitive functionalities you might have in your molecule.[1] This makes it orthogonal to many other protecting groups, such as base-labile (e.g., Fmoc) or hydrogenation-cleavable (e.g., Cbz) groups, which is a cornerstone of modern multi-step synthesis.
Q2: What is the fundamental difference between the N1 and N3 positions on an unsymmetrically substituted imidazole ring?
An unsymmetrical imidazole ring exists as a pair of rapidly equilibrating tautomers. This means a substituent at position 4 can also be viewed as being at position 5. The two nitrogen atoms are distinct:
-
N1 (or N-π): This is often referred to as the "pyrrole-like" nitrogen. Its lone pair of electrons is part of the 6π aromatic system, making it less basic and more acidic (pKa ≈ 14.5).[2][3]
-
N3 (or N-τ): This is the "pyridine-like" nitrogen. Its lone pair resides in an sp² orbital in the plane of the ring and is not involved in aromaticity, making this nitrogen significantly more basic and the primary site of protonation.[2][3]
This distinction is crucial as it dictates the regioselectivity of protection and the reactivity of the resulting protected imidazole.
Q3: Which nitrogen of the imidazole ring does the trityl group protect?
The trityl group, introduced typically via trityl chloride, will preferentially react with the more nucleophilic nitrogen. In the neutral imidazole, this is the N-H, or "pyrrole-like," nitrogen.[4] The reaction proceeds via an SN1 mechanism, forming a stable trityl cation intermediate.[1] However, due to the tautomerism of unsymmetrical imidazoles, direct tritylation can often lead to a mixture of N1 and N3-protected isomers, making regioselectivity a significant challenge.[5]
Q4: What are the primary side reactions to be aware of during trityl deprotection?
The main side reactions stem from the mechanism of deprotection itself, which involves the formation of a highly stable but reactive trityl carbocation (Ph₃C⁺).[1] Key issues include:
-
Re-tritylation: The deprotection is a reversible process. If the liberated trityl cation is not trapped, it can re-attach to the deprotected imidazole nitrogen, leading to incomplete reactions.
-
Alkylation of Sensitive Residues: The electrophilic trityl cation can react with other nucleophilic sites in the molecule, such as thiols (cysteine), thioethers (methionine), or electron-rich aromatic rings (tryptophan), leading to unwanted alkylation byproducts.
-
Formation of Triphenylmethanol: In the presence of water during acidic workup, the trityl cation is quenched to form triphenylmethanol.[6][7] While often the intended final state of the protecting group, its presence can complicate purification.
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and resolving specific problems encountered during the synthesis and deprotection of N-trityl imidazoles.
Problem 1: Incomplete or Failed Deprotection of the Trityl Group
Symptoms:
-
LC-MS or NMR analysis shows a significant amount of starting material remaining after the deprotection reaction.
-
The reaction appears to stall after a certain time.
Root Cause Analysis: The cleavage of the S-N bond in S-trityl cysteine with trifluoroacetic acid (TFA) is a known reversible reaction. By analogy, the C-N bond cleavage in N-trityl imidazole is also an equilibrium process. The highly stable trityl cation generated upon cleavage can readily re-attach to the basic N3 nitrogen of the deprotected imidazole, pushing the equilibrium back towards the starting material.
Solutions & Protocols:
-
Crucial Role of a Scavenger: The most effective solution is to include a scavenger in your cleavage cocktail. The scavenger's role is to irreversibly trap the trityl cation, preventing re-tritylation and driving the reaction to completion. Triisopropylsilane (TIS) is an excellent choice as it converts the trityl cation into the stable and neutral triphenylmethane.
-
Decision Workflow for Deprotection:
Caption: Troubleshooting incomplete detritylation.
-
-
Optimized Deprotection Protocol:
-
Dissolve the N-trityl imidazole substrate in dichloromethane (DCM).
-
To this solution, add a pre-mixed cleavage cocktail. For a standard, robust deprotection, use the following ratios:
Reagent Volume % Function Trifluoroacetic Acid (TFA) 95% Acid catalyst for cleavage Triisopropylsilane (TIS) 2.5% Trityl cation scavenger | Water (H₂O) | 2.5% | Promotes precipitation of byproducts |
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Purify the crude product by flash chromatography or recrystallization.
-
Problem 2: Formation of an Isomeric Mixture (N1 vs. N3 Protection)
Symptoms:
-
NMR analysis of the protected product shows two sets of peaks for the imidazole and trityl groups.
-
Chromatographic purification yields two distinct, yet closely related, products.
Root Cause Analysis: As discussed in FAQ Q2, an unsymmetrically substituted imidazole (e.g., 4-methylimidazole) exists as tautomers. Direct tritylation can occur on the N1 or N3 position, leading to a mixture of regioisomers. The ratio of these isomers can be difficult to control and their similar physical properties often make separation challenging.[5]
-
Tautomerism and Regioselectivity:
Caption: Tautomerism leads to a mixture of N1/N3 isomers.
Solutions & Protocols:
-
Directed Synthesis: The most reliable method to obtain a single regioisomer is through a directed, multi-step synthesis rather than direct protection. This often involves building the imidazole ring with the desired substitution pattern already in place. Various named reactions like the Radziszewski or Van Leusen imidazole syntheses can be adapted for this purpose.[8]
-
Chromatographic Separation: If direct protection is unavoidable, be prepared for careful chromatographic separation. Using high-resolution columns and testing various solvent systems (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent streaking) may be necessary.
-
Consider Alternative Protecting Groups: If regioselectivity remains a persistent issue, consider a protecting group that can be directed. For example, a 2,4-dinitrophenyl (DNP) group can be selectively introduced and later replaced.
Problem 3: Premature Deprotection or Loss of Trityl Group During Workup
Symptoms:
-
The trityl group is lost during aqueous workup, chromatography on silica gel, or upon storage.
-
Yields are consistently lower than expected.
Root Cause Analysis: The trityl group is sensitive to even mild protic acids. Silica gel can be slightly acidic and may cause partial or complete deprotection during column chromatography. Similarly, residual acid from a previous step can cause cleavage during workup or storage. In oligonucleotide synthesis, it has been observed that high vacuum can drive off volatile basic counterions (like ammonia), leaving a slightly acidic product that self-cleaves.[9]
Solutions & Protocols:
-
Neutralize Before Chromatography: Before loading your crude product onto a silica gel column, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate, to neutralize any residual acid.
-
Use Neutralized Silica Gel: For particularly sensitive compounds, pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base like triethylamine (~0.5-1%).
-
Buffered Storage: If storing the trityl-protected intermediate, ensure it is in a dry, aprotic solvent. For long-term storage, consider keeping it as a solid after careful, non-acidic workup.
-
Avoid High Vacuum on Acid-Sensitive Salts: When drying a sample that may have acidic counterions, avoid prolonged exposure to high vacuum. Consider adding a non-volatile base like Tris before concentration if applicable to your specific molecule.[9]
References
-
University of Calcutta. (n.d.). Chapter 4: A study into the selective C-3 benzylation of indole and N-benzylation of imidazole derivatives using trityl chlorides. Shodhganga. Retrieved from [Link]
-
TSI Journals. (2015). The Grignard Synthesis of Triphenylmethanol. Trade Science Inc. Retrieved from [Link]
-
Doceri. (2014, February 7). Synthesis of Triphenylmethanol [Video]. YouTube. Retrieved from [Link]
- Pires, N., et al. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 90, 547-567.
- Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040.
- Alm, C., et al. (2015). Imidazole and Triazole Coordination Chemistry for Antifouling Coatings.
- Surry, D. S., & Buchwald, S. L. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
-
Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol. Theochem @ Mercer. Retrieved from [Link]
-
StudyCorgi. (2023, November 29). Synthesis of Triphenylmethanol from Grignard Reaction. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
One Part of Chemistry. (2011, November 23). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Glen Research. (2009). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Report, 21.1. Retrieved from [Link]
-
ResearchGate. (2020). I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way?. Retrieved from [Link]
- de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 879.
- Büchel, K. H., et al. (1975). U.S. Patent No. 3,872,095. Washington, DC: U.S.
-
ResearchGate. (n.d.). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. Retrieved from [Link]
-
Thieme Chemistry. (2015). Trityl Group Deprotection from Tetrazoles. Retrieved from [Link]
-
Reddit. (2016). I don't understand why imidazole has a weak acidic group. r/chemhelp. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. youtube.com [youtube.com]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: Preventing Racemization in Reactions with Trityl-Protected Imidazoles
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of preventing racemization in chemical reactions involving trityl-protected imidazoles, particularly in the context of peptide synthesis with protected histidine residues. As Senior Application Scientists, we have compiled this guide to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental design.
I. Understanding the Challenge: Racemization of Imidazole-Containing Stereocenters
Racemization, or epimerization in the context of molecules with multiple chiral centers, is a critical side reaction that can compromise the stereochemical integrity of your target molecule.[1] This is particularly problematic in peptide synthesis, where the biological activity of the peptide is highly dependent on its precise three-dimensional structure.[1] Histidine, with its imidazole side chain, is notoriously susceptible to racemization during the activation of its carboxylic acid for peptide bond formation.[2][3][4]
The primary mechanism for this loss of stereochemical purity involves the deprotonation of the α-carbon, leading to the formation of a planar enolate intermediate. This process is often catalyzed by bases present in the reaction mixture.[1][4] The imidazole ring of histidine itself can act as an intramolecular base, further exacerbating the problem.[3][5]
The trityl (Trt) protecting group is employed to shield the imidazole side chain, primarily to prevent unwanted side reactions at the imidazole nitrogen.[6][7] Its significant steric bulk also plays a role in influencing the reaction environment.[6][8] While the trityl group is a valuable tool, its presence alone does not guarantee the prevention of racemization, and careful optimization of reaction conditions is essential.[3]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding racemization with trityl-protected imidazoles.
Q1: Why is my trityl-protected histidine residue still showing significant racemization during peptide coupling?
A1: While the trityl group protects the imidazole side chain from direct involvement in side reactions, it does not eliminate the primary pathway for racemization: α-proton abstraction.[3] Several factors in your coupling reaction could be contributing to this issue:
-
Choice of Base: The base used for neutralization or to facilitate the coupling reaction is a primary culprit. Strong bases, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can readily deprotonate the α-carbon of the activated amino acid, leading to racemization.[4]
-
Coupling Reagent: Highly reactive coupling reagents can lead to over-activation of the carboxylic acid, making the α-proton more acidic and thus more susceptible to abstraction.
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times increase the likelihood of racemization.
-
Solvent Effects: The choice of solvent can influence the reaction kinetics and the stability of the intermediates involved in racemization.
Q2: Which bases are recommended to minimize racemization with Trityl-Histidine?
A2: The choice of base is critical. We recommend using sterically hindered and weaker bases to minimize racemization.[4]
| Base | pKa | Steric Hindrance | Recommendation |
| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | High | Use with caution; can still promote racemization. |
| Triethylamine (TEA) | ~10.7 | Low | Not Recommended ; high risk of racemization. |
| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Recommended ; a weaker base that reduces the risk of racemization.[4] |
| 2,4,6-Collidine | ~7.4 | High | Recommended ; similar pKa to NMM with greater steric hindrance.[4] |
Q3: Can the choice of coupling reagent and additives impact racemization?
A3: Absolutely. The combination of coupling reagent and additive plays a pivotal role. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming activated esters that are more stable and less prone to racemization than the intermediates formed with the coupling reagent alone.[2][4]
For reactions involving trityl-protected histidine, combinations such as diisopropylcarbodiimide (DIC)/Oxyma are known to be milder and result in lower levels of racemization compared to more reactive reagents.[9]
Q4: Does the position of the trityl group on the imidazole ring matter for preventing racemization?
A4: The trityl group is typically attached to the τ (tele) nitrogen of the imidazole ring. While there has been interest in the π (pros) isomer for potentially offering better protection against racemization, its synthesis has proven challenging, and the τ-trityl isomer is the commercially available and widely used form.[10] The key is that the bulky trityl group on the τ-nitrogen provides significant steric hindrance, which helps to minimize side reactions.[6][7]
III. Troubleshooting Guide: A Systematic Approach to Eliminating Racemization
If you are experiencing unexpected levels of racemization in your reactions, follow this systematic troubleshooting guide to identify and resolve the issue.
Caption: Troubleshooting workflow for diagnosing and mitigating racemization.
Detailed Troubleshooting Steps:
-
Evaluate Your Base: As outlined in the FAQs, the base is the most common cause of racemization. If you are using a strong base like TEA or DIPEA, your first action should be to switch to a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4]
-
Assess Coupling Reagents and Additives: If you are still observing racemization after changing the base, examine your coupling methodology.
-
Without Additives: If you are not using an additive, introduce HOBt or Oxyma into your coupling protocol. These additives suppress racemization by forming more stable activated esters.[2][4]
-
With Additives: If you are already using additives but with a highly reactive coupling reagent, consider switching to a carbodiimide-based reagent like DIC, which is generally milder.[9]
-
-
Review Reaction Conditions:
-
Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C, to reduce the rate of racemization.
-
Reaction Time: Monitor the reaction closely by a suitable method (e.g., TLC or LC-MS) and quench it as soon as it reaches completion. Avoid unnecessarily long reaction times.
-
-
Final Review and Optimization: If racemization is still an issue after implementing the above changes, consider a more comprehensive review of your synthetic strategy. This could include exploring alternative protecting groups for histidine if your synthesis allows, though the trityl group is generally a robust choice for Fmoc-based solid-phase peptide synthesis.[3]
IV. Experimental Protocol: Low-Racemization Peptide Coupling of Fmoc-His(Trt)-OH
This protocol provides a step-by-step methodology for a peptide coupling reaction designed to minimize racemization when incorporating a trityl-protected histidine residue.
Materials:
-
Fmoc-protected amino acid-resin
-
Fmoc-His(Trt)-OH
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc deprotection)
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and then DCM.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Add NMM (6 equivalents) to the deprotected resin, followed immediately by the activated Fmoc-His(Trt)-OH solution.
-
Agitate the reaction mixture at room temperature.
-
-
Monitoring and Completion:
-
Monitor the progress of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete (typically 1-2 hours), drain the reaction vessel.
-
-
Washing:
-
Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
Proceed to the next deprotection and coupling cycle for the subsequent amino acid in your peptide sequence.
-
Caption: Experimental workflow for low-racemization peptide coupling.
V. Concluding Remarks
Preventing racemization in reactions involving trityl-protected imidazoles is a multifaceted challenge that requires careful consideration of all reaction parameters. The trityl group is an effective protecting group for the histidine side chain, but it is not a panacea for racemization.[3][6][7] By understanding the underlying mechanisms and systematically optimizing your reaction conditions—particularly the choice of base, coupling reagents, and temperature—you can significantly improve the stereochemical purity of your final product. This guide provides a framework for troubleshooting and optimizing your synthetic protocols, leading to more reliable and successful outcomes in your research and development endeavors.
VI. References
-
Busacca, C. A., Bartholomeyzik, T., Cheekoori, S., Grinberg, N., Lee, H., Ma, S., Saha, A., Shen, S., & Senanayake, C. H. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry, 73(24), 9756–9761. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (1996). Im-trityl protection of histidine. International Journal of Peptide and Protein Research, 47(3), 141-146. [Link]
-
University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
-
Sieber, P., & Riniker, B. (1987). Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Tetrahedron Letters, 28(48), 6031-6034. [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
ResearchGate. (2020). Intramolecular Interactions of Trityl Groups. Retrieved from [Link]
-
PubMed Central. (2021). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2016). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. Retrieved from [Link]
-
National Institutes of Health. (2011). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Retrieved from [Link]
-
PubMed Central. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Supramolecularly Assisted Synthesis of Chiral Tripodal Imidazolium Compounds. Retrieved from [Link]
-
PubMed Central. (2023). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. Retrieved from [Link]
-
Arkivoc. (2020). Triazole groups as biomimetic amide groups in peptides can trigger racemization. Retrieved from [Link]
-
PTC Organics, Inc. (2014). PTC-Acid Deprotection of Trityl Group. Retrieved from [Link]
-
Radboud University. (n.d.). Application of the Trityl Group in Peptide Chemistry. Retrieved from [Link]
-
de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2), 115-120.
-
PubMed Central. (2020). Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Retrieved from [Link]
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
CordenPharma. (n.d.). The Pivotal Role of Trityl-Protected Histidine in Modern Peptide Synthesis. Retrieved from [Link]
-
PubMed Central. (1974). Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. Retrieved from [Link]
-
Sci-Hub. (n.d.). Base Catalyzed Synthesis of Novel Fused-Imidazoles from N-Vinyl-1H-imidazole. Retrieved from [Link]
-
Google Patents. (n.d.). US3872095A - N-trityl-imidazoles and their production. Retrieved from
-
Journal of Materials Chemistry C. (2021). Strong chiroptical properties from thin films of chiral imidazole derivatives allowing for easy detection of circularly polarized luminescence. Retrieved from [Link]
-
Google Patents. (n.d.). US3767668A - Process for the production of n-trityl-imidazoles. Retrieved from
-
PubMed Central. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 7. nbinno.com [nbinno.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Im-trityl protection of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Development for 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
Welcome to the technical support center for the HPLC analysis of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions. Our approach is rooted in scientific principles and practical field experience to ensure the development of a robust and reliable analytical method.
Understanding the Analyte: Key Physicochemical Properties
Before embarking on method development, a thorough understanding of the analyte's properties is paramount. This compound is a molecule with distinct characteristics that will govern its behavior during chromatographic separation.
| Property | Value/Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₂₄H₂₀N₂O | --- |
| Molecular Weight | 352.43 g/mol [1] | --- |
| Structure | Imidazole ring with methyl and carbaldehyde groups, and a bulky trityl protecting group. | The large, non-polar trityl group will significantly influence retention in reversed-phase chromatography. |
| Polarity | Overall a non-polar molecule due to the large trityl group, but with polar functional groups (imidazole and aldehyde). | This dual nature may require careful mobile phase optimization to achieve good peak shape and retention. |
| Solubility | Good solubility in organic solvents like methanol, acetonitrile, and DMSO.[2][3] Poor solubility in water. | The sample should be dissolved in a solvent compatible with the mobile phase, preferably the mobile phase itself or a weaker solvent to avoid peak distortion. |
| pKa | The pKa of the conjugate acid of the imidazole moiety is estimated to be around 7.5.[2] | The ionization state of the molecule will be pH-dependent. At pH < 7.5, the imidazole nitrogen will be protonated, increasing the molecule's polarity. |
| UV Absorbance | Expected UV maxima around 217 nm and 282 nm.[4][5] | Provides a good starting point for selecting the detector wavelength. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal wavelength. |
| Stability | The trityl group is highly susceptible to cleavage under acidic conditions. The imidazole ring can be prone to oxidation.[6] | Acidic mobile phases should be used with caution to prevent on-column degradation. Forced degradation studies are essential to develop a stability-indicating method. |
HPLC Method Development Workflow
A systematic approach to method development is crucial for achieving a robust and reliable analytical method. The following workflow is recommended for this compound.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scienceopen.com [scienceopen.com]
Challenges in the scale-up synthesis of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals who are looking to scale up this synthesis from the lab to pilot plant or manufacturing scale. As a senior application scientist with extensive experience in process development and troubleshooting of complex organic syntheses, I have compiled this resource to address the common challenges encountered during the scale-up of this important building block.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The key steps typically involve the protection of the imidazole nitrogen with a trityl group, followed by a directed ortho-metalation (DoM) and formylation. Each of these steps presents unique challenges when transitioning from small to large-scale production. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges successfully.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the scale-up synthesis. The solutions provided are based on established chemical principles and practical experience in process chemistry.
Problem 1: Low Yield in the N-Tritylation Step
Q: We are seeing a significant drop in yield for the N-tritylation of 4-methylimidazole when moving to a larger scale. What are the likely causes and how can we mitigate this?
A: Low yields in the N-tritylation step on a larger scale can often be attributed to several factors:
-
Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized high concentrations of reagents, promoting the formation of byproducts. The reaction of 4-methylimidazole with trityl chloride is a heterogeneous reaction in many common solvents, and efficient mixing is crucial to ensure complete reaction.
-
Moisture Contamination: The presence of water in the solvent or on the glassware can hydrolyze the trityl chloride, reducing the amount available for the reaction. While this is a concern at any scale, the larger surface areas and volumes in a plant setting increase the risk of moisture ingress.
-
Inappropriate Base or Stoichiometry: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the imidazole effectively, while an excess of a strong base can lead to side reactions. On a larger scale, accurate dosing of the base becomes more challenging.
-
Reaction Temperature: While the reaction is often run at room temperature, poor heat dissipation in a large reactor can lead to an increase in temperature, which may promote the formation of impurities.
Troubleshooting Steps:
-
Optimize Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the agitation speed is sufficient to maintain a uniform slurry.
-
Strict Moisture Control: Dry all solvents and glassware thoroughly before use. Consider using a dry nitrogen or argon atmosphere to blanket the reaction.
-
Base Selection and Control: Triethylamine is a commonly used base for this reaction. Ensure accurate stoichiometric control of the base. A slight excess (1.1-1.2 equivalents) is often optimal.
-
Temperature Monitoring and Control: Use a temperature probe to monitor the internal reaction temperature and a cooling jacket to maintain a consistent temperature, especially during the addition of reagents.
| Parameter | Lab Scale (Typical) | Pilot Scale (Recommended) | Rationale |
| Solvent | Anhydrous Dichloromethane | Anhydrous Dichloromethane or Toluene | Toluene can be a safer alternative at scale. |
| Base | Triethylamine (1.2 eq) | Triethylamine (1.1-1.2 eq) | Precise control of stoichiometry is crucial. |
| Temperature | 20-25 °C | 15-20 °C | Better control of potential exotherms. |
| Agitation | Magnetic Stirring | Overhead Mechanical Stirring | Ensures efficient mixing in larger volumes. |
Problem 2: Poor Regioselectivity during Formylation
Q: We are observing the formation of the undesired 4-methyl-1-trityl-1H-imidazole-5-carbaldehyde isomer during the formylation step. How can we improve the regioselectivity for the 2-position?
A: The formylation of 1-trityl-4-methylimidazole is achieved through a directed ortho-metalation (DoM) reaction, where the trityl group directs the deprotonation to the C2 position. However, incomplete lithiation or migration of the lithium can lead to the formation of the C5-formylated isomer.
-
Mechanism of Directed ortho-Metalation: The bulky trityl group on the N1 position of the imidazole ring sterically hinders the C5 position and electronically directs the organolithium base to deprotonate the more acidic proton at the C2 position.
Troubleshooting Steps:
-
Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is commonly used. However, for improved regioselectivity, consider using a more sterically hindered base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi).
-
Low-Temperature Lithiation: The lithiation step must be carried out at very low temperatures (typically -78 °C) to prevent side reactions and ensure the kinetic stability of the 2-lithiated intermediate. Inadequate cooling on a large scale is a common cause of poor regioselectivity.
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is a good solvent for this reaction as it solvates the lithium cation, increasing the reactivity of the base.
-
Addition Time: Slow, controlled addition of the organolithium reagent is crucial to maintain a low temperature and prevent localized "hot spots."
Experimental Protocol: Optimized Formylation for High Regioselectivity
This protocol is designed to maximize the formation of the desired 2-carbaldehyde isomer.
-
Reactor Preparation: A dry, inert-gas-purged reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel is required.
-
Charge and Cool: Charge the reactor with a solution of 1-trityl-4-methylimidazole in anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes to the reactor via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) to the reaction mixture, again maintaining the temperature below -70 °C.
-
Quenching: After stirring for an additional hour at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
Problem 3: Difficult Purification of the Final Product
Q: We are struggling with the purification of this compound on a large scale. Column chromatography is not feasible. What are our options?
A: Purification is a significant hurdle in scaling up this synthesis. The product can be an oil or a low-melting solid, and byproducts, such as the isomeric aldehyde and triphenylmethanol (from the hydrolysis of any unreacted tritylating agent), can be difficult to remove.
Troubleshooting Steps:
-
Crystallization: This is the most viable method for large-scale purification. The choice of solvent is critical. A systematic solvent screen should be performed to identify a solvent system that provides good recovery and high purity. Mixtures of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexanes, heptane) are often effective.
-
Slurry Wash: If the product is a solid, a slurry wash with a suitable solvent can be an effective way to remove more soluble impurities. For example, a cold slurry in a mixture of ether and hexanes can remove triphenylmethanol.
-
Control of Impurity Formation: The most effective purification strategy is to minimize the formation of impurities in the first place. Careful control of the reaction conditions as described in the previous sections is paramount.
| Solvent System | Expected Outcome |
| Ethyl Acetate/Hexanes | Can provide good crystals of the desired product. |
| Dichloromethane/Heptane | Another effective system for crystallization. |
| Diethyl Ether (cold) | Useful for slurry washing to remove triphenylmethanol. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when handling organolithium reagents on a large scale?
A1: Organolithium reagents like n-BuLi are highly pyrophoric and react violently with water and other protic sources. On a large scale, the primary concerns are:
-
Fire Hazard: Accidental exposure to air or moisture can lead to a fire. All transfers and reactions must be conducted under a strictly inert atmosphere (nitrogen or argon).
-
Exothermic Reactions: The lithiation reaction is highly exothermic. A robust cooling system and slow, controlled addition of the reagent are essential to prevent a runaway reaction.
-
Safe Quenching: The quenching of excess organolithium reagent must be done carefully and at low temperatures. A solution of a proton source in a non-reactive solvent is preferred over direct addition of water.
For detailed safety protocols, refer to established guidelines for handling pyrophoric reagents.[1][2][3]
Q2: Can we use a different protecting group for the imidazole nitrogen?
A2: Yes, other protecting groups can be used, but the trityl group offers specific advantages for this synthesis. Its bulkiness is key to directing the lithiation to the C2 position. Other smaller protecting groups may not provide the same level of regioselectivity. If you need to use an alternative, consider other bulky groups like a substituted trityl group or a bulky silyl group. However, any change in the protecting group will require re-optimization of the entire synthetic sequence.
Q3: Our final product is a persistent oil. How can we induce crystallization?
A3: If your product is an oil, it may be due to residual solvent or impurities.
-
High Vacuum Drying: Ensure all solvent has been removed by drying the oil under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the oil.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
-
Solvent Screening: As mentioned earlier, a thorough solvent screen is the most systematic approach. Use a small amount of the oil and test various solvent combinations.
Reaction Workflow and Logic
The following diagrams illustrate the key steps and decision points in the synthesis of this compound.
Caption: Troubleshooting decision tree.
References
- Chadwick, D. J., & Ngochindo, R. I. (1984). A survey of the synthesis and properties of imidazoles. In Comprehensive Organic Chemistry II (Vol. 4, pp. 251-303). Pergamon.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Wakefield, B. J. (1999). Organolithium Methods. Academic Press.
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. The National Academies Press. [Link]
-
Safety in Academic Chemistry Laboratories (8th ed.). (2017). American Chemical Society. [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Determination of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-supported insights.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its molecular structure, featuring an imidazole core, a bulky trityl protecting group, and a reactive carbaldehyde functional group, makes it a versatile building block.[1][2] The purity of this intermediate is paramount, as even trace impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4] Consequently, a robust, accurate, and validated analytical method for purity assessment is not just a quality control measure but a regulatory necessity.[3][4]
HPLC: The Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is widely regarded as the "gold standard" for assessing the purity of pharmaceutical compounds.[4] Its preeminence stems from its high resolving power, sensitivity, and quantitative accuracy, making it ideal for separating the main compound from structurally similar impurities.[4][5] For a molecule like this compound, which possesses a strong chromophore, UV detection in HPLC offers excellent sensitivity.
The primary retention mechanism for this molecule in reversed-phase HPLC is the hydrophobic interaction between the bulky, non-polar trityl group and the stationary phase.[6][7] This strong interaction allows for the effective use of common C8 or C18 columns.
A Validated HPLC Method for Purity Determination
This section details a validated reversed-phase HPLC (RP-HPLC) method developed for the routine purity analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 10 mL volumetric flask using a diluent (e.g., Acetonitrile/Water 50:50 v/v) to achieve a concentration of ~1 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions: The following table outlines the optimized chromatographic conditions. The choice of a C18 column is justified by the hydrophobic nature of the trityl group.[6][8] A gradient elution is employed to ensure the timely elution of the main peak while also resolving any potential, more or less retained impurities.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for trityl-containing compounds.[8] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase suppresses the ionization of silanol groups on the stationary phase, reducing peak tailing.[8][9] |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for reversed-phase HPLC.[8][9] |
| Gradient | 0-15 min: 50-90% B; 15-20 min: 90% B | Ensures elution of the main peak and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10 µL | A typical injection volume for this concentration. |
| Detector | UV at 254 nm | The aromatic rings of the trityl group and the imidazole ring provide strong UV absorbance at this wavelength. |
To be considered reliable, any analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12][13][14] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12]
The following table summarizes the key validation parameters and typical acceptance criteria for a purity method based on ICH Q2(R1) guidelines.[10][11]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | The main peak is resolved from impurities and placebo peaks. | To ensure the method accurately measures only the intended analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | To demonstrate a proportional relationship between concentration and detector response. |
| Accuracy | 98.0% - 102.0% recovery | To assess the closeness of the measured value to the true value. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%) | To demonstrate the consistency of results under various conditions. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters. | To demonstrate the reliability of the method during normal use. |
Comparative Analysis with Alternative Techniques
While HPLC is the preferred method, it is instructive to compare it with other analytical techniques that could be considered for purity determination.[5][15]
| Technique | Principle | Applicability to this compound | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent. Ideal for separation and quantification of the main component and non-volatile impurities.[4] | High resolution, high sensitivity, quantitative, well-established, and readily automated. | Requires specialized equipment and solvents. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Good for qualitative screening. Can quickly check for the presence of major impurities. | Simple, rapid, low cost, multiple samples can be run simultaneously. | Primarily qualitative, lower resolution and sensitivity compared to HPLC. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Poor. The molecule has a high molecular weight (352.43 g/mol ) and is likely to be thermally labile, making it unsuitable for GC.[2][4] | High resolution for volatile compounds. | Not suitable for non-volatile or thermally unstable compounds.[4] |
| Nuclear Magnetic Resonance (¹H-NMR) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Excellent for structural confirmation and assessing major impurities. Can provide a quantitative estimate of purity against a certified standard. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity for minor impurities compared to HPLC, requires a more expensive instrument. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Excellent as a detector for LC (LC-MS). Can be used to identify unknown impurities by providing molecular weight information.[5][16] | High sensitivity and specificity, provides molecular weight information. | Not a standalone separation technique for this application; best coupled with chromatography.[5] |
Workflow and Decision Making
The following diagram illustrates a typical workflow for the purity analysis of this compound, incorporating the decision-making process for selecting the appropriate analytical technique.
Caption: Workflow for purity analysis of this compound.
Conclusion
For the comprehensive purity determination of this compound, a validated reversed-phase HPLC method stands out as the most suitable technique. It offers an unparalleled combination of resolution, sensitivity, and quantitative accuracy, which is essential for ensuring the quality and safety of pharmaceutical intermediates. While other methods like TLC and NMR are valuable for qualitative screening and structural confirmation, they lack the capability of HPLC to precisely quantify low-level impurities. For impurity identification, coupling HPLC with mass spectrometry (LC-MS) provides the definitive data required for structural elucidation. The adoption of a robust, validated HPLC method is a critical component of the quality control strategy in the development and manufacturing of pharmaceuticals.
References
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column.
- Shimadzu. (n.d.). eL551 Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis.
-
El-Kimary, E. I., Khamis, E. F., Belal, F., & Abdel-Megied, A. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. Retrieved from [Link]
- Unknown. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Chinese Journal of Analysis Laboratory.
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Baranowska, I., & Wilczek, A. (2010). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1281-1287. Retrieved from [Link]
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Unknown. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
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El-Kimary, E. I., Khamis, E. F., Belal, F., & Abdel-Megied, A. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed. Retrieved from [Link]
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PubChem. (n.d.). 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Gilar, M., & Bouvier, E. S. (2000). Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 890(1), 167-177. Retrieved from [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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Scientific Research Publishing. (2005). ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde: A Comparative Analysis for Synthetic Strategy
For the discerning researcher in medicinal chemistry and process development, the selection of the right building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Imidazole aldehydes are a cornerstone of heterocyclic chemistry, offering a versatile entry point to a vast array of biologically active molecules.[1] This guide provides an in-depth comparison of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde with other commercially available imidazole aldehydes, offering insights into its unique reactivity profile and strategic advantages. We will delve into the electronic and steric factors that govern its performance in key synthetic transformations, supported by experimental protocols and comparative data to inform your selection process.
The Strategic Importance of Imidazole Aldehydes in Drug Discovery
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates.[2] Its ability to participate in hydrogen bonding and coordinate to metal ions makes it a key pharmacophore for interacting with biological targets. Consequently, substituted imidazole aldehydes are invaluable intermediates for the synthesis of these complex molecules. The strategic placement of the aldehyde functionality, along with the nature of other substituents on the imidazole ring, profoundly influences the molecule's reactivity and its utility in various synthetic routes.
This compound: A Profile
The subject of our focus, this compound, possesses a unique combination of substituents that confer specific advantages in organic synthesis.
-
The N-Trityl Protecting Group: The bulky triphenylmethyl (trityl) group at the N-1 position serves as a robust protecting group, preventing unwanted side reactions at this nitrogen.[3] Its steric hindrance can also direct reactions to other positions of the imidazole ring and can influence the stereochemical outcome of reactions at adjacent positions. The trityl group is typically stable to a range of reaction conditions but can be removed under acidic conditions.
-
The 2-Carbaldehyde Group: The placement of the aldehyde at the C-2 position of the imidazole ring is of particular significance. The C-2 position is electronically distinct from the C-4 and C-5 positions. It is known to have a lower electron density, making the attached aldehyde more susceptible to nucleophilic attack.[2]
-
The 4-Methyl Group: The methyl group at the C-4 position provides steric bulk and can influence the conformation of the molecule. It also has a modest electron-donating effect on the imidazole ring.
Comparative Analysis with Other Imidazole Aldehydes
To fully appreciate the utility of this compound, a comparison with other common imidazole aldehydes is essential. The choice of aldehyde will depend on the desired substitution pattern of the final product and the specific reaction conditions to be employed.
| Feature | This compound | 1-Trityl-1H-imidazole-4-carbaldehyde | 1H-Imidazole-4-carbaldehyde | Imidazole-2-carbaldehyde |
| CAS Number | 869967-21-5 | 33016-47-6 | 3034-50-2 | Not readily available |
| Molecular Weight | 352.43 g/mol | 338.41 g/mol | 96.09 g/mol | 96.09 g/mol |
| N-1 Protection | Trityl (Bulky, acid-labile) | Trityl (Bulky, acid-labile) | None (requires protection for many reactions) | None (requires protection for many reactions) |
| Aldehyde Position | C-2 (more electrophilic) | C-4 (less electrophilic) | C-4 (less electrophilic) | C-2 (more electrophilic) |
| Key Reactivity | Prone to nucleophilic attack at C-2 aldehyde. Steric hindrance from trityl group. | Less reactive aldehyde compared to 2-isomer. | Tautomerism can lead to mixture of products. Requires N-protection. | Prone to decarbonylation and hydration. |
| Stability | Generally stable, but trityl group is acid-sensitive. | Generally stable, but trityl group is acid-sensitive. | Stable solid. | Can be unstable, especially in protic solvents. |
Reactivity and Performance in Key Transformations
The choice of an imidazole aldehyde significantly impacts the outcome of common synthetic transformations. Below, we analyze the expected performance of this compound in comparison to its counterparts.
Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[4] The electrophilicity of the aldehyde is a key factor in the success of this reaction.
Expected Performance:
-
This compound: The electron-deficient nature of the C-2 position should enhance the electrophilicity of the aldehyde, favoring the Wittig reaction. However, the steric bulk of the adjacent N-trityl group might necessitate the use of less hindered Wittig reagents or longer reaction times.
-
1-Trityl-1H-imidazole-4-carbaldehyde: The aldehyde at the more electron-rich C-4 position is less reactive. The reaction may require more forcing conditions.
-
Unprotected Imidazole Aldehydes: The acidic N-H proton can interfere with the strongly basic conditions often used to generate ylides. N-protection is generally recommended.
Experimental Protocol: General Procedure for Wittig Olefination
-
To a solution of the phosphonium salt (1.2 equiv) in anhydrous THF, add a strong base (e.g., n-BuLi, NaH, or KHMDS) (1.1 equiv) at 0 °C under an inert atmosphere.
-
Stir the resulting ylide solution for 30-60 minutes at 0 °C to room temperature.
-
Cool the reaction mixture to 0 °C and add a solution of the imidazole aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Wittig Reaction Comparison
Caption: Comparative Wittig reaction workflow.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from aldehydes.[5] The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.
Expected Performance:
-
This compound: The enhanced electrophilicity of the 2-carbaldehyde should facilitate the initial imine formation. The bulky N-trityl group may sterically hinder the approach of the amine, potentially requiring longer reaction times or the use of smaller primary amines.
-
1-Trityl-1H-imidazole-4-carbaldehyde: The less reactive 4-carbaldehyde may lead to slower imine formation.
-
Unprotected Imidazole Aldehydes: The presence of the N-H proton can complicate the reaction, and N-protection is generally advisable.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the imidazole aldehyde (1.0 equiv) and the primary or secondary amine (1.1 equiv) in a suitable solvent (e.g., methanol, dichloroethane), add a dehydrating agent (e.g., molecular sieves) if necessary.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) (1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Influence of Substituents: A Deeper Dive
The interplay between the electronic and steric effects of the substituents on the imidazole ring is crucial for understanding the reactivity of these aldehydes.
Electronic Effects:
-
Aldehyde at C-2 vs. C-4/C-5: As established, the C-2 position is more electron-deficient than C-4 and C-5.[2] This makes the 2-carbaldehyde group more electrophilic and susceptible to nucleophilic attack. This can be a significant advantage in reactions where aldehyde reactivity is the rate-limiting step.
-
4-Methyl Group: The electron-donating nature of the methyl group slightly increases the electron density of the imidazole ring, which could marginally decrease the reactivity of the aldehyde compared to an unsubstituted analogue. However, this effect is likely to be minor compared to the positional effect of the aldehyde.
Steric Effects:
-
N-Trityl Group: The immense steric bulk of the trityl group adjacent to the C-2 aldehyde in this compound is a double-edged sword. It can provide a degree of steric shielding, potentially leading to higher selectivity in some reactions. However, it can also hinder the approach of bulky nucleophiles, necessitating harsher reaction conditions or the use of smaller reagents.[6]
-
4-Methyl Group: The methyl group at the C-4 position adds to the overall steric congestion of the molecule, which could further influence the approach of reagents.
Reactivity and Stability Considerations
Caption: Factors influencing the reactivity of the target aldehyde.
Conclusion: Strategic Selection for Synthetic Success
This compound emerges as a highly valuable, albeit specialized, building block for the synthesis of complex imidazole-containing molecules. Its key advantages lie in the enhanced electrophilicity of the 2-carbaldehyde and the robust protection afforded by the N-trityl group. This combination makes it particularly well-suited for reactions where high aldehyde reactivity is paramount and where protection of the imidazole N-H is necessary.
However, the significant steric hindrance of the trityl group must be a primary consideration in experimental design. For transformations involving bulky reagents, an alternative such as 1-Trityl-1H-imidazole-4-carbaldehyde, despite its lower intrinsic reactivity, might be a more prudent choice. For syntheses where N-alkylation is desired as a subsequent step, starting with an unprotected imidazole aldehyde like 1H-Imidazole-4-carbaldehyde can be a more direct approach.
Ultimately, the optimal choice of imidazole aldehyde is context-dependent. By understanding the subtle interplay of electronic and steric factors, and by leveraging the comparative data and protocols presented in this guide, researchers can make informed decisions to streamline their synthetic efforts and accelerate the pace of drug discovery and development.
References
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da Silva, G. V. J., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 879. [Link]
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Sisko, J., et al. (2000). Mild and Efficient Protocols for the Regioselective Synthesis of 1,4,5-Trisubstituted and 1,4- or 4,5-Disubstituted Imidazoles in a Single Pot from Aryl-Substituted Tosylmethyl Isocyanide (TosMIC) Reagents and Imines. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]
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Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]
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Lázaro-Martínez, J. M., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of Organic Chemistry, 75(9), 3208–3213. [Link]
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Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 109-117. [Link]
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Lo, C. Y., et al. (2002). A Novel Synthesis of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry, 67(16), 5785–5788. [Link]
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Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]
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PubChem. (n.d.). 4-bromo-5-methyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
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Zhang, W., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]
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Ramirez, A., et al. (2021). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 26(16), 4993. [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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Deprez-Poulain, R., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 96, 39-53. [Link]
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A Comparative Guide to N-Trityl and N-Boc Protection of Imidazoles for Researchers and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within the demanding realms of pharmaceutical and natural product chemistry, the judicious selection of protecting groups is a critical determinant of success. The imidazole ring, a ubiquitous heterocycle found in the amino acid histidine and a myriad of pharmacologically active molecules, presents a unique synthetic challenge due to the nucleophilicity of its nitrogen atoms. This guide provides an in-depth, objective comparison of two of the most commonly employed N-protecting groups for imidazoles: the bulky trityl (Tr) group and the versatile tert-butoxycarbonyl (Boc) group. Through a detailed analysis of their chemical properties, stability profiles, and applications, supported by experimental protocols and case studies, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Profiles
The fundamental differences between the N-trityl and N-Boc protecting groups lie in their steric bulk, chemical nature, and lability under different conditions. These characteristics dictate their suitability for specific synthetic strategies.
| Feature | N-Trityl (Triphenylmethyl) | N-Boc (tert-Butoxycarbonyl) |
| Chemical Nature | Ether-like, highly sterically hindered | Carbamate |
| Introduction Reagents | Trityl chloride (TrCl), base (e.g., Et₃N, DMAP) | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., Et₃N, DMAP, NaHCO₃) |
| Acid Stability | Highly labile, cleaved under mild acidic conditions | Generally stable to mild acids, requires stronger acids for cleavage |
| Base Stability | Generally stable | Stable to most non-nucleophilic bases |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) and some acid-labile groups under carefully controlled conditions. | Orthogonal to many protecting groups, including Fmoc and Cbz.[1] |
| Steric Hindrance | Very high | Moderate |
The Chemistry of Protection and Deprotection: A Mechanistic Perspective
The choice between N-trityl and N-Boc protection is fundamentally a choice between different deprotection strategies, which are dictated by the stability of the respective cationic intermediates formed during cleavage.
The N-trityl group is introduced by reacting the imidazole with trityl chloride in the presence of a non-nucleophilic base. Its removal is facile under acidic conditions due to the exceptional stability of the triphenylmethyl cation, which is delocalized over the three phenyl rings. This high degree of stability allows for deprotection under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) or even formic acid.
In contrast, the N-Boc group , introduced using di-tert-butyl dicarbonate, forms a carbamate linkage with the imidazole nitrogen.[2] Its cleavage under acidic conditions proceeds through the formation of a tert-butyl cation. While stabilized by hyperconjugation, this cation is significantly less stable than the trityl cation. Consequently, harsher acidic conditions, such as concentrated TFA or HCl in dioxane, are typically required for N-Boc deprotection.[2] However, alternative deprotection methods under basic or reductive conditions have also been developed, offering greater flexibility.[1]
Experimental Protocols: A Practical Guide
The following protocols provide standardized procedures for the protection and deprotection of imidazoles with trityl and Boc groups, serving as a validated starting point for experimental design.
N-Trityl Protection and Deprotection
Protection Workflow
Caption: Workflow for N-trityl protection of imidazole.
Experimental Protocol: N-Tritylation of Imidazole
-
To a solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add trityl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-tritylimidazole.
Deprotection Workflow
Caption: Workflow for N-trityl deprotection.
Experimental Protocol: N-Detritylation
-
Dissolve the N-tritylimidazole (1.0 eq) in dichloromethane (DCM).
-
Add a solution of 10-20% trifluoroacetic acid (TFA) in DCM dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the deprotected imidazole.
N-Boc Protection and Deprotection
Protection Workflow
Caption: Workflow for N-Boc protection of imidazole.
Experimental Protocol: N-Boc Protection of Imidazole [3]
-
Dissolve imidazole (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add triethylamine (1.1 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-imidazole.
Deprotection Workflow
Caption: Workflow for N-Boc deprotection.
Experimental Protocol: N-Boc Deprotection (Acidic)
-
Dissolve N-Boc-imidazole (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Add a 4 M solution of HCl in dioxane or a 50% solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If using TFA, co-evaporate with toluene to remove residual acid.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product.
-
Dry the organic layer, concentrate, and purify as needed.
Comparative Performance and Stability: A Data-Driven Analysis
While direct side-by-side quantitative kinetic studies on the stability of N-trityl-imidazole versus N-Boc-imidazole under a wide range of pH values are not extensively published, a wealth of empirical data from synthetic applications allows for a robust qualitative and semi-quantitative comparison.
Acid Stability: The N-trityl group is significantly more acid-labile than the N-Boc group. N-trityl-imidazoles can be deprotected with weak acids like acetic acid or formic acid, conditions under which N-Boc-imidazoles are largely stable. This differential lability is the cornerstone of their orthogonality.
Base Stability: Both protecting groups are generally stable to common non-nucleophilic bases such as triethylamine and diisopropylethylamine. However, N-Boc-imidazoles can be susceptible to cleavage under certain basic conditions, for instance, with sodium methoxide in methanol or with sodium borohydride in ethanol, which provides an alternative deprotection strategy.[4]
Orthogonality in Action: A key consideration in complex synthesis is the ability to selectively remove one protecting group in the presence of others. The N-trityl and N-Boc groups offer a degree of orthogonality. For example, an N-trityl group can be removed with mild acid while leaving an N-Boc group intact. Conversely, the N-Boc group can be removed under specific basic conditions that do not affect the N-trityl group.
Case Studies in Drug Development: Strategic Choices in Action
The selection of an imidazole protecting group is often a pivotal decision in the synthesis of blockbuster drugs.
Case Study 1: The Synthesis of Losartan and the Strategic Use of the N-Trityl Group
The synthesis of the angiotensin II receptor antagonist Losartan provides a classic example of the strategic deployment of the N-trityl protecting group. In this synthesis, a tetrazole ring, which is electronically similar to an imidazole, requires protection. The trityl group is the ideal choice for this purpose. Its introduction is straightforward, and more importantly, its facile removal under mild acidic conditions is compatible with the other functional groups present in the complex molecule. The use of a more robust protecting group like Boc would necessitate harsher deprotection conditions that could compromise the integrity of the final product.
Case Study 2: Peptide Synthesis and the Protection of Histidine
In solid-phase peptide synthesis (SPPS), the protection of the imidazole side chain of histidine is crucial to prevent side reactions and racemization. Both N-Boc and N-trityl have been employed for this purpose. The choice often depends on the overall protection strategy for the peptide. In Boc-based SPPS, the N-α-amino group is protected with a Boc group, and a more acid-labile protecting group is needed for the side chain to ensure its removal during the final cleavage from the resin. In Fmoc-based SPPS, where the N-α-amino group is protected by the base-labile Fmoc group, both Boc and trityl are viable options for side-chain protection as they are stable to the basic conditions used for Fmoc removal. The bulky trityl group can sometimes offer better suppression of side reactions.[2]
Conclusion: Making the Right Choice for Your Synthesis
The decision to use N-trityl or N-Boc for imidazole protection is a nuanced one that depends on the specific demands of the synthetic route.
Choose N-Trityl when:
-
Mild acidic deprotection is required to preserve other acid-sensitive functional groups.
-
A high degree of steric hindrance is needed to prevent unwanted reactions at the imidazole ring.
-
Orthogonality with base-labile protecting groups is a key consideration.
Choose N-Boc when:
-
Greater stability to a wider range of acidic conditions is necessary.
-
Alternative deprotection strategies under basic or reductive conditions are desirable.
-
Moderate steric bulk is sufficient for the intended transformation.
By carefully considering the factors outlined in this guide, researchers can confidently select the optimal protecting group strategy for their imidazole-containing targets, paving the way for more efficient and successful syntheses in the pursuit of novel therapeutics and complex molecular architectures.
References
- A Comparative Guide to Protected Histidine Deriv
- The Art of Protection: How Boc-N'-trityl-L-histidine Enhances Peptide Synthesis Yields. NINGBO INNO PHARMCHEM CO.,LTD.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
- Imidazole Scaffold: A Review of Synthetic Str
- Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
- The Pivotal Role of Trityl-Protected Histidine in Modern Peptide Synthesis.
- A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups. Benchchem.
- (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2025).
- N-Boc-Imidazole: A Comprehensive Technical Guide. Benchchem.
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A Comparative Spectroscopic Guide to Tritylated and Non-Tritylated Imidazole Aldehydes
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. The trityl (triphenylmethyl, Tr) group is a bulky and versatile protecting group for various functionalities, including the nitrogen atoms of heterocyclic compounds like imidazole. Its introduction and removal can be monitored, and its presence significantly influences the spectroscopic properties of the parent molecule. This guide provides an in-depth comparison of the spectroscopic differences between imidazole-4-carboxaldehyde and its N-tritylated counterpart, 1-trityl-1H-imidazole-4-carbaldehyde, offering experimental data and procedural insights to aid in characterization and reaction monitoring.
Introduction: The Impact of N-Tritylation on Imidazole Aldehyde
Imidazole-4-carboxaldehyde is a key building block in medicinal chemistry, valued for its role in the synthesis of various bioactive compounds. The protection of one of its nitrogen atoms is often a necessary step to control regioselectivity in subsequent reactions. The bulky trityl group not only sterically hinders the protected nitrogen but also profoundly alters the electronic environment of the imidazole ring. These changes manifest as distinct and predictable shifts in NMR, IR, and UV-Vis spectra, providing clear diagnostic markers for successful tritylation.
This guide will dissect these spectroscopic shifts, explaining the underlying chemical principles and providing practical, field-proven protocols for obtaining high-quality analytical data.
Spectroscopic Comparison: A Tale of Two Molecules
The addition of the large, aromatic trityl group introduces significant changes to the spectroscopic signature of the imidazole aldehyde. The most notable effects are observed in ¹H NMR, ¹³C NMR, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking the Protons and Carbons
NMR spectroscopy is arguably the most powerful tool for confirming the successful N-tritylation of imidazole-4-carboxaldehyde. The key differences are summarized below.
The ¹H NMR spectrum of the non-tritylated imidazole-4-carboxaldehyde is characterized by the presence of a broad N-H proton signal and distinct signals for the aldehydic and imidazole ring protons. Upon tritylation, the N-H signal disappears and is replaced by a complex multiplet in the aromatic region corresponding to the protons of the three phenyl rings of the trityl group.
| Proton | Imidazole-4-carboxaldehyde Chemical Shift (δ, ppm) | 1-Trityl-1H-imidazole-4-carbaldehyde (Estimated) Chemical Shift (δ, ppm) | Key Observations |
| Aldehyde (-CHO) | ~9.74 (s) | ~9.8-10.0 (s) | Slight downfield shift due to electronic effects of the trityl group. |
| Imidazole H-2 | ~7.99 (s) | ~7.6-7.8 (s) | Significant upfield shift due to the anisotropic shielding effect of the nearby trityl group's phenyl rings. |
| Imidazole H-5 | ~7.94 (s) | ~7.2-7.4 (s) | Significant upfield shift due to the anisotropic shielding effect of the nearby trityl group's phenyl rings. |
| Imidazole N-H | Broad singlet, variable (often >10 ppm) | Absent | Disappearance of this signal is a primary indicator of successful N-substitution. |
| Trityl Phenyl Protons | Absent | ~7.1-7.5 (m) | A large, complex multiplet integrating to 15 protons, a definitive sign of the trityl group's presence. |
Note: The chemical shifts for 1-Trityl-1H-imidazole-4-carbaldehyde are estimated based on data from the closely related compound 1-(triphenylmethyl)imidazole and general principles of NMR spectroscopy. Actual values may vary slightly.[1]
The upfield shift of the imidazole ring protons upon tritylation is a direct consequence of the magnetic anisotropy of the trityl group's phenyl rings. These protons are forced into the shielding cone of the aromatic systems, leading to a decrease in their resonance frequency.
The ¹³C NMR spectrum provides complementary evidence for tritylation. The most significant changes include the appearance of signals corresponding to the trityl group's carbons and shifts in the imidazole ring carbon resonances.
| Carbon | Imidazole-4-carboxaldehyde Chemical Shift (δ, ppm) | 1-Trityl-1H-imidazole-4-carbaldehyde (Estimated) Chemical Shift (δ, ppm) | Key Observations |
| Aldehyde (C=O) | ~184.5 | ~185-187 | Minor shift. |
| Imidazole C-2 | ~139.4 | ~140-142 | Slight downfield shift. |
| Imidazole C-4 | ~134.9 | ~136-138 | Slight downfield shift. |
| Imidazole C-5 | ~129.5 | ~125-127 | Upfield shift due to steric and electronic effects. |
| Trityl Quaternary C | Absent | ~75-80 | A key diagnostic signal for the trityl group. |
| Trityl Phenyl Carbons | Absent | ~127-145 | Multiple signals in the aromatic region. |
Note: The chemical shifts for 1-Trityl-1H-imidazole-4-carbaldehyde are estimated based on general substituent effects and data from similar structures. Actual values may vary.[2]
Infrared (IR) Spectroscopy: Vibrational Clues to Functional Groups
IR spectroscopy is particularly useful for identifying the presence or absence of specific functional groups. The most telling difference between the two compounds is the disappearance of the N-H stretching vibration upon tritylation.
| Vibrational Mode | Imidazole-4-carboxaldehyde (cm⁻¹) | 1-Trityl-1H-imidazole-4-carbaldehyde (cm⁻¹) | Key Observations |
| N-H Stretch | Broad, ~3100-3400 | Absent | The disappearance of this broad band is a strong indicator of N-substitution. |
| C-H Stretch (Aromatic/Imidazole) | ~3000-3100 | ~3000-3100 | The tritylated compound will show more intense absorptions in this region due to the additional phenyl C-H bonds. |
| C=O Stretch (Aldehyde) | ~1680-1700 | ~1680-1700 | The position of the carbonyl stretch is not significantly affected by N-tritylation in this case. |
| C=N and C=C Stretches (Imidazole/Phenyl) | ~1400-1600 | ~1400-1600 | The tritylated compound will exhibit additional sharp peaks characteristic of the phenyl rings of the trityl group. |
The presence of the bulky trityl group can also lead to subtle shifts in the fingerprint region (below 1500 cm⁻¹) of the spectrum.
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy reveals changes in the conjugated π-system of the imidazole ring upon tritylation. The attachment of the trityl group, while not directly in conjugation with the imidazole π-system, can influence the electronic environment and thus the energy of the π → π* transitions.
| Compound | λmax (nm) | Key Observations |
| Imidazole-4-carboxaldehyde | ~250-260 | Exhibits a characteristic absorption for the conjugated imidazole aldehyde system. |
| 1-Trityl-1H-imidazole-4-carbaldehyde | Expected slight bathochromic or hypsochromic shift | The bulky, non-planar trityl group can cause a slight shift in the λmax due to steric and electronic effects on the imidazole ring. The phenyl rings of the trityl group will also contribute to the overall UV absorption profile, typically with strong absorptions below 280 nm. |
Experimental Protocols
To ensure the generation of reliable and reproducible spectroscopic data, the following detailed protocols are provided.
Synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde
A common method for the N-tritylation of imidazoles involves the reaction with trityl chloride in the presence of a base.
Materials:
-
Imidazole-4-carboxaldehyde
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve imidazole-4-carboxaldehyde (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride (1.1 eq) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-trityl-1H-imidazole-4-carbaldehyde.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of the imidazole aldehyde (tritylated or non-tritylated).
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition (Typical Parameters for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30')
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: 0 to 220 ppm
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet into the spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy Protocol
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent. The final concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Conclusion
The N-tritylation of imidazole-4-carboxaldehyde induces significant and readily identifiable changes in its spectroscopic properties. The disappearance of the N-H proton signal in ¹H NMR and the N-H stretching band in IR spectroscopy, coupled with the appearance of characteristic signals for the trityl group, provide unequivocal evidence of successful protection. The anisotropic effects of the trityl group also lead to predictable upfield shifts of the imidazole ring protons in the ¹H NMR spectrum. By understanding these spectroscopic differences and employing the robust experimental protocols outlined in this guide, researchers can confidently characterize their starting materials and products, ensuring the integrity and success of their synthetic endeavors.
References
- Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". This document provides a ¹H NMR spectrum for 1-(triphenylmethyl)imidazole, a close analog to the tritylated compound of interest.
-
PubChem. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. Imidazole-4-carboxaldehyde. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. YouTube. [Link]
-
Chemistry LibreTexts. IR Spectroscopy. [Link]
-
Mettler Toledo. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. [Link]
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A-Comparative-Guide-to-Purity-Assessment-of-4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde-for-Biological-Assays
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Abstract
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde, a crucial intermediate in pharmaceutical synthesis. We delve into the nuances of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering detailed protocols and explaining the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their biological assays by starting with a well-characterized and pure compound.
Introduction: The Critical Role of Purity in Biological Assays
For a compound like this compound, which serves as a building block in the synthesis of more complex bioactive molecules, ensuring its purity is paramount. The presence of impurities can have significant downstream consequences, affecting not only the yield and purity of the final product but also its biological activity and safety profile[4][5]. Therefore, a robust analytical strategy to accurately assess the purity of this intermediate is not just a quality control measure but a fundamental aspect of scientific integrity.
This guide will compare the most effective analytical techniques for this purpose and provide the necessary protocols to implement them, ensuring that your research is built on a foundation of chemical certainty.
Overview of this compound
This compound (CAS No. 869967-21-5) is a heterocyclic aldehyde featuring an imidazole core, a methyl group at the 4-position, a carbaldehyde group at the 2-position, and a bulky trityl protecting group on one of the nitrogen atoms.[6] Its molecular formula is C24H20N2O, and it has a molecular weight of 352.43 g/mol .[6]
Potential Impurities: The synthesis of this compound can introduce several potential impurities.[7][8] These may include:
-
Starting materials: Unreacted 4-methyl-1H-imidazole-2-carbaldehyde or trityl chloride.
-
By-products: Compounds formed from side reactions during the tritylation or formylation steps.
-
Degradation products: The trityl group can be labile under acidic conditions, leading to the formation of de-tritylated imidazole.[9]
-
Residual solvents: Solvents used during synthesis and purification.
The impact of these impurities in a biological assay can range from competitive binding to a target protein to outright cytotoxicity, confounding the interpretation of experimental results.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is often necessary to obtain a complete purity profile. The most common and powerful techniques for the analysis of organic molecules like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
| Technique | Principle | Strengths | Weaknesses | Best For |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for quantifying impurities, high sensitivity, and resolving complex mixtures.[2] | Requires reference standards for impurity identification, method development can be time-consuming. | Quantifying known and unknown impurities, routine quality control. |
| ¹H NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides structural information, can identify and quantify impurities without a reference standard (qNMR).[10][11] | Lower sensitivity compared to HPLC, overlapping signals can complicate analysis.[11] | Structural confirmation, identifying and quantifying major impurities, detecting residual solvents. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS. | High sensitivity and selectivity, provides molecular weight information for impurity identification.[12][13] | Ionization efficiency can vary between compounds, complex data interpretation. | Identifying unknown impurities, confirming the identity of known impurities. |
Experimental Protocols
Adherence to validated analytical procedures is crucial for obtaining reliable results. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation of analytical procedures, ensuring they are suitable for their intended purpose.[14][15][16][17]
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound. The bulky, non-polar trityl group makes it well-suited for this separation mode.[18]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm (based on the chromophore of imidazole-2-carbaldehyde)[19]
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful technique for determining the absolute purity of a compound by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[10][11]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal Standard (e.g., maleic anhydride or dimethyl sulfone) of high purity
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound and 5 mg of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton, which appears around 9-10 ppm[20]) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Purity Assessment Workflow
A systematic workflow ensures a thorough and efficient purity assessment.
Caption: Workflow for the comprehensive purity assessment of a synthetic compound.
Impact of Purity on a Hypothetical Biological Assay
To illustrate the importance of purity, consider a hypothetical kinase inhibition assay where this compound is a precursor to the final inhibitor.
Caption: Impact of an impurity on a kinase inhibition assay.
In the ideal scenario, a pure inhibitor specifically binds to the target kinase, leading to a measurable cellular effect. However, if the inhibitor is contaminated with an impurity that also has biological activity (e.g., inhibiting an off-target kinase), the observed cellular effect will be a composite of both on-target and off-target activities. This can lead to a misinterpretation of the inhibitor's potency and selectivity.
Conclusion
The purity of this compound is not a trivial matter but a critical parameter that directly influences the quality and reliability of subsequent biological research. A combination of orthogonal analytical techniques, primarily HPLC and qNMR, provides the most comprehensive and trustworthy assessment of purity. By implementing the robust protocols and workflows outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more accurate and reproducible biological data. This diligence at the outset is an indispensable investment in the success of any drug discovery and development program.
References
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ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
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ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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BioAgilytix. (n.d.). Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ICH. (n.d.). Quality Guidelines. [Link]
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SIELC Technologies. (n.d.). Separation of Trityl chloride on Newcrom R1 HPLC column. [Link]
-
He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Creative Diagnostics. (n.d.). Impurity Analysis of Biological Drugs. [Link]
-
Wang, Y., et al. (2020). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere, 11(1), 69. [Link]
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Talluri, M. V. N. K., & Niwas, S. (2016). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 8(1), 5-8. [Link]
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Henderson, T. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. [Link]
- Belyakova, L. G., et al. (2016).
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Al-Hadedi, A. A. M., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(15), 4983. [Link]
-
Siew, A. (2018). Impurity Testing of Biologic Drug Products. BioPharm International, 31(2). [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]
-
PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. [Link]
-
de la Torre, B. G., et al. (1994). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 1(2), 115-120. [Link]
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Quintyn, R. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2535–2543. [Link]
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Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(3), 643–649. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Phenomenex. (2020). Avoiding Depurination During Trityl-on Purification (TN-0008). [Link]
-
GfC. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. [Link]
-
LibreTexts Chemistry. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
El-Faham, A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure Elucidation in Organic Chemistry. [Link]
-
Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]
-
Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]
-
Zhang, J. (2017). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. [Link]
-
Cenmed. (n.d.). 4-methyl-1-trityl-imidazole-2-carbaldehyde. [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. [Link]
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Öcal, N., & Er, M. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Records of Natural Products, 16(4), 333-343. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone. Egyptian Journal of Chemistry, 66(1), 241-249. [Link]
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A Senior Application Scientist's Guide to Analytical Method Validation: Quantifying 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
Introduction
In the landscape of pharmaceutical development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is non-negotiable. 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde is a key intermediate whose precise quantification is critical for ensuring reaction yield, monitoring purity, and maintaining batch-to-batch consistency. This guide provides a comparative analysis of analytical methodologies for its quantification, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind methodological choices. We will explore how the unique physicochemical properties of this molecule dictate the optimal analytical approach, ensuring the development of a robust, reliable, and regulatory-compliant method.
Physicochemical Profile & Analytical Strategy
The molecular structure of this compound—comprising a polar imidazole-carbaldehyde head and a large, non-polar, UV-active trityl (triphenylmethyl) protecting group—is the primary determinant of our analytical strategy.[3][4]
-
High Molecular Weight & Low Volatility: The bulky trityl group imparts a high molecular weight (352.43 g/mol ) and renders the molecule non-volatile.[4] This characteristic makes direct Gas Chromatography (GC) analysis challenging without derivatization to increase volatility.
-
Strong UV Chromophore: The three phenyl rings of the trityl group create a strong chromophore, making UV-Vis spectrophotometry a highly effective detection method.
-
Solubility: The molecule's dual nature—polar and non-polar—suggests solubility in organic solvents like acetonitrile, methanol, or mixtures with buffered aqueous solutions.[5] This is ideal for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Based on this profile, RP-HPLC with UV detection emerges as the most suitable primary analytical technique, offering a superior combination of specificity, sensitivity, and applicability. For comparative purposes, we will also evaluate Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and a simpler UV-Vis Spectrophotometric method based on aldehyde derivatization.
Caption: Decision logic for selecting the optimal analytical method.
Comparative Analysis of Analytical Techniques
A method is only as reliable as its validation. The following comparison is based on the essential validation parameters stipulated by ICH guidelines.[6][7][8]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry (Derivatization) |
| Specificity | High: Excellent separation from impurities and degradants. Peak purity can be assessed with a Diode Array Detector (DAD). | Very High: Mass spectrometer provides definitive identification based on mass-to-charge ratio. | Low: Measures total aldehyde content. Susceptible to interference from other aldehydes or UV-absorbing species. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.995 | Typically > 0.99 |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Accuracy (% Recovery) | 98-102% | 95-105% (can be affected by derivatization efficiency) | 90-110% (can be matrix-dependent) |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Robustness | High: Unaffected by small, deliberate changes in mobile phase, pH, flow rate. | Moderate: Sensitive to derivatization conditions, injection temperature, and gas flow. | Moderate: Sensitive to reaction time, temperature, and pH for derivatization. |
| Primary Limitation | Requires specialized equipment. | Complex sample preparation (derivatization).[9] | Lack of specificity. |
The Validation Workflow: An ICH-Guided Approach
Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose.[10][11] The process ensures that the results are accurate, reliable, and reproducible. The validation process should be governed by a pre-approved protocol.[12][13]
Caption: A typical workflow for analytical method validation.
Experimental Protocols
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is recommended for its high specificity and robustness, making it ideal for quality control and regulatory submissions.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The non-polar C18 stationary phase is chosen to interact strongly with the large, non-polar trityl group, providing excellent retention.
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 4.5) in a gradient elution. A gradient is used to ensure sharp peaks for the analyte while eluting any more polar or less retained impurities efficiently.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 220 nm. This wavelength provides high sensitivity due to the strong absorbance of the trityl group.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase (initial composition) to prepare at least five calibration standards covering the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in acetonitrile to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Validation Tests:
-
Specificity: Inject a blank (diluent), a placebo, and a spiked sample. Ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Plot the peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.[14]
-
Accuracy: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.[12] Recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should remain within acceptable limits.[8]
-
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity but requires a derivatization step to make the analyte volatile. It is more suitable for identification or trace-level analysis than for routine quality control.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reagent will react with the aldehyde to form a more volatile silyl derivative.
-
Derivatization Protocol:
-
Evaporate 1 mL of the sample (dissolved in a volatile solvent like ethyl acetate) to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
Protocol 3: UV-Vis Spectrophotometry (via DNPH Derivatization)
This is a simpler, more accessible method but lacks specificity. It is best suited for preliminary screening or in environments where chromatographic equipment is unavailable. The method is based on the reaction of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone.[15]
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.
-
Protocol:
-
To 1 mL of the sample solution in acetonitrile, add 1 mL of the DNPH reagent solution.
-
Allow the reaction to proceed at room temperature for 30 minutes for the yellow-orange color to develop.
-
Measure the absorbance of the resulting solution at its maximum absorption wavelength (λmax), typically around 365 nm.
-
Quantify the concentration against a calibration curve prepared from standards that have undergone the same derivatization procedure.
-
Conclusion and Recommendation
For the robust and reliable quantification of this compound in a drug development and quality control setting, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the unequivocally recommended method.
This recommendation is based on its superior performance in key validation categories:
-
Specificity: Its ability to separate the analyte from potential impurities is crucial for accurate purity assessments.
-
Robustness: The method is resilient to minor variations, ensuring consistent performance in a routine laboratory environment.
-
Simplicity: It avoids the complex and potentially variable derivatization steps required for GC-MS and spectrophotometric methods.
While GC-MS provides unparalleled identification power and spectrophotometry offers simplicity, neither can match the balanced, validated, and regulatory-compliant performance of HPLC-UV for the intended purpose of quantification. Adherence to the detailed validation protocol will ensure the generation of high-quality, defensible data essential for advancing any pharmaceutical product.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
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Al-Amin, M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2123. [Link]
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Krzek, J., et al. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 191-197. [Link]
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European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Barary, M. H., et al. (1991). Spectrophotometric Determination of Aldehydes in Alcohols. Analytical Letters, 24(5), 845-856. [Link]
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Semantic Scholar. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
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El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. [Link]
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GMP Compliance. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
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ResearchGate. (2014). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]
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A Comparative Guide to the Reactivity of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
Introduction
In the landscape of pharmaceutical synthesis and drug development, heterocyclic aldehydes are indispensable building blocks. Among these, imidazole-based scaffolds are of paramount importance due to their prevalence in biologically active molecules. This guide provides a comprehensive analysis of the reactivity of a specific, yet versatile, reagent: 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde .
The strategic placement of a bulky trityl protecting group on the N1 position and a methyl group at the C4 position significantly influences the electronic and steric environment of the aldehyde functionality at the C2 position. Understanding the reactivity of this molecule is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. This guide will benchmark the reactivity of this compound against other relevant aldehydes in three cornerstone reactions: the Wittig reaction, Knoevenagel condensation, and reductive amination.
The choice of these reactions is deliberate; they represent fundamental transformations in C-C and C-N bond formation, allowing for a multifaceted assessment of the aldehyde's electrophilicity and susceptibility to nucleophilic attack. While direct kinetic data for this compound is not extensively published, this guide will draw upon established principles of organic chemistry and data from analogous systems to provide a robust predictive comparison.
The Subject Molecule: this compound
| Property | Value |
| CAS Number | 869967-21-5 |
| Molecular Formula | C24H20N2O |
| Molecular Weight | 352.43 g/mol |
| Structure |
The key structural features influencing the reactivity of this aldehyde are:
-
The Imidazole Ring : An aromatic heterocycle with two nitrogen atoms, the imidazole ring is electron-rich and can participate in resonance. The "pyridine-like" nitrogen at the 3-position is basic.
-
The Aldehyde at C2 : The C2 position of the imidazole ring is known to be electron-deficient, which can enhance the electrophilicity of the attached aldehyde. However, the overall electronic effect is a balance between the aromatic system's properties.
-
The Trityl Group at N1 : This bulky protecting group provides significant steric hindrance around the N1-C2 bond, potentially influencing the approach of nucleophiles to the aldehyde. It also prevents N-H related side reactions.
-
The Methyl Group at C4 : This electron-donating group can slightly modulate the electronic properties of the imidazole ring.
Comparative Aldehydes
To provide a meaningful benchmark, the reactivity of this compound will be compared against:
-
Benzaldehyde : A simple aromatic aldehyde, serving as a baseline for aromatic aldehyde reactivity.
-
Imidazole-2-carbaldehyde : The unprotected analogue, to highlight the electronic and steric influence of the trityl and methyl groups.
-
1-Trityl-1H-imidazole-4-carbaldehyde : A positional isomer, to evaluate the impact of the aldehyde's position on the imidazole ring.[1]
Benchmarking Reactivity: Key Experimental Comparisons
The Wittig Reaction: Olefination
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide.[2][3][4] The rate of this reaction is a direct probe of the carbonyl carbon's electrophilicity and its steric accessibility.
Predicted Reactivity
The general order of reactivity in the Wittig reaction is influenced by both electronic and steric factors.[5][6] Aldehydes are generally more reactive than ketones. For the aldehydes in this comparison, the predicted order of reactivity is:
Imidazole-2-carbaldehyde > Benzaldehyde > this compound > 1-Trityl-1H-imidazole-4-carbaldehyde
This prediction is based on the following rationale:
-
Imidazole-2-carbaldehyde is expected to be highly reactive due to the electron-withdrawing nature of the adjacent nitrogen atom, increasing the partial positive charge on the carbonyl carbon.
-
Benzaldehyde serves as a standard aromatic aldehyde.
-
This compound is predicted to be less reactive than its unprotected counterpart due to the steric hindrance from the bulky trityl group, which may impede the formation of the oxaphosphetane intermediate.[2]
-
1-Trityl-1H-imidazole-4-carbaldehyde is likely the least reactive due to the aldehyde's position at C4, which is electronically richer than the C2 position in imidazoles.
Experimental Protocol: Comparative Wittig Reaction
This protocol outlines a general procedure for comparing the reaction rates. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the aldehyde.
Caption: Workflow for the comparative Wittig reaction.
Knoevenagel Condensation: C-C Bond Formation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new C=C bond.[7] This reaction is sensitive to the electrophilicity of the aldehyde and the acidity of the active methylene compound.
Predicted Reactivity
The reactivity in the Knoevenagel condensation generally follows the electrophilicity of the carbonyl carbon. The predicted order of reactivity is:
Imidazole-2-carbaldehyde > this compound > Benzaldehyde > 1-Trityl-1H-imidazole-4-carbaldehyde
Rationale:
-
The electron-deficient nature of the C2 position in Imidazole-2-carbaldehyde and This compound makes them highly susceptible to nucleophilic attack by the enolate of the active methylene compound. The steric bulk of the trityl group is expected to have a lesser impact here compared to the Wittig reaction, as the nucleophile is smaller.
-
Benzaldehyde is a standard aromatic aldehyde.
-
1-Trityl-1H-imidazole-4-carbaldehyde is predicted to be the least reactive due to the less electrophilic nature of the C4-aldehyde.
Experimental Protocol: Comparative Knoevenagel Condensation
This protocol uses diethyl malonate as the active methylene compound and piperidine as the catalyst. The reaction can be monitored by observing the formation of the α,β-unsaturated product via UV-Vis spectroscopy or HPLC.
Caption: Workflow for the comparative Knoevenagel condensation.
Reductive Amination: C-N Bond Formation
Reductive amination is a versatile method for forming amines from aldehydes and ketones.[8][9][10] It typically proceeds in two steps: the formation of an imine or enamine, followed by its reduction. The initial nucleophilic attack of the amine on the aldehyde is often the rate-determining step.
Predicted Reactivity
The rate of imine formation is dependent on the electrophilicity of the aldehyde and the nucleophilicity of the amine. The predicted order of reactivity is:
Imidazole-2-carbaldehyde > this compound > Benzaldehyde > 1-Trityl-1H-imidazole-4-carbaldehyde
Rationale:
-
The electron-deficient C2-aldehydes (Imidazole-2-carbaldehyde and This compound ) are expected to react faster with the amine nucleophile.
-
Benzaldehyde serves as the baseline.
-
The less electrophilic nature of the C4-aldehyde in 1-Trityl-1H-imidazole-4-carbaldehyde will likely result in a slower rate of imine formation.
Experimental Protocol: Comparative Reductive Amination
This protocol uses benzylamine as the amine and sodium triacetoxyborohydride (STAB) as the reducing agent, which can reduce the iminium ion in situ. The reaction progress can be monitored by LC-MS to track the consumption of the aldehyde and the formation of the amine product.
Caption: Workflow for the comparative reductive amination.
Summary of Predicted Reactivity
| Reaction | Most Reactive | Least Reactive | Justification |
| Wittig Reaction | Imidazole-2-carbaldehyde | 1-Trityl-1H-imidazole-4-carbaldehyde | Dominated by electronics and sterics. The trityl group on the target molecule introduces significant steric hindrance. |
| Knoevenagel Condensation | Imidazole-2-carbaldehyde | 1-Trityl-1H-imidazole-4-carbaldehyde | Primarily driven by the electrophilicity of the carbonyl carbon. |
| Reductive Amination | Imidazole-2-carbaldehyde | 1-Trityl-1H-imidazole-4-carbaldehyde | The rate of imine formation is dependent on the electrophilicity of the aldehyde. |
Analytical Methodologies for Reaction Monitoring
Accurate benchmarking requires robust analytical techniques to monitor the reaction progress. A combination of methods is often ideal.
-
High-Performance Liquid Chromatography (HPLC) : Coupled with a UV detector, HPLC is excellent for quantifying the disappearance of the starting aldehyde and the appearance of the product, especially for the Knoevenagel condensation where the product is often UV-active. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance the detection of aldehydes.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful tool for monitoring reactions with volatile components, such as the Wittig reaction. It provides both separation and identification of reaction components.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to monitor the reaction in real-time by integrating the signals of the aldehyde proton and a characteristic proton of the product.
-
Mass Spectrometry (MS) : Can be used to identify reaction products and intermediates, particularly when coupled with a chromatographic separation technique like LC or GC.[13][14]
Conclusion
This compound is a valuable synthetic intermediate with a nuanced reactivity profile. The bulky trityl group exerts a significant steric influence, which is most pronounced in reactions involving bulky nucleophiles or intermediates, such as the Wittig reaction. Conversely, its reactivity in reactions sensitive to carbonyl electrophilicity, like the Knoevenagel condensation and reductive amination, is expected to be high due to the electronic nature of the C2 position of the imidazole ring.
This guide provides a predictive framework for understanding and utilizing the reactivity of this compound. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and to optimize conditions for their specific synthetic goals. By understanding the interplay of steric and electronic effects, chemists can better harness the synthetic potential of this versatile building block.
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CHEM 335 Lecture 11-10-25 Covering aldehyde & ketone reactivity differences and carbonyl reductions. YouTube. [Link]
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Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024). PubMed. [Link]
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Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). YouTube. [Link]
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A Comparative Guide to the Characterization of Impurities in 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
This guide provides an in-depth comparison of analytical methodologies for the identification, quantification, and characterization of impurities in 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere procedural descriptions to explain the strategic rationale behind experimental choices, empowering researchers and drug development professionals to design and execute robust impurity profiling studies.
The Imperative of Impurity Profiling
This compound (CAS 869967-21-5) is a complex molecule whose synthesis involves multiple steps and reagents.[1][2] Each stage presents an opportunity for the formation of by-products, or for the carry-over of unreacted starting materials. Furthermore, the compound's intrinsic stability can be challenged by storage and handling conditions. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding of a drug substance's impurity profile.[3] Impurity profiling is not merely a quality control exercise; it is a fundamental component of drug development that directly impacts patient safety.
Potential impurities in a typical batch can be broadly categorized as:
-
Process-Related Impurities: Arising from the synthetic route, including unreacted starting materials, intermediates, and by-products from side reactions.[4]
-
Degradation Products: Formed during production, storage, or handling due to exposure to stress factors like acid, base, heat, light, or oxygen.[5]
-
Isomeric Impurities: Positional isomers that may form during the synthesis of the imidazole ring.[6][7]
-
Related Substances: Such as the hydrate form of the aldehyde, which can exist in equilibrium.[8][9][10]
Orthogonal Analytical Strategies: A Comparative Analysis
No single analytical technique is sufficient to comprehensively characterize an impurity profile. A multi-faceted, orthogonal approach is required to ensure all potential impurities are detected, identified, and quantified. The primary techniques are compared below.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[11][12] Its strength lies in its ability to separate compounds with high resolution, allowing for precise quantification.
-
Causality of Method Choice: A reversed-phase (RP) HPLC method is the logical starting point. The non-polar trityl group imparts significant hydrophobic character to the molecule, making it well-suited for retention on a C18 stationary phase. The choice of mobile phase, typically a gradient of acetonitrile or methanol with water, is optimized to resolve the main peak from closely eluting impurities.[13] An acidic modifier, like formic acid, is often added to improve peak shape and ensure ionization consistency for subsequent mass spectrometry analysis.[14][15]
-
Trustworthiness through Validation: The method's reliability is established through validation, demonstrating its specificity, linearity, accuracy, precision, and robustness. A key component of this is the forced degradation study, which intentionally degrades the sample to prove the method can separate the active ingredient from its degradation products.[3][16]
Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV is excellent for quantification, it provides no structural information about unknown peaks. LC-MS is the essential next step for identification.[11]
-
Expertise in Application: By coupling the separation power of HPLC with the detection capabilities of a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of eluting impurities.[17] This provides the molecular weight, which is the first and most critical piece of information in the structural elucidation puzzle. High-resolution mass spectrometry (HRMS), such as with Orbitrap or TOF analyzers, can provide highly accurate mass data, allowing for the determination of the elemental composition of an impurity.[14]
-
Self-Validating Protocols: The identity of a suspected impurity can be confirmed by synthesizing a reference standard and matching its retention time and mass spectrum to the unknown peak in the sample. This provides a closed-loop validation of the identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for the unambiguous structural elucidation of isolated impurities.
-
Deep Mechanistic Insight: While LC-MS provides the molecular formula, NMR reveals the connectivity of atoms within the molecule. Through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, the complete chemical structure can be pieced together. For instance, NMR is particularly adept at distinguishing between positional isomers, which would have identical mass spectra. It can also readily characterize the equilibrium between the aldehyde and its hydrate form.[8][9][10]
-
Authoritative Grounding: The structure of a novel impurity is considered definitively proven only after its characterization by NMR. This level of certainty is required for regulatory submissions, especially for impurities present above the identification threshold.
Gas Chromatography (GC)
GC is a specialized technique in this context, primarily used for the analysis of volatile or semi-volatile impurities.
-
Specific Application: Its main role is to detect and quantify residual solvents from the manufacturing process. Given the high boiling point and thermal lability of the target molecule and its likely impurities, GC is not suitable for their direct analysis.
Summary Comparison of Core Techniques
| Feature | HPLC-UV | LC-MS | NMR |
| Primary Use | Quantification, Purity | Identification, MW | Structure Elucidation |
| Sensitivity | High (ng-µg) | Very High (pg-ng) | Low (µg-mg) |
| Resolution | High | High | Variable |
| Information | Retention Time, Quantity | MW, Formula (HRMS) | Atomic Connectivity |
| Key Advantage | Robust Quantification | Identifies Unknowns | Unambiguous Structure |
| Limitation | No Structural Info | Quantification Complex | Low Sensitivity |
The Analytical Workflow: A Strategic Approach
A logical and efficient workflow is crucial for the successful characterization of impurities. This process ensures that analytical resources are used effectively and that comprehensive data is generated for regulatory submission.
Caption: A typical workflow for impurity characterization.
Experimental Protocols
The following protocols are provided as robust starting points. Optimization will be necessary based on the specific instrumentation and impurity profile observed.
Protocol: Stability-Indicating HPLC-UV Method
This method is designed to separate the main component from potential process and degradation impurities.
-
Instrumentation: HPLC with UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Acetonitrile/Water (1:1) to a concentration of 0.5 mg/mL.
Causality: The C18 column provides excellent hydrophobic retention. The formic acid ensures good peak shape by suppressing silanol interactions and providing a consistent pH. The gradient elution is necessary to elute the highly retained parent compound while still resolving earlier eluting, more polar impurities.
Protocol: Forced Degradation Study
This protocol validates the stability-indicating nature of the analytical method by intentionally generating degradation products.[3][18]
-
Sample Preparation: Prepare 1 mg/mL stock solutions of the compound in a suitable solvent (e.g., acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours. Dissolve in the sample solvent for analysis.
-
Photolytic Degradation: Expose the solid sample to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC-UV method.
Trustworthiness: The goal is to achieve 5-20% degradation of the parent compound.[18] This extent of degradation is sufficient to produce detectable degradation products without completely destroying the sample, thus providing a meaningful test of the method's separating power.
Protocol: LC-MS for Impurity Identification
This method is designed to obtain mass information for peaks observed in the HPLC-UV analysis.
-
Instrumentation: HPLC or UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Use the same column and mobile phases as the HPLC-UV method, as they are already MS-compatible. A faster gradient may be employed for higher throughput.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Rationale: The imidazole nitrogens are basic and will readily protonate, making ESI positive mode the logical choice for good sensitivity.
-
MS Scan Mode: Perform full scan analysis from m/z 100-1000 to detect all potential impurities.
-
Data Analysis: Extract the accurate masses of unknown peaks and use software to predict possible elemental compositions. Propose structures based on knowledge of the synthetic route and likely degradation pathways.
Conclusion
The characterization of impurities in this compound is a rigorous, multi-step process that forms the bedrock of its quality control. It relies on an intelligent and synergistic application of orthogonal analytical techniques. A robust, stability-indicating HPLC method serves as the foundation for quantification, while LC-MS provides the crucial first step in identifying unknowns. For definitive proof of structure, isolation followed by NMR spectroscopy remains the gold standard. By following a logical workflow and understanding the scientific principles behind each experimental choice, researchers can confidently establish a comprehensive impurity profile that ensures product quality and satisfies stringent regulatory requirements.
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Lázaro Martínez, J. M., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of Organic Chemistry, 75(10), 3208–3213. Available at: [Link]
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Lázaro Martı́nez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET Digital. Available at: [Link]
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Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]
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Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. Available at: [Link]
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Lázaro Martínez, J. M., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2- carboxaldehyde and derivatives. Repositorio Institucional CONICET Digital. Available at: [Link]
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Lázaro Martínez, J. M., et al. NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. Available at: [Link]
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MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]
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van Pinxteren, M., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Journal of Separation Science. Available at: [Link]
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Blessy, M. R., et al. (2016). Forced degradation studies. MedCrave online. Available at: [Link]
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Eckers, C., et al. (1996). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications. Available at: [Link]
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Han, J., et al. (2023). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. PubMed Central. Available at: [Link]
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Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available at: [Link]
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Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Available at: [Link]
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Gandhi, A. et al. (2018). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. International Journal of Advanced Multidisciplinary Scientific Research. Available at: [Link]
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Alsante, K. M., et al. (2011). impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. Available at: [Link]
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McCarthy, M., et al. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Imidazole Derivatives
Foreword: Ensuring Analytical Consistency in Pharmaceutical Development
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For imidazole derivatives, a class of compounds prevalent in antifungal, anti-protozoal, and other therapeutic agents, robust and reliable quantification is critical at every stage, from discovery to quality control. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical methods for these compounds.
Cross-validation serves as a vital bridge, ensuring that a new or alternative analytical method provides results that are equivalent to an established, validated method. This process is not merely a regulatory checkbox; it is a scientific imperative that guarantees data consistency over the lifecycle of a drug product, especially when methods are transferred between laboratories, updated with new technology, or when a secondary method is required for confirmatory purposes.
This document moves beyond a simple recitation of procedural steps. It delves into the causality behind experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly the revised Q2(R2) guideline.[1][2][3][4] We will explore a practical case study to illustrate the cross-validation of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of a representative imidazole derivative, clotrimazole. Through this, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the scientific integrity of their analytical data.
The Principle of Cross-Validation: A Foundation of Trust
At its core, cross-validation is a comparative process designed to demonstrate the equivalency of two analytical procedures.[5] This is distinct from initial method validation, which establishes that a single method is fit for its intended purpose.[2][6][7] Cross-validation is crucial in several scenarios:
-
Method Transfer: When an analytical method is transferred from a development laboratory to a quality control laboratory.[1][8][9][10]
-
Method Modernization: When upgrading an existing method to newer technology (e.g., from HPLC to Ultra-High-Performance Liquid Chromatography, UHPLC).
-
Multi-site Studies: When a single study utilizes multiple laboratories for sample analysis.[5]
-
Comparative Bioavailability Studies: To ensure data from different analytical methods used in a study are comparable.
The fundamental goal is to ensure that the data generated by the new or alternative method is reliable and interchangeable with the data from the original, validated method.
Designing the Cross-Validation Study: A Case Study with Clotrimazole
To illustrate the principles of cross-validation, we will consider a hypothetical case study involving the antifungal agent clotrimazole. Let us assume that a well-established, validated reversed-phase HPLC-UV method is currently in use for the quantification of clotrimazole in a topical cream formulation. A new, faster UHPLC-MS method has been developed and validated, and now requires cross-validation against the existing HPLC-UV method.
The Analytical Methods
Method A: The Established HPLC-UV Method
This method is a robust, well-characterized procedure that has been used for routine quality control.
Method B: The New UHPLC-MS Method
This method offers significant advantages in terms of speed and selectivity, but its results must be shown to be equivalent to Method A.
The Cross-Validation Protocol
Before any experimental work begins, a comprehensive cross-validation protocol must be established. This protocol is a critical document that outlines the scope, procedures, and acceptance criteria for the study.[1][11]
Experimental Workflow for Cross-Validation
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Safety Operating Guide
Navigating the Disposal of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde: A Guide for the Prudent Researcher
Understanding the Hazard Profile: A Composite Analysis
A thorough understanding of the potential hazards of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde is paramount for its safe handling and disposal. This assessment is based on the known toxicological and chemical properties of its structural components.
The Imidazole Moiety: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Some imidazoles are also suspected reproductive toxins.[1][3] Therefore, it is prudent to treat this compound as a corrosive and potentially toxic substance.
The Aldehyde Functionality: Aldehydes as a class of compounds can be irritating to the skin, eyes, and respiratory system.[4][5] Formaldehyde and glutaraldehyde, common aldehydes in laboratory settings, are toxic and require neutralization before disposal.[6][7][8] The aldehyde group in the target molecule suggests that similar precautions should be taken.
The Trityl Group: The triphenylmethyl (trityl) group is a bulky, sterically hindering protecting group. While not acutely toxic, its presence may influence the overall reactivity and environmental fate of the molecule. The trityl group is stable under basic and neutral conditions but can be cleaved under acidic conditions.[9] This is an important consideration when selecting a disposal method to avoid unintended reactions in the waste container.
Incompatible Materials: Based on the chemistry of imidazoles and aldehydes, this compound should be considered incompatible with:
Mixing with these substances could lead to vigorous, exothermic reactions.
Hazard Summary Table:
| Hazard Classification | Description | Primary Functional Group Contributor |
| Skin Corrosion/Irritation | Expected to be corrosive or irritating to the skin.[1][2][4] | Imidazole, Aldehyde |
| Serious Eye Damage/Irritation | Expected to cause serious eye damage or irritation.[1][2][4] | Imidazole, Aldehyde |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[4][5] | Aldehyde |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][3] | Imidazole |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2][3] | Imidazole |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a stringent personal protective equipment (PPE) policy is non-negotiable. The following PPE must be worn at all times when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is essential to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dusts or aerosols.
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation is the cornerstone of safe chemical waste disposal. Follow these steps to ensure the integrity of your waste stream:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, screw-top lid.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound," the primary hazard classifications (Corrosive, Irritant, Potential Reproductive Toxin), and the date of initial waste addition.
-
Waste Form:
-
Solid Waste: Collect solid waste, including contaminated consumables like gloves and weighing paper, in a separate, clearly labeled bag within the chemical fume hood before placing it in the designated solid waste container.
-
Liquid Waste: Collect liquid waste, such as reaction residues or solutions, in the designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a detailed procedure for the disposal of this compound.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Detailed Disposal Protocol:
Part A: Solid Waste Disposal
-
Collection: At the point of generation within a chemical fume hood, collect all solid waste contaminated with this compound. This includes residual powder, contaminated weighing boats, gloves, and paper towels.
-
Containment: Place the collected solid waste into a heavy-duty, sealable plastic bag.
-
Labeling: Label the bag with the chemical name and associated hazards.
-
Final Disposal: Place the sealed bag into the designated hazardous solid waste container.
-
Pickup: Once the container is full, arrange for its collection by your institution's EHS department.
Part B: Liquid Waste Disposal
-
Initial Collection: Collect all liquid waste containing this compound in a dedicated, labeled, and compatible waste container.
-
Consult EHS: Before proceeding, consult your institution's EHS guidelines regarding the on-site neutralization of aldehyde-containing waste.[8] Some institutions may permit this, while others will require all chemical waste to be collected without treatment.
-
Option for Aldehyde Neutralization (if permitted):
-
Rationale: Neutralizing the aldehyde functionality can reduce the overall toxicity of the waste stream.[7][8] Glycine and sodium bisulfite are commonly used for this purpose.[7]
-
Procedure (Example with Glycine): i. Ensure the liquid waste is in a suitable container within a chemical fume hood. ii. For every gallon of liquid waste, slowly add approximately 100 grams of glycine.[7] iii. Gently stir the mixture to ensure homogeneity. iv. Allow the reaction to proceed for at least 5-10 minutes.[7] v. After neutralization, the waste must still be collected as hazardous waste. Clearly label the container to indicate that it contains the neutralized product of this compound.
-
-
Final Collection and Storage:
-
Ensure the waste container is securely capped.
-
Store the container in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for pickup by your institution's EHS department in a timely manner.
-
Important Considerations:
-
Do Not Discharge to Sewer: Under no circumstances should raw or even neutralized waste containing this compound be poured down the drain without explicit permission from your local wastewater authority.[8]
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The first rinseate must be collected as hazardous waste. After triple rinsing and air-drying, the container can typically be disposed of as non-hazardous waste, but always confirm this with your institutional guidelines.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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How To Treat Aldehyde-containing Wastewater? (2019, May 23). [Link]
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Disposal Protocol for High Level Disinfectants (HLDs). (2024, June 12). Environmental Health & Safety, University of Rochester. [Link]
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Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]
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1H-Imidazole, 1-ethenyl- - Evaluation statement. (2022, January 14). Australian Government Department of Health and Aged Care. [Link]
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Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23–27. [Link]
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Redwan, I. N., & Grøtli, M. (2012). Method for activation and recycling of trityl resins. The Journal of Organic Chemistry, 77(16), 7071–7075. [Link]
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Navigating the Safe Handling of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde: A Guide for Laboratory Professionals
For researchers engaged in the intricate pathways of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde, a compound that, while integral to specific synthetic routes, requires a comprehensive understanding of its potential hazards and the corresponding protective measures. Our commitment is to empower you with the knowledge to not only utilize this compound effectively but to do so with the highest standards of laboratory safety.
Understanding the Hazard Profile
Key hazards associated with this class of compounds include:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2]
The trityl group, while serving as a protective moiety in synthesis, is known to be labile under acidic conditions.[4][5] This chemical property underscores the importance of avoiding contact with acids, which could lead to deprotection and the formation of triphenylmethanol, introducing additional handling considerations.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound to mitigate the identified risks. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles- Lab Coat- N95 or higher-rated respirator | Prevents skin contact and inhalation of fine dust particles.[1][3] |
| Dissolving and Liquid Transfers | - Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles and Face Shield- Chemical-resistant Apron over Lab Coat | Provides enhanced protection against splashes and spills of the dissolved compound.[6][7] |
| Running Reactions | - Nitrile Gloves- Chemical Splash Goggles- Lab Coat | Standard laboratory practice for handling chemical reactions. |
| Work-up and Purification | - Nitrile Gloves- Chemical Splash Goggles and Face Shield- Chemical-resistant Apron over Lab Coat | Protects against potential splashes during extraction, filtration, and other purification steps.[6] |
| Spill Cleanup | - Nitrile Gloves (double-gloving)- Chemical Splash Goggles and Face Shield- Chemical-resistant Coveralls or Apron- Appropriate Respirator (based on spill size) | Ensures comprehensive protection during the management of a hazardous material release.[6][8] |
A Note on Glove Selection: While disposable nitrile gloves offer good protection for incidental contact, it is imperative to consult glove manufacturer's chemical resistance guides for specific solvents used in your procedures.[7] Always inspect gloves for any signs of degradation before and during use.
Procedural Guidance for Safe Handling and Disposal
A systematic workflow is essential to minimize exposure and ensure the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that the designated workspace, typically a certified chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[3]
-
Donning PPE: Put on all required PPE as outlined in the table above for the specific task.
-
Weighing: If handling the solid, perform weighing operations within a fume hood or a balance enclosure to contain any dust.[3]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: Conduct all reactions within a fume hood.
-
Post-Reaction: After the reaction is complete, quench any reactive reagents before work-up.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the appropriate waste stream.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.[1][3]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams, particularly strong acids, which could cause deprotection of the trityl group.[1][9]
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures and to ensure compliance with all local, state, and federal regulations.[10]
Visualizing the Safety Workflow
To further clarify the procedural flow for handling this compound, the following diagram illustrates the key decision points and safety measures from receipt of the chemical to the final disposal of waste.
Caption: Workflow for Safe Handling of this compound.
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their synthetic strategies, advancing their research while maintaining a secure laboratory environment.
References
-
Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. cdc.gov [cdc.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. epa.gov [epa.gov]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
